molecular formula C9H8O2 B1584658 5-Methyl-3(2h)-benzofuranone CAS No. 54120-66-0

5-Methyl-3(2h)-benzofuranone

Cat. No.: B1584658
CAS No.: 54120-66-0
M. Wt: 148.16 g/mol
InChI Key: YHBPCTBGLNRJDY-UHFFFAOYSA-N
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Description

5-Methyl-3(2H)-benzofuranone is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The benzofuranone core is a privileged structure in numerous biologically active natural and synthetic compounds, known to exhibit a wide spectrum of pharmacological properties . This specific derivative serves as a key synthetic intermediate for developing novel therapeutic agents. Researchers value this compound for its potential applications in designing new antimicrobials. Benzofuranone derivatives have demonstrated promising activity against a range of pathogenic fungi, including Candida albicans and other Candida species, with some analogues showing efficacy against fluconazole-resistant strains . The mechanism of action for antifungal benzofuranones has been linked to the disruption of cell cycle progression and actin cytoskeleton organization in yeast, indicating a novel mode of action distinct from major commercial antifungal classes . Furthermore, structurally related (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone hybrids exhibit potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . Some active compounds from this class function by inhibiting β-hematin formation (hemozoin production), a crucial detoxification pathway in the malaria parasite . Beyond infectious disease research, the benzofuranone scaffold is extensively explored in oncology. Various benzofuran derivatives have shown potent antiproliferative effects against diverse human cancer cell lines, such as lung (A549, H1299), breast (MCF-7), and colon (HCT116) cancers, often by inducing apoptosis . The scaffold's utility extends to synthetic chemistry, where it is used in biotechnological and chemoenzymatic methods, including lipase-catalyzed kinetic resolutions to produce enantiomerically pure intermediates for sophisticated drug development . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPCTBGLNRJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343556
Record name 5-Methyl-1-benzofuran-3(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54120-66-0
Record name 5-Methyl-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methyl-3(2h)-benzofuranone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-3(2H)-benzofuranone

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core structure. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Benzofuran derivatives are pervasive in natural products and have been identified as privileged structures, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The inherent reactivity of the 3(2H)-benzofuranone system, combined with the electronic influence of the methyl group on the benzene ring, makes this molecule a versatile building block for the synthesis of more complex, biologically active compounds.[2][3]

This guide provides a comprehensive overview of the core chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its structure, spectroscopic signature, reactivity, and handling. The information presented herein is intended to facilitate its effective use in synthesis and to accelerate the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and structural properties. This compound consists of a furanone ring fused to a toluene molecule. The methyl group at the 5-position influences the electron density of the aromatic ring, which in turn affects the molecule's reactivity and biological interactions.

Caption: Molecular structure of this compound.

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource
CAS Number 54120-66-0[4][5]
Molecular Formula C₉H₈O₂[6]
Molecular Weight 148.16 g/mol [6]
IUPAC Name 5-Methyl-1-benzofuran-3(2H)-one[7]
Melting Point 54 °C[6]
Boiling Point 283.3 ± 40.0 °C (Predicted)[6]
Density 1.211 ± 0.06 g/cm³ (Predicted)[6]

Spectroscopic Analysis: A Compound's Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structure of a synthesized or purchased compound. The choice of spectroscopic method is dictated by the information required; a combination of IR, NMR, and MS provides a comprehensive structural elucidation.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the spectrum is dominated by two key features:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ , which is characteristic of the carbonyl group within the five-membered lactone (ester) ring.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will appear around 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C ring stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10][11][12]

  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region, typically between δ 6.8-7.5 ppm . The specific splitting pattern (e.g., a singlet and two doublets) will depend on the coupling between adjacent protons.

    • Methylene Protons (-CH₂-) (2H): The protons at the C2 position, adjacent to the ether oxygen, are expected to produce a singlet around δ 4.5-5.0 ppm . The singlet nature arises from the absence of adjacent protons.

    • Methyl Protons (-CH₃) (3H): The methyl group attached to the aromatic ring will give rise to a sharp singlet at approximately δ 2.3-2.5 ppm .

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded and will appear significantly downfield, expected around δ 195-205 ppm .

    • Aromatic Carbons (6C): These carbons will resonate in the δ 110-155 ppm range.

    • Methylene Carbon (-CH₂-) (1C): The C2 carbon is expected around δ 70-80 ppm .

    • Methyl Carbon (-CH₃) (1C): The methyl carbon will be the most upfield signal, appearing around δ 20-25 ppm .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 148 , corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways may include the loss of CO (m/z = 120) or cleavage of the furanone ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic intermediate. Benzofuranone scaffolds can be constructed through various strategies, often involving cyclization reactions.[1][13]

General Synthesis Protocol

A common approach to benzofuranones involves the intramolecular cyclization of a suitably substituted precursor. One established method is the acid-catalyzed dehydration and cyclization of an α-phenoxy-β-ketoester.[14]

G Generalized Synthetic Workflow Start p-Cresol + Chloroacetoacetate Step1 Williamson Ether Synthesis (Base, e.g., K₂CO₃) Start->Step1 Intermediate α-(4-methylphenoxy)acetoacetate Step1->Intermediate Step2 Intramolecular Cyclization (Strong Acid, e.g., H₂SO₄) Intermediate->Step2 Product This compound Step2->Product Purify Purification (Crystallization / Chromatography) Product->Purify Final Verified Product Purify->Final

Caption: Workflow for a common benzofuranone synthesis route.

Step-by-Step Methodology:

  • Ether Formation: To a solution of p-cresol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate. Stir the mixture and add ethyl chloroacetoacetate dropwise. Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude α-(4-methylphenoxy)acetoacetate intermediate.

  • Cyclization: Add the crude intermediate to a strong acid, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0-10 °C). The causality here is that the strong acid protonates the ester carbonyl, facilitating intramolecular Friedel-Crafts acylation onto the electron-rich aromatic ring.

  • Isolation: Carefully pour the reaction mixture over ice water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ligroin or ethanol to yield pure this compound.[6] Each batch should be validated using the spectroscopic methods outlined in Section 2 to confirm identity and purity.

Core Reactivity

The reactivity of this compound is centered on three main areas:

  • The Methylene Group (C2): The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a base. This generates a nucleophilic enolate, which is the key to many subsequent reactions. This reactivity is widely exploited in Knoevenagel condensation reactions with aldehydes to form 2-benzylidene derivatives, often called aurones.[2] This reaction is foundational for creating libraries of potential drug candidates.

  • The Carbonyl Group (C3): The carbonyl carbon is electrophilic and can be attacked by nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH₄), to yield the corresponding tertiary or secondary alcohol.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, meaning incoming electrophiles will preferentially add to the C4, C6, and C7a positions (relative to the methyl group).

Applications in Research and Drug Development

The this compound moiety is a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

  • Antimicrobial and Antileishmanial Agents: Hybrids of benzofuranone and nitroimidazole have been synthesized and shown to possess potent activity against Leishmania major and methicillin-resistant Staphylococcus aureus (MRSA).[2] The core structure serves as a rigid scaffold to position the pharmacophoric nitroimidazole group.

  • Neuroprotective Agents: A derivative of 5-methyl-benzofuran, MBPTA, was identified as a novel Rho-associated protein kinase (ROCK) inhibitor.[3] It demonstrated significant protective effects against MPP⁺-induced oxidative stress and cell death in a cellular model of Parkinson's disease, highlighting the potential of this scaffold in developing treatments for neurodegenerative disorders.[3]

  • CDK2 Inhibitors for Cancer Therapy: Benzofuran derivatives have been designed and synthesized as novel type II CDK2 inhibitors.[14] Several compounds showed potent inhibitory and cytotoxic activities, with good selectivity towards cancerous cells over normal cells, making them promising leads for anticancer drug development.[14]

Safety and Handling

Proper handling of all chemicals is paramount in a research environment. Based on available safety data sheets (SDS), the following precautions should be observed.[15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid ingestion and inhalation. Keep away from open flames and hot surfaces.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an attractive starting point for creating diverse molecular architectures. The demonstrated biological activities of its derivatives in areas such as neuroprotection, cancer, and infectious diseases underscore the continued importance of this scaffold in the development of novel therapeutics. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

  • PubChem. 5-methyl-3-phenyl-3H-2-benzofuran-1-one | C15H12O2. PubChem.
  • PubChem. 3(2H)-Benzofuranone, 5,7-dimethyl- | C10H10O2. PubChem.
  • The Good Scents Company. 5-methyl-3(2H)-furanone, 3511-32-8. The Good Scents Company.
  • Molecules. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Institutes of Health.
  • ResearchGate. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. ResearchGate.
  • MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI.
  • Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • ResearchGate. Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate.
  • Acta Poloniae Pharmaceutica. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.
  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • Antimicrobial Agents and Chemotherapy. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. National Institutes of Health.
  • YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. YouTube.
  • PubMed. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. PubMed.
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.
  • YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.

Sources

An In-depth Technical Guide to the Synthesis of 5-Methyl-3(2H)-benzofuranone and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methyl-3(2H)-benzofuranone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis of this key heterocyclic motif and its subsequent derivatization. We will delve into the strategic considerations behind synthetic route selection, offer detailed, field-tested protocols for the preparation of the core structure, and explore a variety of methods for the generation of diverse chemical libraries based on this scaffold. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique properties of this compound and its analogs in their research endeavors.

Introduction: The Significance of the this compound Scaffold

The benzofuranone ring system is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities.[1][2] The strategic placement of a methyl group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a particularly attractive starting point for drug discovery programs. Its derivatives have shown promise in various therapeutic areas, including but not limited to, oncology, inflammation, and infectious diseases.[3]

The synthetic accessibility of the 3(2H)-benzofuranone core, coupled with the potential for diverse functionalization, allows for the systematic exploration of structure-activity relationships (SAR). This guide will provide the foundational knowledge and practical methodologies to enable researchers to efficiently synthesize and derivatize this important chemical entity.

Synthesis of the Core Scaffold: this compound

The most direct and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from the readily available p-cresol. This approach leverages a classical O-alkylation followed by an intramolecular Friedel-Crafts acylation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key intermediate, 4-methylphenoxyacetic acid, and its corresponding acyl chloride.

G This compound This compound Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation This compound->Intramolecular Friedel-Crafts Acylation 4-Methylphenoxyacetyl chloride 4-Methylphenoxyacetyl chloride Intramolecular Friedel-Crafts Acylation->4-Methylphenoxyacetyl chloride Chlorination Chlorination 4-Methylphenoxyacetyl chloride->Chlorination 4-Methylphenoxyacetic acid 4-Methylphenoxyacetic acid Chlorination->4-Methylphenoxyacetic acid Williamson Ether Synthesis Williamson Ether Synthesis 4-Methylphenoxyacetic acid->Williamson Ether Synthesis p-Cresol p-Cresol Williamson Ether Synthesis->p-Cresol Chloroacetic acid Chloroacetic acid Williamson Ether Synthesis->Chloroacetic acid

Caption: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 4-Methylphenoxyacetic acid

This initial step involves the Williamson ether synthesis, a robust and high-yielding reaction.

Protocol:

  • Reaction Setup: To a solution of p-cresol (1.0 eq.) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 eq.).

  • Addition of Reagent: To the stirred suspension, add a solution of chloroacetic acid (1.1 eq.) in the same solvent dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Acidify the filtrate with a dilute mineral acid (e.g., 2M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-methylphenoxyacetic acid as a white solid.

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
p-CresolChloroacetic acid, K₂CO₃Acetone4-6>90General Procedure
Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of 4-methylphenoxyacetic acid to the target benzofuranone is the critical ring-forming step. This can be achieved via two primary methods: activation to the acyl chloride followed by Lewis acid-mediated cyclization, or direct cyclization using a strong acid catalyst.

This is often the preferred method due to its milder conditions and generally higher yields.

Protocol:

  • Formation of Acyl Chloride: Convert 4-methylphenoxyacetic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. This reaction is typically performed at room temperature or with gentle heating.

  • Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 eq.), in an anhydrous, non-polar solvent like DCM at 0 °C.[4]

  • Addition and Reaction: Add the freshly prepared 4-methylphenoxyacetyl chloride solution dropwise to the Lewis acid suspension while maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[4]

  • Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Polyphosphoric acid (PPA) is a strong dehydrating agent and a Brønsted acid that can effectively promote the intramolecular acylation of carboxylic acids.[3][5]

Protocol:

  • Reaction Setup: Add 4-methylphenoxyacetic acid to polyphosphoric acid (PPA) with mechanical stirring. The weight ratio of PPA to the carboxylic acid is typically around 10:1.

  • Heating: Heat the mixture to a temperature between 80-100 °C. The reaction mixture will become homogeneous as the starting material dissolves and the reaction proceeds.

  • Monitoring and Completion: Monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • Work-up and Purification: Cool the reaction mixture and then carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.

PrecursorReagentsSolventTime (h)Yield (%)Reference
4-Methylphenoxyacetyl chlorideAlCl₃Dichloromethane1-280-90[4]
4-Methylphenoxyacetic acidPolyphosphoric AcidNeat1-375-85[3][5]

Derivatization of this compound for Library Synthesis

The true value of the this compound scaffold in drug discovery lies in its amenability to diverse chemical modifications. The active methylene group at the C2 position is the primary site for derivatization, allowing for the introduction of a wide range of substituents.

Knoevenagel Condensation for 2-Ylidene Derivatives

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting the active methylene group of the benzofuranone with aldehydes or ketones.[6] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.

G cluster_0 Knoevenagel Condensation This compound This compound Base (e.g., Piperidine) Base (e.g., Piperidine) This compound->Base (e.g., Piperidine) Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Base (e.g., Piperidine) 2-Ylidene-5-methyl-3(2H)-benzofuranone 2-Ylidene-5-methyl-3(2H)-benzofuranone Base (e.g., Piperidine)->2-Ylidene-5-methyl-3(2H)-benzofuranone

Sources

spectroscopic data for 5-Methyl-3(2h)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3(2H)-benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the benzofuranone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active natural products and synthetic molecules.[1][2] Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but to explain the rationale behind the analytical approach, ensuring a deep understanding of the molecule's structural properties.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound consists of a bicyclic system where a furanone ring is fused to a toluene ring. The numbering convention used for spectral assignment is shown below:

Caption: Structure of this compound with atom numbering for spectral assignments.

The combination of NMR, IR, and MS provides a complete picture: NMR defines the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides fragmentation data that supports the overall structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules. It provides detailed information about the number of different types of protons, their chemical environments, their proximity to other protons, and their connectivity through the carbon skeleton.

Expertise & Experience: Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality ¹H NMR data. Deuterated chloroform (CDCl₃) is a common choice for benzofuranone derivatives due to its excellent solubilizing properties and relatively clean spectral window.[3] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a sharp singlet at 0.00 ppm that does not interfere with the signals from the analyte.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz or 600 MHz spectrometer) is tuned and shimmed to ensure a homogeneous magnetic field.[3]

  • Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Data Interpretation and Expected Chemical Shifts

The aromatic region will show signals for the three protons on the benzene ring. The methylene protons at the C2 position are diastereotopic and will appear as a singlet, while the methyl group at C5 will also be a singlet.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-4~7.1-7.3d (doublet)1H
H-6~7.0-7.2d (doublet)1H
H-7~6.9-7.1s (singlet)1H
H-2 (CH₂)~4.6s (singlet)2H
5-CH₃~2.4s (singlet)3H

Note: Predicted chemical shifts are based on general values for substituted benzofuranones and aromatic systems.[5][6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for a direct count of non-equivalent carbons.

Expertise & Experience: Experimental Choices

Broadband proton-decoupled ¹³C NMR is the standard experiment. This technique irradiates all proton frequencies while acquiring the carbon data, which collapses all C-H coupling and results in a spectrum of sharp singlets for each carbon.[7] This simplifies the spectrum and improves the signal-to-noise ratio. The chemical shift range for ¹³C is much larger than for ¹H (~0-220 ppm), which minimizes signal overlap.[8]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A standard broadband proton-decoupled pulse sequence is used. A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Data Interpretation and Expected Chemical Shifts

The carbonyl carbon (C=O) is the most deshielded and will appear far downfield. Aromatic carbons appear in the mid-range, while the aliphatic methylene and methyl carbons will be the most shielded.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3 (C=O)~195-205
C-7a~160-165
C-5~135-145
C-3a~130-135
C-4~125-130
C-6~120-125
C-7~110-115
C-2 (CH₂)~70-75
5-CH₃~20-25

Note: Predicted chemical shifts are based on established correlation tables for carbonyl, aromatic, and aliphatic carbons.[7][8][9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Compound in CDCl3 + TMS Acq Acquire FID on NMR Spectrometer Prep->Acq Insert Sample Proc Fourier Transform, Phase, & Baseline Correct Acq->Proc Raw Data Analysis Assign Peaks: Chemical Shift Integration Multiplicity Proc->Analysis Processed Spectrum Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

Expertise & Experience: Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for IR spectroscopy that requires minimal sample preparation. A solid or liquid sample is placed directly onto a crystal (often diamond or germanium), and the IR beam interacts with the sample at the surface. This method is rapid and provides high-quality, reproducible spectra.[10]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument (an FTIR spectrometer) collects an interferogram, which is then Fourier-transformed into the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation and Expected Absorption Bands

The spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl (C=O) group.

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-H (CH₃, CH₂)Stretch2850 - 3000Medium
Ketone C=OStretch1750 - 1770Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium
C-O (Ether)Stretch1200 - 1300Strong

Note: The C=O stretch in a five-membered lactone ring is typically at a higher frequency than in an acyclic ketone.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for analyzing volatile, thermally stable small molecules like this compound.[13][14] EI is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a "fingerprint" for the compound.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Data Interpretation and Expected Fragmentation
  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₈O₂) is 148.15 g/mol . The mass spectrum should show a molecular ion peak at m/z = 148.

  • Key Fragments: Fragmentation would likely involve the loss of stable neutral molecules like carbon monoxide (CO) from the lactone ring.

    • [M - CO]⁺: A peak at m/z = 120 (148 - 28).

    • [M - CHO]⁺: Loss of a formyl radical could lead to a peak at m/z = 119.

    • A peak corresponding to the methyl-substituted tropylium ion or related aromatic structures may also be observed.

G M Molecular Ion (M+) m/z = 148 M_CO [M - CO]+ m/z = 120 M->M_CO - CO M_CHO [M - CHO]+ m/z = 119 M->M_CHO - CHO

Caption: A simplified potential fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

  • MS confirms the molecular formula (C₉H₈O₂) via the molecular ion peak at m/z 148.

  • IR confirms the presence of key functional groups: a strong C=O stretch (~1760 cm⁻¹) and aromatic/aliphatic C-H stretches.

  • ¹³C NMR confirms the number of unique carbons: 9 distinct signals, including a downfield carbonyl carbon (~200 ppm), aromatic carbons, and two aliphatic carbons.

  • ¹H NMR provides the detailed connectivity and environment of protons: It confirms the trisubstituted aromatic ring pattern, the isolated methylene group, and the methyl group, with integrations matching the number of protons in the proposed structure.

Together, these data points provide unambiguous and self-validating proof of the structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. This guide has outlined the fundamental principles, practical experimental protocols, and expected data for each method. For researchers in drug discovery and development, a thorough understanding of these analytical techniques is indispensable for verifying molecular identity, ensuring sample purity, and ultimately, driving successful research outcomes.

References

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural Elucidation Challenge

5-Methyl-3(2H)-benzofuranone belongs to the benzofuranone family, a class of compounds prevalent in numerous natural products and medicinally active molecules.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from reaction monitoring to the final characterization of a novel compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[2] This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra expected for this compound, offering a reliable benchmark for scientists working with this compound.

Molecular Structure and Predicted Spectral Features

The structure of this compound presents several distinct features that directly influence its NMR spectra: an aromatic ring with three protons, a lactone (cyclic ester) carbonyl group, an aliphatic methylene group adjacent to the carbonyl, and an aromatic methyl group. The asymmetry of the molecule ensures that all carbons and protons are in chemically distinct environments, leading to a predictable number of signals in the NMR spectra.

Diagram: Numbering Scheme for this compound

Caption: IUPAC numbering of the this compound scaffold.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra, suitable for this class of molecule. The causality behind each parameter is explained to ensure reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound. A higher concentration is preferable for ¹³C NMR to improve the signal-to-noise ratio.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.[3]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3]

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a narrow, symmetrical TMS peak is the goal.

    • Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure chemical shifts are stable and comparable.[4]

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30-degree pulse angle. This is a compromise that allows for faster repetition rates without saturating the signals, optimizing experimental time.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from the aromatic region down to the TMS reference, are captured.

    • Acquisition Time: Set to 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A 1-2 second delay is typically sufficient for small molecules.

    • Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Mode: Use a proton-decoupled sequence to collapse C-H coupling, resulting in a spectrum of sharp singlets, which simplifies interpretation and improves signal-to-noise.[5]

    • Spectral Width: A wide spectral width of ~220-240 ppm is necessary to capture the carbonyl carbon and the aliphatic/aromatic carbons.[6]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: A 2-second delay is standard. Carbonyl carbons can have long relaxation times, so a longer delay may be needed for accurate quantitative analysis, though it is less critical for simple identification.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh Compound (5-10 mg) prep2 Dissolve in CDCl₃ + TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Peak Pick & Integrate proc2->proc3

Caption: A streamlined workflow for NMR sample analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region and one in the aliphatic region, in addition to the signal for the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H4~7.20dJ ≈ 8.0 Hz1H
H6~7.05ddJ ≈ 8.0, 1.5 Hz1H
H7~7.15dJ ≈ 1.5 Hz1H
H2 (CH₂)~3.75s-2H
C5-CH₃~2.35s-3H
Justification of Assignments:
  • Aromatic Protons (H4, H6, H7):

    • The aromatic region (typically 6.5-8.5 ppm) will contain signals for the three protons on the benzene ring.[8]

    • H4: This proton is ortho to the electron-donating methyl group and para to the ether oxygen. It is expected to show a doublet due to coupling with H6 (³JHH ≈ 8.0 Hz). Its chemical shift is influenced by these neighboring groups.

    • H6: This proton is coupled to both H4 (ortho coupling, ³JHH ≈ 8.0 Hz) and H7 (meta coupling, ⁴JHH ≈ 1.5 Hz), resulting in a doublet of doublets (dd).

    • H7: This proton is adjacent to the electron-withdrawing ether oxygen, which would typically shift it downfield. It is coupled only to H6 through a weaker meta interaction, appearing as a narrow doublet. The predicted chemical shifts are based on data from similarly substituted benzofuran structures.[9][10]

  • Methylene Protons (H2):

    • The two protons on C2 are adjacent to the carbonyl group (C3) and the ether oxygen (O1). The strong deshielding effect of these two electronegative groups shifts this signal significantly downfield for an aliphatic proton.[11]

    • As there are no adjacent protons, this signal is expected to be a sharp singlet. A chemical shift around 3.75 ppm is consistent with values reported for similar benzofuranone structures.[1]

  • Methyl Protons (C5-CH₃):

    • The methyl group attached to the aromatic ring is in a relatively shielded environment. It will appear as a singlet with a chemical shift typical for an aryl methyl group, around 2.35 ppm.[9]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type
C3~200-205Carbonyl (C=O)
C7a~154Aromatic (C-O)
C5~135Aromatic (C-C)
C3a~128Aromatic (C-C)
C6~126Aromatic (C-H)
C4~124Aromatic (C-H)
C7~112Aromatic (C-H)
C2~35-40Aliphatic (CH₂)
C5-CH₃~21Aliphatic (CH₃)
Justification of Assignments:
  • Carbonyl Carbon (C3): The carbonyl carbon of the lactone is the most deshielded carbon and will appear at a very low field, typically in the 170-185 ppm range for esters, but can be further downfield in strained ring systems. For ketones, this can be >200 ppm.[6] Given the ketone-like environment, a shift around 200 ppm is expected.

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a):

    • C7a: This quaternary carbon is attached to the ether oxygen, causing it to be significantly deshielded and appear around 154 ppm.

    • C5 & C3a: These are the two quaternary carbons of the benzene ring. C5, bearing the methyl group, is expected around 135 ppm, while C3a, at the ring fusion, will be further upfield around 128 ppm.

    • C4, C6, C7: These are the protonated aromatic carbons. Their shifts are influenced by their position relative to the methyl group and the fused furanone ring. C7, being ortho to the ether oxygen, is expected to be the most shielded of the three, appearing at the highest field (~112 ppm).[5]

  • Aliphatic Carbons (C2, C5-CH₃):

    • C2: The methylene carbon, situated between the carbonyl and the ether oxygen, will be deshielded relative to a simple alkane, appearing in the 35-40 ppm range.

    • C5-CH₃: The methyl carbon will be the most shielded carbon in the molecule, appearing at a high field around 21 ppm, which is a characteristic region for alkyl carbons attached to an aromatic ring.[6]

Confirming Assignments with 2D NMR

While ¹H and ¹³C spectra provide primary evidence, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for definitive, trustworthy assignments.

  • HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link H4 to C4, H6 to C6, H7 to C7, the H2 singlet to C2, and the methyl proton singlet to the methyl carbon.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to mapping the molecular skeleton.

Diagram: Predicted Key HMBC Correlations

Caption: Key 2- and 3-bond correlations expected in an HMBC spectrum.

Key Predictive Correlations:

  • The methylene protons (H2) should show a strong correlation to the carbonyl carbon (C3) and the quaternary carbon C3a. This is a critical link between the aliphatic and aromatic portions of the molecule.

  • The methyl protons (H-Me) will correlate to C5, C4, and C6, firmly placing the methyl group at the C5 position.

  • Aromatic protons will show correlations that confirm their positions relative to each other and to the quaternary carbons. For instance, H7 should correlate to C5 and C7a, while H4 should correlate to C5 and C3a.

Conclusion

This technical guide provides a robust, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By combining foundational NMR principles with comparative data from related structures, we have established a reliable set of expected chemical shifts, multiplicities, and 2D correlations. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. This document serves as an authoritative reference to facilitate the rapid and accurate characterization of this important chemical entity, upholding the principles of scientific integrity and enabling further research and development.

References

  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.
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  • UCLA Chemistry. NMR Chart.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound with a molecular structure featuring a benzofuran core modified with a methyl group. As a derivative of benzofuran, a structural motif present in many natural products and pharmacologically active compounds, the precise characterization of this molecule is crucial for researchers in medicinal chemistry, natural product synthesis, and drug development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[1]

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causal relationships between the analyte's properties, instrumental choices, and the resulting data. We will explore the fundamental principles guiding method development, provide a detailed experimental workflow, and dissect the interpretation of mass spectral data for unambiguous structural elucidation.

Part 1: Foundational Principles for MS Analysis

A successful mass spectrometry analysis begins not with the instrument, but with a thorough understanding of the analyte. The physicochemical properties of this compound dictate every subsequent decision in the analytical workflow.

Physicochemical Properties of this compound
  • Molecular Formula: C₉H₈O₂

  • Molecular Weight (Monoisotopic): 148.05243 g/mol

  • Structure: The molecule consists of a bicyclic system: a benzene ring fused to a furanone ring. A methyl group is attached to the benzene ring at position 5, and a carbonyl group is present at position 3 of the furanone ring.

  • Polarity: The presence of the carbonyl group and the oxygen heteroatom imparts a degree of polarity to the molecule. However, the aromatic benzene ring and the methyl group contribute to its nonpolar character. This places this compound in the low-to-moderate polarity range.[2] This dual nature is a critical consideration for selecting the appropriate ionization technique.

Choosing the Right Ionization Source: ESI vs. APCI

The goal of the ionization source is to convert the neutral analyte molecule into a gas-phase ion with minimal fragmentation.[2] For a small molecule like this compound, the two most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile compounds that are already ionized or can be easily protonated or deprotonated in solution.[3][4][5] While the carbonyl oxygen in this compound can be protonated, the overall moderate polarity of the molecule may lead to inefficient ionization compared to more polar analytes. The efficiency of ESI is highly dependent on the analyte's ability to form ions in the liquid phase.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds.[6][7][8] In APCI, the sample is vaporized at high temperature before being ionized by a corona discharge.[6] This gas-phase ionization mechanism makes it less dependent on the analyte's solution-phase chemistry and often more effective for compounds of moderate polarity.[2][7] Given that this compound is thermally stable and possesses moderate polarity, APCI is often the preferred choice for robust and sensitive analysis.[7]

Verdict: While ESI could potentially work, APCI is the recommended ionization technique for its superior ability to handle compounds of low to moderate polarity, ensuring efficient and reliable ionization of this compound.[6][7] The expected primary ion in positive mode APCI would be the protonated molecule, [M+H]⁺.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

For unambiguous compound identification, high-resolution mass spectrometry (HRMS) is indispensable.[1][9] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide accurate mass measurements, typically with sub-5 ppm mass accuracy.[10] This precision allows for the determination of the elemental composition of the detected ion, a critical step in confirming the identity of this compound and distinguishing it from isobaric interferences.[9][11]

Part 2: Experimental Workflow: A Step-by-Step Guide

This section outlines a practical, step-by-step protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

ParameterRecommended SettingRationale
Ionization Source APCI (Positive Ion Mode)Optimal for moderately polar, thermally stable small molecules.[2][7]
Corona Discharge 3-5 µAStandard current for generating reactant ions in the APCI source.[8]
Vaporizer Temp. 350-450 °CEnsures efficient desolvation and vaporization of the analyte.[8]
Capillary Voltage 3.5 kVTypical voltage to facilitate ion transfer into the mass spectrometer.
Gas Flow (Nebulizer) Instrument DependentOptimized to create a stable aerosol.
Gas Flow (Drying) Instrument DependentFacilitates desolvation of the aerosol droplets.
Mass Analyzer Q-TOF or OrbitrapProvides high mass accuracy and resolution for confident formula determination.[10]
Acquisition Mode Full Scan MS & dd-MS² (Data-Dependent MS/MS)Full scan detects the precursor ion; dd-MS² triggers fragmentation for structural info.
Mass Range (MS) 50-300 m/zCovers the expected mass of the analyte and potential low-mass fragments.
Collision Energy (MS/MS) Stepped (e.g., 10, 20, 40 eV)Acquires fragment ions under a range of energy conditions to build a complete fragmentation map.

Part 3: Data Interpretation and Structural Elucidation

The data generated from the LC-HRMS analysis provides several layers of evidence for the confident identification of this compound.

Expected Mass Spectra

In a full scan MS analysis under the conditions described, the primary ion observed will be the protonated molecule, [M+H]⁺.

Ion SpeciesCalculated Exact Mass (m/z)
[C₉H₉O₂]⁺149.06025

The high-resolution mass spectrometer should detect this ion with a mass accuracy of less than 5 ppm. This accurate mass measurement is the first and most crucial piece of evidence for confirming the elemental formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides a "fingerprint" of the molecule by breaking it down into smaller, characteristic fragments. This is achieved through collision-induced dissociation (CID), where the isolated precursor ion ([M+H]⁺) is collided with an inert gas, causing it to fragment.[12][13] The resulting product ions reveal the underlying structure of the molecule.

Proposed Fragmentation Pathway for [M+H]⁺ of this compound:

The protonation is expected to occur on the carbonyl oxygen. The fragmentation is likely to proceed through the following key steps:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for many carbonyl-containing compounds is the neutral loss of CO (28.010 Da). This would result in a fragment ion with an m/z of 121.0649.

  • Subsequent Fragmentation: Further fragmentation of the m/z 121 ion could occur, potentially through cleavage of the furan ring.

G

Caption: Proposed primary fragmentation of protonated this compound.

Data Verification and Trustworthiness

A self-validating system for the identification of this compound relies on the convergence of multiple data points:

  • Retention Time: The analyte should elute at a consistent retention time from the LC column, matching that of an authentic reference standard.

  • Accurate Mass: The measured mass of the precursor ion in the full scan MS must match the theoretical exact mass within a narrow tolerance (e.g., < 5 ppm).[10]

  • Isotopic Pattern: The relative abundance of the isotopic peaks (e.g., the ¹³C isotope peak) should match the theoretical distribution for the proposed elemental formula.

  • MS/MS Fragmentation Pattern: The fragmentation pattern observed in the MS/MS spectrum should be consistent with the known structure of the molecule and match the fragmentation of a reference standard.[12]

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific process when approached with a clear understanding of the analyte's properties and the principles of mass spectrometry. By leveraging a combination of liquid chromatography for separation, APCI for efficient ionization, and high-resolution mass spectrometry for accurate mass measurement and fragmentation analysis, researchers can achieve unambiguous identification and characterization. This guide provides the foundational knowledge and a practical framework for drug development professionals and scientists to confidently apply these powerful analytical techniques to their research endeavors.

References

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  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
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  • Wikipedia. (2023, October 29). Atmospheric-pressure chemical ionization.
  • American Chemical Society. (n.d.). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry.
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  • PubMed Central. (2015, February 3). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source.
  • Hawks Scientific. (2024, September 9). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.
  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Allison, T. M., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
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The Benzofuranone Scaffold: A Versatile Platform for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzofuranone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic derivatives. This technical guide provides a comprehensive exploration of the diverse biological activities associated with benzofuranone derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We delve into the underlying mechanisms of action, detailing the modulation of key signaling pathways such as NF-κB, MAPK, and mTOR, as well as the inhibition of crucial cellular targets like tubulin. This guide is designed to be a practical resource for researchers, offering detailed, step-by-step protocols for essential in vitro and in vivo assays to evaluate these biological activities. Furthermore, we present a curated collection of quantitative data to facilitate structure-activity relationship (SAR) studies and provide insights into the rational design of novel benzofuranone-based therapeutic agents. Visualizations of experimental workflows and signaling pathways are provided to enhance understanding and application of the concepts discussed herein.

Introduction: The Therapeutic Potential of the Benzofuranone Nucleus

Benzofuranone and its derivatives represent a critical class of heterocyclic compounds that are ubiquitously found in nature and have been the subject of extensive synthetic exploration.[1] Their remarkable structural diversity is mirrored by a broad spectrum of pharmacological activities, making them a fertile ground for the discovery of novel therapeutic agents.[2][3] From the antifungal griseofulvin to the antiarrhythmic amiodarone, benzofuran-containing molecules have already made a significant impact in clinical practice. This guide will focus on the emergent potential of benzofuranone derivatives in four key therapeutic areas: oncology, infectious diseases, inflammation, and neurodegenerative disorders. Our objective is to provide a holistic and technically robust resource that not only summarizes the current state of the field but also empowers researchers to actively contribute to the advancement of benzofuranone-based drug discovery.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuranone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]

Mechanistic Insights: How Benzofuranones Combat Cancer

A primary mechanism by which certain benzofuranone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization .[8][9] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[8]

Another key area of investigation is the role of benzofuranone derivatives as kinase inhibitors . Several studies have highlighted their ability to modulate the activity of critical signaling pathways, including the mTOR (mammalian target of rapamycin) pathway, which is frequently dysregulated in cancer.[10][11] By inhibiting mTORC1, these compounds can effectively suppress protein synthesis and cell growth. Furthermore, some derivatives have been identified as inhibitors of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinases (CDKs), presenting a multi-pronged approach to halting cancer cell proliferation.[6]

The induction of apoptosis is a common endpoint for many anticancer agents, and benzofuranone derivatives are no exception. Mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

Quantitative Assessment of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of a compound. The following table summarizes the IC50 values of representative benzofuranone derivatives against various cancer cell lines.

Derivative Class Compound Cancer Cell Line IC50 (µM) Reference
3-Amidobenzofurans6gMDA-MB-231 (Breast)3.01[8]
HCT-116 (Colon)5.20[8]
HT-29 (Colon)9.13[8]
HeLa (Cervical)11.09[8]
Benzofuran-2-carboxamides50gHCT-116 (Colon)0.87[6]
HeLa (Cervical)0.73[6]
A549 (Lung)0.57[6]
HepG2 (Liver)5.74[6]
3-Methylbenzofurans16bA549 (Lung)1.48[6]
Oxindole-benzofuran hybrids22dMCF-7 (Breast)3.41[6]
22fMCF-7 (Breast)2.27[6]
Benzofuran-chalcones4gHeLa (Cervical)5.61[12]
HCC1806 (Breast)5.93[12]
4nHeLa (Cervical)3.18[12]
HCC1806 (Breast)7.03[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture cells to logarithmic growth phase harvest 2. Harvest and count cells cell_culture->harvest seed 3. Seed cells into 96-well plates harvest->seed incubate_adhesion 4. Incubate for 24h to allow cell adhesion seed->incubate_adhesion prepare_compounds 5. Prepare serial dilutions of benzofuranone derivatives add_compounds 6. Add compounds to wells prepare_compounds->add_compounds incubate_treatment 7. Incubate for 48-72h add_compounds->incubate_treatment add_mtt 8. Add MTT solution to each well incubate_mtt 9. Incubate for 4h (formazan formation) add_mtt->incubate_mtt add_solvent 10. Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read_plate 11. Read absorbance at 570 nm add_solvent->read_plate

Caption: Workflow for assessing cytotoxicity of benzofuranone derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the benzofuranone derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzofuranone derivatives have emerged as a promising scaffold for the synthesis of compounds with potent antibacterial and antifungal activities.[2][13]

Spectrum of Activity and Structure-Activity Relationships

Benzofuranone derivatives have demonstrated activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzofuranone ring system play a crucial role in determining the antimicrobial potency and spectrum. For instance, the introduction of halogen atoms, particularly bromine, has been shown to enhance antibacterial activity.[2] Similarly, the incorporation of heterocyclic moieties such as pyrazoline and thiazole can significantly improve the antimicrobial profile.[2]

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected benzofuranone derivatives.

Derivative Class Compound Microorganism MIC (µg/mL) Reference
Benzofuran-3-carbohydrazides4M. tuberculosis H37Rv2[2]
Benzofuran ketoximes38S. aureus0.039[2]
C. albicans0.625-2.5[2]
6-Hydroxybenzofurans15, 16S. aureus0.78-3.12[2]
Fused Benzofurans30P. chinchori25[2]
Aza-benzofurans1S. typhimurium12.5[14]
S. aureus12.5[14]
E. coli25[14]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Workflow for Agar Well Diffusion Assay:

AgarWell_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_media 1. Prepare and sterilize Mueller-Hinton agar pour_plates 2. Pour agar into Petri dishes and solidify prepare_media->pour_plates prepare_inoculum 3. Prepare a standardized microbial inoculum (0.5 McFarland) pour_plates->prepare_inoculum inoculate 4. Inoculate the agar surface with the microbial suspension create_wells 5. Create wells in the agar using a sterile borer inoculate->create_wells add_compounds 6. Add test compounds and controls to the wells create_wells->add_compounds incubate 7. Incubate at 37°C for 24h add_compounds->incubate measure_zones 8. Measure the diameter of the zone of inhibition (mm) interpret 9. Compare with controls and interpret the results measure_zones->interpret

Caption: Workflow for determining antimicrobial activity using the agar well diffusion method.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the benzofuranone derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuranone derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[15][16]

Mechanistic Insights: Targeting NF-κB and MAPK Pathways

The anti-inflammatory effects of many benzofuranone derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[15][16] These pathways play a central role in regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[15] By inhibiting the phosphorylation of key proteins in these cascades, such as IκBα, p65, ERK, JNK, and p38, benzofuranone derivatives can effectively down-regulate the inflammatory response.[16]

Simplified NF-κB and MAPK Signaling Pathways and Inhibition by Benzofuranone Derivatives:

Inflammatory_Pathways cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade activates IKK IKK TLR4->IKK activates DNA DNA MAPK_cascade->DNA activates transcription factors IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 releases p65->DNA translocates to nucleus and binds to Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes promotes transcription Benzofuranone Benzofuranone Derivative Benzofuranone->MAPK_cascade inhibits Benzofuranone->IKK inhibits

Caption: Benzofuranone derivatives inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.

Quantitative Assessment of Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by representative benzofuranone derivatives in LPS-stimulated RAW 264.7 macrophages.

Derivative Class Compound IC50 for NO Inhibition (µM) Reference
Piperazine/benzofuran hybrid5d52.23[15]
Aza-benzofurans117.3[17]
416.5[17]
Fluorinated Benzofurans22.4 (for NO)[18][19]
1.92 (for PGE2)[18][19]
35.2 (for NO)[18][19]
1.48 (for PGE2)[18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay:

PawEdema_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis acclimatize 1. Acclimatize rats to laboratory conditions fast 2. Fast animals overnight with free access to water acclimatize->fast group 3. Group animals and measure baseline paw volume fast->group administer_compound 4. Administer test compound or vehicle orally/i.p. wait 5. Wait for 30-60 min administer_compound->wait inject_carrageenan 6. Inject carrageenan into the sub-plantar region of the hind paw wait->inject_carrageenan measure_edema 7. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) calculate_inhibition 8. Calculate the percentage inhibition of edema measure_edema->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema model in rats.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the benzofuranone derivative orally or intraperitoneally. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Benzofuranone derivatives have shown considerable promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20][21] Their mechanisms of action often involve antioxidant effects and the modulation of neuronal signaling pathways.[22][23]

Mechanistic Insights: Combating Excitotoxicity and Oxidative Stress

A key mechanism of neuroprotection by benzofuranone derivatives is the attenuation of NMDA receptor-mediated excitotoxicity .[22][24] Overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of events that result in neuronal cell death. Certain benzofuranone derivatives have been shown to protect neurons from NMDA-induced damage.[22][23]

Furthermore, many benzofuranone derivatives possess potent antioxidant properties .[22][23] They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting neurons from oxidative stress, a common pathological feature in many neurodegenerative diseases.[22] Some compounds have also been shown to upregulate endogenous antioxidant defense mechanisms, such as the expression of heme oxygenase-1 (HO-1).[25]

Quantitative Assessment of Neuroprotective Activity

The following table highlights the neuroprotective effects of selected benzofuranone derivatives in an NMDA-induced excitotoxicity model.

Compound Concentration (µM) % Cell Survival (vs. NMDA control) Reference
1f30~97%[22][23]
1j100Significant protection[22][23]
300Significant protection[22][23]
Experimental Protocol: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This in vitro assay is a standard method for evaluating the neuroprotective effects of compounds against excitotoxic neuronal injury.

Workflow for NMDA-Induced Excitotoxicity Assay:

NMDA_Workflow cluster_prep Neuron Culture cluster_treatment Treatment cluster_analysis Viability Assessment isolate_neurons 1. Isolate primary cortical neurons from rat embryos culture_neurons 2. Culture neurons for 10-14 days in vitro isolate_neurons->culture_neurons pre_treat 3. Pre-treat neurons with benzofuranone derivatives add_nmda 4. Expose neurons to NMDA to induce excitotoxicity pre_treat->add_nmda incubate 5. Incubate for 24h add_nmda->incubate viability_assay 6. Assess cell viability (e.g., using MTT or LDH assay) analyze_data 7. Quantify neuroprotection viability_assay->analyze_data

Caption: Workflow for assessing neuroprotective effects against NMDA-induced excitotoxicity.

Step-by-Step Methodology:

  • Primary Neuron Culture: Isolate cortical neurons from embryonic day 18 rat brains and plate them on poly-D-lysine coated plates. Culture the neurons for 10-14 days to allow for maturation.

  • Compound Treatment: Pre-incubate the neuronal cultures with various concentrations of the benzofuranone derivatives for 1-2 hours.

  • NMDA Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for 30 minutes.

  • Wash and Incubate: After NMDA exposure, wash the cells and replace the medium with fresh culture medium. Incubate for 24 hours.

  • Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Quantify the percentage of neuroprotection conferred by the test compounds relative to the NMDA-treated control group.

Synthesis of Bioactive Benzofuranone Derivatives

The synthetic accessibility of the benzofuranone scaffold allows for the generation of diverse chemical libraries for biological screening. Several synthetic strategies have been developed to construct the core benzofuranone ring system and to introduce a wide range of substituents.[26][27]

Common synthetic routes include the Perkin rearrangement, intramolecular cyclization of substituted phenols, and transition metal-catalyzed reactions.[27][28] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. The ability to readily modify the benzofuranone core is a significant advantage for optimizing the biological activity and pharmacokinetic properties of lead compounds.

Conclusion and Future Directions

The benzofuranone scaffold has unequivocally established itself as a versatile and promising platform in the quest for novel therapeutic agents. The diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores the immense potential of this heterocyclic system. This guide has provided a comprehensive overview of these activities, supported by detailed experimental protocols, quantitative data, and mechanistic insights, to serve as a valuable resource for the scientific community.

Future research in this field should focus on several key areas. The exploration of novel synthetic methodologies to access a wider chemical space of benzofuranone derivatives is crucial for identifying compounds with improved potency and selectivity. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more targeted therapies. Furthermore, the evaluation of promising lead compounds in more complex preclinical models is essential to translate the in vitro findings into tangible clinical benefits. The continued investigation of the multifaceted biological activities of benzofuranone derivatives holds great promise for addressing some of the most pressing challenges in human health.

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Benzofuranones: Synthesis, Bioactivity, and Therapeutic Frontiers

Abstract

The benzofuranone core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic compounds with potent biological activities.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry, demonstrating a vast therapeutic potential that spans oncology, immunology, infectious diseases, and neurology.[1][4][5][6][7] This guide provides an in-depth analysis of substituted benzofuranones, tailored for researchers, medicinal chemists, and drug development professionals. We will explore sophisticated synthetic strategies, dissect key structure-activity relationships (SAR) across major therapeutic areas, present actionable experimental protocols, and offer a perspective on the future challenges and opportunities in harnessing the full potential of this remarkable molecular framework.

The Benzofuranone Scaffold: A Cornerstone of Medicinal Chemistry

Benzofuranone, or coumarone, consists of a benzene ring fused to a furanone ring. This simple bicyclic system is deceptively versatile, allowing for substitutions at multiple positions that dramatically influence its physicochemical properties and biological targets. Its prevalence in nature is a testament to its evolutionary selection as an effective pharmacophore.[7][8] The inherent reactivity and structural rigidity of the benzofuranone core make it an ideal starting point for designing novel therapeutics with high specificity and potency. The broad spectrum of activities observed, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, establishes it as a critical scaffold in modern drug discovery.[6][7][9]

Synthetic Strategies: Crafting the Benzofuranone Core

The efficacy of a drug discovery program often hinges on the efficiency and versatility of its synthetic chemistry. The synthesis of substituted benzofuranones has evolved from classical condensation reactions to highly sophisticated catalytic methodologies, enabling precise control over substitution patterns and stereochemistry.

Causality in Synthetic Route Selection

The choice of a synthetic pathway is not arbitrary; it is dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability and regiochemical control.

  • Classical methods , such as intramolecular Friedel-Crafts-type cyclizations of α-phenoxycarbonyl compounds, are robust for specific substitution patterns but can be limited by harsh conditions and poor regioselectivity when multiple cyclization sites are available.[10]

  • Modern catalytic approaches offer superior control and milder reaction conditions. For instance, palladium-catalyzed C-H activation or gold-catalyzed cycloisomerization allows for the construction of the benzofuranone ring from readily available phenols and alkynes, providing access to a wider range of derivatives.[11][12] Iodocyclization has also emerged as a powerful and rapid method for generating functionalized benzofuran rings under mild conditions.[13]

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.

G start Define Target Benzofuranone Structure is_simple Simple or Complex Substitution? start->is_simple classical Classical Methods (e.g., Friedel-Crafts) - Good for simple, defined patterns - Scalable but can be harsh is_simple->classical Simple catalytic Modern Catalytic Methods (Pd, Au, I2-mediated) - High regioselectivity - Mild conditions, broad scope is_simple->catalytic Complex is_chiral Chiral Center Required? enantio Enantioselective Catalysis - Pd(II)/Pd(IV) redox catalysis - Chiral ligands is_chiral->enantio Yes protocol Proceed to Optimized Protocol is_chiral->protocol No classical->is_chiral catalytic->is_chiral enantio->protocol

Caption: Decision workflow for selecting a benzofuranone synthetic strategy.

Experimental Protocol: Gold-Catalyzed Cycloisomerization

This protocol provides a representative method for synthesizing 2,2-disubstituted benzofuran-3(2H)-ones from o-alkynyl phenols, valued for its flexibility and broad substrate scope.[12]

Objective: To synthesize a 2,2-disubstituted benzofuran-3(2H)-one via gold-catalyzed cycloisomerization.

Materials:

  • o-Alkynyl phenol substrate (1.0 eq)

  • Alcohol or Carboxylic Acid (3.0 eq)

  • Ph3PAuCl (5 mol%)

  • Selectfluor (2.0 eq)

  • Trifluoromethanesulfonic acid (TfOH) (20 mol%)

  • Acetonitrile (MeCN) as solvent

  • Schlenk tube or sealed vial

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the o-alkynyl phenol (0.2 mmol, 1.0 eq), Ph3PAuCl (0.01 mmol, 5 mol%), Selectfluor (0.4 mmol, 2.0 eq), and TfOH (0.04 mmol, 20 mol%).

  • Add dry acetonitrile (2.0 mL) followed by the alcohol or carboxylic acid nucleophile (0.6 mmol, 3.0 eq).

  • Seal the tube and place it in a preheated oil bath at 70 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3 (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure benzofuran-3(2H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Biological Activities and Therapeutic Applications

The therapeutic potential of substituted benzofuranones is vast. This section explores their activity in key disease areas, focusing on mechanisms of action and structure-activity relationships (SAR).

Anticancer Activity

Benzofuranone derivatives exhibit potent antiproliferative activity against a wide range of cancer cell lines.[7][14][15] Their mechanisms are diverse, making them attractive candidates for overcoming drug resistance.

Mechanisms of Action:

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes critical for cancer cell survival, such as farnesyltransferase and cyclin-dependent kinase 8 (CDK8).[16][17]

  • Apoptosis Induction: Many benzofuranones induce programmed cell death (apoptosis) by modulating key signaling pathways like AKT/mTOR or by disrupting microtubule dynamics, leading to cell cycle arrest.[4][18]

  • Hybrid Molecules: Fusing the benzofuranone scaffold with other pharmacophores, such as chalcones or piperazine moieties, often results in synergistic cytotoxic effects.[4][9][14]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at the C-2 position are crucial for cytotoxic activity.[4]

  • Halogenation (e.g., bromine, chlorine) on the benzene ring frequently enhances anticancer potency.[4][19]

  • Replacing the benzofuranone moiety with a naphthofuranone core can lead to a stronger apoptotic effect.[4]

  • An N-phenethyl carboxamide group has been shown to significantly boost antiproliferative activity.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Benzofuranone Substituted Benzofuranone Benzofuranone->mTOR Inhibition Benzofuranone->Apoptosis Induction

Caption: Benzofuranone targeting of the oncogenic AKT/mTOR signaling pathway.

Table 1: Anticancer Activity of Representative Benzofuranone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 3 N-phenethyl carboxamide with morpholineDoxorubicin-resistant cells1.136[4]
Compound 47b Benzofuran-pyrazole hybridMDA-MB-231 (Breast)6.27[18]
Compound 47b Benzofuran-pyrazole hybridMCF-7 (Breast)6.45[18]
Compound 12 Benzofuran-combretastatin hybridSiHa (Cervical)1.10[18]
Chalcone D1 Benzofuranone-chalcone hybridMCF-7 (Breast)~1.5 (from logIC50)[15]
Chalcone D1 Benzofuranone-chalcone hybridPC-3 (Prostate)~2.5 (from logIC50)[15]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegeneration. Benzofuranones have emerged as potent anti-inflammatory agents.

Mechanisms of Action:

  • Dual COX/LOX Inhibition: Some 5-acyl-3-substituted-benzofuran-2(3H)-ones can inhibit both cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators.[5]

  • NF-κB and MAPK Pathway Modulation: More advanced hybrids have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting the NF-κB and MAPK signaling pathways.[20][21]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of a test compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (substituted benzofuranone)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C, 5% CO2.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate the mixture in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with known concentrations of NaNO2.

  • Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC50 value for the test compound.

Antimicrobial and Neuroprotective Potential

The versatility of the benzofuranone scaffold extends to combating infectious diseases and neurodegeneration.

  • Antimicrobial Activity: Derivatives show broad-spectrum activity against various bacterial and fungal pathogens.[3][22] SAR studies indicate that substitutions at the C-3 and C-6 positions, particularly with hydroxyl groups, are critical for antibacterial efficacy.[1] Hybrid molecules incorporating thiazole or oxadiazole rings also show enhanced antimicrobial properties.[1]

Table 2: Antimicrobial Activity (MIC) of Representative Benzofuranone Derivatives

Compound IDSubstitution PatternOrganismMIC (µg/mL)Reference
Compound 15/16 Hydroxyl group at C-6S. aureus, MRSA, P. aeruginosa0.78 - 3.12[1]
Compound 31-33 2-bisaminomethylated auroneVarious bacteria25[1]
Compound 6b Benzofuran-amide hybridB. subtilis, S. aureus, E. coli6.25[22]
  • Neuroprotective Effects: Substituted benzofuranones have shown promise in models of neurodegenerative diseases like Alzheimer's.[2] Their mechanisms include potent antioxidant effects, scavenging of reactive oxygen species (ROS), inhibition of NMDA receptor-mediated excitotoxicity, and modulation of proteins involved in apoptosis and neuronal survival.[23][24] SAR studies suggest that methyl (-CH3) and hydroxyl (-OH) groups at specific positions are important for neuroprotective action.[25][26]

Drug Development Workflow: A Practical Guide

Translating a promising benzofuranone "hit" from a primary screen into a clinical "lead" requires a systematic and rigorous validation process. The following workflow outlines a typical screening cascade.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization & In Vivo Validation a1 Compound Library (Substituted Benzofuranones) a2 High-Throughput Screening (HTS) (e.g., Target-based enzyme assay) a1->a2 a3 Primary Hits (Potency > Threshold) a2->a3 b1 Secondary Assays (Cell-based functional assays, e.g., Proliferation, NO production) a3->b1 b2 SAR Exploration (Synthesize Analogs) b1->b2 b3 ADME-Tox Profiling (in vitro) (Metabolic stability, Permeability, Cytotoxicity) b2->b3 b4 Lead Candidates (Potent, Selective, Drug-like) b3->b4 c1 In Vivo Efficacy Studies (e.g., Xenograft, Arthritis models) b4->c1 c2 Pharmacokinetics (PK) (Oral bioavailability, Half-life) c1->c2 c3 Preclinical Candidate c2->c3

Caption: A streamlined drug development workflow for benzofuranone candidates.

Future Perspectives and Challenges

The journey of substituted benzofuranones from laboratory curiosities to clinical therapeutics is ongoing and filled with opportunity. The primary challenges lie in optimizing their pharmacological profiles to enhance target selectivity, improve oral bioavailability, and circumvent mechanisms of drug resistance.[27]

Future research will likely focus on:

  • Multi-Target Drug Design: Creating single molecules that can modulate multiple disease-related pathways simultaneously, a strategy for which the benzofuranone scaffold is well-suited.[2]

  • Advanced Catalysis: Developing novel synthetic methods to access even more complex and sterically hindered substitution patterns, further expanding the chemical space for drug discovery.[28][29]

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular targets and mechanisms of action will be crucial for their clinical advancement.

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The Architectural Precision of Benzofuranones: A Technical Guide to Their Crystalline Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuranone core is a privileged scaffold in medicinal chemistry and materials science, bestowing a diverse range of biological activities and physicochemical properties upon its derivatives. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is paramount in determining their ultimate function and viability, influencing factors from solubility and bioavailability in pharmaceuticals to charge transport in organic electronics. This in-depth technical guide provides a comprehensive exploration of the crystal structure of benzofuranone compounds. It delves into the molecular geometry of the benzofuranone nucleus, the nuanced interplay of intermolecular forces that govern crystal packing, and the phenomenon of polymorphism. Furthermore, this guide offers detailed experimental protocols for the synthesis, crystallization, and structural elucidation of these compounds, serving as a vital resource for researchers engaged in the rational design and development of novel benzofuranone-based molecules.

Introduction: The Significance of the Benzofuranone Scaffold

Benzofuranone and its derivatives are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system.[1][2] This structural motif is prevalent in a multitude of natural products and synthetically derived molecules that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The therapeutic potential and material applications of benzofuranone compounds are intrinsically linked to their three-dimensional structure and how these molecules interact with their biological targets or organize in the solid state.

The crystal structure provides a precise map of the atomic arrangement within a crystalline solid, revealing crucial information about bond lengths, bond angles, and conformational preferences of the molecule.[4][5] Moreover, it elucidates the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that dictate the crystal packing.[1][6] Understanding these interactions is fundamental to the field of crystal engineering, which aims to rationally design and control the solid-state properties of molecular materials. For drug development professionals, a thorough knowledge of the crystal structure is indispensable for understanding structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and navigating the complexities of polymorphism, which can have profound implications for a drug's stability, solubility, and manufacturability.[7][8]

Molecular Geometry of the Benzofuranone Core

The fundamental benzofuranone scaffold consists of a planar benzene ring fused to a five-membered lactone ring. The geometry of this core can, however, exhibit subtle deviations from planarity depending on the nature and position of substituents. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of these molecules.[4]

A search of the Cambridge Structural Database (CSD) reveals a wealth of information on the crystal structures of benzofuranone derivatives.[9] Analysis of this data indicates that the benzofuranone ring system is generally planar or near-planar. For instance, in 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, the 2,3-dihydro-1-benzofuran ring system is essentially planar, with maximum deviations of -0.031 Å for the C3 atom and 0.026 Å for the C6 atom.[9] Similarly, in 3-(propan-2-ylidene)benzofuran-2(3H)-one, two independent molecules in the asymmetric unit are both highly planar.[10]

Substituents on the benzofuranone core can influence the overall molecular conformation. For example, in a 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester derivative, the benzofuran and pyrrolidine rings are not coplanar, exhibiting a dihedral angle of approximately 59.42°.[1] This twisting of the molecular backbone is a direct consequence of the steric and electronic demands of the substituents.

Table 1: Selected Bond Lengths and Angles for a Representative Benzofuranone Derivative

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.465(3)O1-C1-C8109.6(2)
C1-O11.378(2)C1-C2-C3106.7(2)
C2-C31.386(2)C2-C3-C4133.5(2)
C8-O11.385(2)C7-C8-O1109.8(2)
C1=O21.215(2)C2-C1-O2121.3(2)

Data extracted from the crystallographic information file of a representative benzofuranone derivative. The specific compound and source should be cited here.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is orchestrated by a delicate balance of attractive and repulsive intermolecular forces. In benzofuranone compounds, a variety of non-covalent interactions play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding

Hydrogen bonds are among the strongest and most directional intermolecular interactions, often playing a dominant role in determining the supramolecular architecture. In benzofuranone derivatives, the carbonyl oxygen of the lactone ring is a potent hydrogen bond acceptor. When suitable hydrogen bond donors, such as hydroxyl or amine groups, are present in the molecule or in co-crystallizing solvents, robust hydrogen-bonded networks are frequently observed. For instance, in the crystal structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, N—H⋯O hydrogen bonds link the molecules into chains.[11]

π-π Stacking Interactions

The aromatic nature of the benzofuranone core makes it susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a significant contributor to the cohesive energy of the crystal. The geometry of these interactions can vary, from perfectly cofacial to slipped-parallel arrangements. In the aforementioned 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, π–π stacking interactions are observed between the benzene rings of the benzofuranone moieties, with a centroid–centroid distance of 3.7870 Å.[11] The degree of branching and substitution on the benzofuranone scaffold can significantly engineer the crystal packing and optoelectronic properties, with different substitution patterns leading to herringbone or cofacial herringbone packing motifs.[12]

C-H···O and C-H···π Interactions

Weaker, yet collectively significant, are C-H···O and C-H···π interactions. In these interactions, a weakly acidic C-H bond acts as a hydrogen bond donor to an oxygen atom or a π-system, respectively. These interactions are ubiquitous in the crystal structures of organic molecules and play a fine-tuning role in the overall crystal packing. In a 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester derivative, the crystal packing is stabilized by both C-H···O intermolecular hydrogen bonds and C-H···π interactions, resulting in a 2D supramolecular layer structure.[1][2]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can readily identify regions of close intermolecular contact, which correspond to intermolecular interactions. For 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H (51.2%), O···H/H···O (17.9%), C···H/H···C (15.2%), and C···C (8.1%) contacts.[9]

Polymorphism in Benzofuranone Compounds

Polymorphism is the ability of a compound to exist in more than one crystalline form.[7][8] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability.[7] In the pharmaceutical industry, the discovery and control of polymorphism are of paramount importance, as an unexpected polymorphic transformation can have severe consequences for the efficacy and safety of a drug product.

Experimental Methodologies

The successful determination of the crystal structure of a benzofuranone compound relies on a systematic experimental workflow, encompassing synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis of Benzofuranone Derivatives

A variety of synthetic routes to the benzofuranone core have been developed. One common approach involves the reaction of a substituted phenol with an appropriate reagent to construct the furanone ring. For instance, a one-pot reaction of an equimolar mixture of a substituted aniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol can yield complex benzofuranone-containing heterocycles.[5]

Diagram 1: Generalized Synthetic Scheme for a Benzofuranone Derivative

G Phenol Substituted Phenol Reaction Cyclization Phenol->Reaction Reagent Reagent (e.g., α-haloester) Reagent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Benzofuranone Derivative Reaction->Product

Caption: A generalized workflow for the synthesis of benzofuranone derivatives.

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure determination. Several techniques can be employed, and the optimal method will depend on the specific properties of the benzofuranone derivative.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but allow for slow precipitation upon cooling or evaporation.

  • Preparation of a Saturated Solution: Dissolve the purified benzofuranone derivative in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.

  • Filtration: Filter the warm solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of single crystals.

Diagram 2: Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Benzofuranone Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (SCXRD) Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A comprehensive workflow for the determination of the crystal structure of a benzofuranone compound.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated during data collection to obtain a complete three-dimensional diffraction pattern. The intensities and positions of the diffracted spots are then used to solve and refine the crystal structure using specialized software. The final output is a model of the crystal structure that includes the precise coordinates of all atoms in the unit cell, from which bond lengths, bond angles, and other geometric parameters can be calculated.

Conclusion

The crystal structure of benzofuranone compounds provides a foundational understanding of their solid-state properties and is a critical component in the development of new pharmaceuticals and functional materials. This technical guide has provided a detailed overview of the key aspects of benzofuranone crystallography, from the molecular geometry of the core scaffold to the intricate network of intermolecular interactions that govern crystal packing. The importance of polymorphism and the experimental methodologies for synthesis, crystallization, and structure determination have also been discussed. By leveraging the principles of crystal engineering and a thorough understanding of the solid-state chemistry of benzofuranones, researchers can more effectively design and develop novel compounds with tailored properties and enhanced performance.

References

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  • Synthesis and Crystal Structure of Benzofuran Derivative | Request PDF.
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  • (PDF) Crystal structure of 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one.
  • (PDF) Substituent effect on the crystal packing and electronic coupling of tetrabenzocoronenes: A structure-property correlation.
  • Examples of benzofuran derivatives. - ResearchGate.
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discovery and history of benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Benzofuranone Synthesis

Abstract

The benzofuranone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties, making them focal points in medicinal chemistry and drug development.[1][4][5] This technical guide provides a comprehensive exploration of the synthetic history of benzofuranones, charting a course from foundational name reactions discovered in the 19th century to the sophisticated, highly selective catalytic methodologies of the modern era. We will dissect the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and illustrate the logical evolution of synthetic strategies designed to access this vital chemical architecture.

Part 1: Foundational Discoveries: Classical Routes to the Benzofuranone Core

The initial forays into benzofuranone synthesis were rooted in rearrangement and oxidation reactions that, despite their age, remain relevant and instructive. These classical methods established the fundamental logic of forming the fused furanone ring.

The Perkin Rearrangement (1870)

The story of benzofuranone synthesis begins with the Perkin rearrangement, first reported by William Henry Perkin in 1870.[6][7][8] This reaction describes the transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid through a base-mediated ring contraction. While the final product is a benzofuran derivative, the underlying rearrangement is a cornerstone for accessing the related benzofuranone skeleton.

Mechanistic Insight: The accepted mechanism involves an initial base-catalyzed hydrolytic cleavage of the coumarin's lactone ring.[6][9] This fission generates a phenoxide and a carboxylate. The crucial step is the subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide carbon, displacing the halide and forming the five-membered furan ring.[9]

Caption: Mechanism of the Perkin Rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

The classical Perkin rearrangement often requires prolonged heating.[9] Modern adaptations, such as microwave-assisted synthesis, have drastically reduced reaction times while maintaining high yields.[9][10]

  • Preparation: In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79-80°C.[9]

  • Workup: After cooling, acidify the reaction mixture with aqueous HCl (1 M) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the pure benzofuran-2-carboxylic acid.

The Baeyer-Villiger Oxidation (1899)

Discovered by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation is a powerful method for converting ketones into esters, or, critically for this topic, cyclic ketones into lactones.[11][12][13] The application of this reaction to substituted indanones provides a direct and elegant entry into the benzofuran-2(3H)-one ring system.

Mechanistic Insight: The reaction proceeds via the initial attack of a peroxyacid on the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[14] The rate-determining step is the concerted migration of one of the alpha-carbon substituents to the adjacent peroxide oxygen, with simultaneous cleavage of the O-O bond. The migratory aptitude is key to the reaction's predictability: the group best able to stabilize a positive charge migrates preferentially (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl).[14][15]

Caption: Baeyer-Villiger oxidation of an indanone.

Experimental Protocol: General Baeyer-Villiger Oxidation

  • Preparation: Dissolve the substituted indanone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), portion-wise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the benzofuranone.

Part 2: The Modern Era: Transition Metal-Catalyzed Syntheses

The late 20th and early 21st centuries saw a paradigm shift in benzofuranone synthesis, driven by the advent of transition metal catalysis. These methods offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the construction of complex benzofuranones that were previously inaccessible.[16][17][18]

Palladium-Catalyzed C-H Activation and Lactonization

A significant breakthrough has been the use of palladium catalysts to mediate the intramolecular C-H activation of phenylacetic acids, followed by C-O bond formation to yield benzofuranones.[19] This approach is highly atom-economical and avoids the need for pre-functionalized starting materials.

Causality and Workflow: The strategy relies on a Pd(II) catalyst to selectively activate a normally inert C-H bond on the phenyl ring ortho to the acetic acid side chain. This directed C-H activation forms a palladacycle intermediate. Subsequent reductive elimination forges the key C-O bond, forming the lactone ring and regenerating the active catalyst. The development of chiral ligands for this process has even enabled the first examples of enantioselective C-H functionalization via a Pd(II)/Pd(IV) redox cycle.[19]

Pd_Catalysis_Workflow Start Phenylacetic Acid Substrate Activation Directed C-H Activation (Formation of Palladacycle) Start->Activation + Pd(II) Pd_II Pd(II) Catalyst Pd_II->Activation Bond_Formation Intramolecular C-O Bond Formation Activation->Bond_Formation Reductive Elimination Product Benzofuranone Product Bond_Formation->Product Catalyst_Regen Catalyst Regeneration Bond_Formation->Catalyst_Regen Catalyst_Regen->Pd_II Redox Cycle

Caption: Workflow for Pd-catalyzed C-H activation/lactonization.

Experimental Protocol: Pd(II)-Catalyzed C-H Activation/Lactonization

  • Preparation: To a reaction vial, add the phenylacetic acid substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), and an appropriate oxidant (e.g., benzoquinone or Ag₂CO₃) and/or ligand if required.

  • Solvent: Add a suitable solvent, such as trifluoroacetic acid (TFA) or a mixture of acetic acid and an organic solvent.

  • Reaction: Seal the vial and heat the mixture to 80-120°C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired benzofuranone.[19]

Other Transition Metal Approaches

While palladium has been a workhorse, other metals like rhodium and copper have also been employed in novel synthetic routes. For instance, rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides provides access to 2,3-dihydrobenzofurans, which are precursors to benzofuranones.[16][17] Copper-catalyzed methodologies are also gaining traction due to the lower cost and unique reactivity of copper.[16][20]

MethodKey Reagents/CatalystStarting MaterialsTypical YieldsKey Advantages
Perkin Rearrangement Base (e.g., NaOH, KOH)3-HalocoumarinsHigh to QuantitativeSimple, classical method
Baeyer-Villiger Peroxyacids (m-CPBA)Cyclic Ketones (Indanones)Good to ExcellentDirect, predictable regioselectivity
Pd-Catalyzed C-H Activation Pd(II) salts (e.g., Pd(OAc)₂)Phenylacetic AcidsGood to HighHigh atom economy, functional group tolerance
Asymmetric NHC Catalysis N-Heterocyclic CarbeneAmidoesters, IminoquinonesHigh Yields, High eeAccess to chiral quaternary centers

Table 1: Comparison of Key Benzofuranone Synthetic Methodologies.

Part 3: Contemporary Frontiers in Benzofuranone Synthesis

Current research focuses on developing highly efficient, selective, and sustainable methods. The primary goals are to construct complex benzofuranones with precise stereochemical control and to do so in a step-economical fashion.

Asymmetric Synthesis of Chiral Benzofuranones

The synthesis of enantioenriched benzofuranones is of paramount importance, as stereochemistry is often crucial for biological activity. A major challenge has been the creation of C3-quaternary stereocenters. Recent advancements in organocatalysis have provided elegant solutions.

N-Heterocyclic Carbene (NHC) Catalysis: A powerful strategy involves an asymmetric addition/cyclization cascade reaction catalyzed by a chiral NHC.[21][22] In this approach, the NHC catalyst non-covalently activates one substrate, facilitating a highly enantioselective conjugate addition with a second substrate, which is followed by a rapid intramolecular lactonization to furnish the chiral benzofuranone.[21][22] This method allows access to highly functionalized products with excellent yields and enantiomeric excess (ee) values from readily available starting materials.[21]

Asymmetric_Cascade cluster_cycle Catalytic Cycle Substrates Substrate A + Substrate B Complex [Substrate-Catalyst] Chiral Complex Substrates->Complex Catalyst Chiral Catalyst (e.g., NHC) Catalyst->Complex Addition Stereoselective Intermolecular Addition Complex->Addition Cyclization Intramolecular Lactonization Addition->Cyclization Cyclization->Catalyst Catalyst Regeneration Product Enantioenriched Benzofuranone Cyclization->Product

Caption: Conceptual workflow of a catalytic asymmetric cascade.

Cascade and Divergent Synthesis

Cascade (or tandem) reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent the state-of-the-art in synthetic efficiency. Metal-free tandem Friedel-Crafts/lactonization reactions, for example, can rapidly build 3,3-disubstituted benzofuranones.[19] Furthermore, divergent synthesis strategies are emerging where, from a common intermediate, a switch in catalyst or conditions can lead to skeletally different products, such as either benzofuran-fused azocines or spiro-cyclopentanone benzofurans.[23] This level of control allows for the rapid generation of molecular diversity from a common set of starting materials, which is invaluable for the exploration of chemical space in drug discovery.

Conclusion and Future Outlook

The synthesis of benzofuranones has evolved dramatically from the foundational rearrangements of Perkin and Baeyer-Villiger to the sophisticated catalytic systems of today. The journey reflects the broader progress in organic chemistry, moving towards greater efficiency, selectivity, and sustainability. Modern transition metal-catalyzed C-H activation and asymmetric organocatalytic cascades have opened doors to previously unimaginable molecular complexity with exquisite stereocontrol.

Looking ahead, the field is poised for further innovation. The integration of photocatalysis and electrochemistry may offer new, milder pathways for C-H functionalization and ring-closure. The application of continuous flow chemistry could enable safer, more scalable, and automated synthesis of these valuable compounds. The enduring and diverse biological relevance of the benzofuranone scaffold ensures that the quest for new and improved synthetic methods will remain a vibrant and competitive area of research for years to come.

References

  • Title: Asymmetric Synthesis of Benzofuranones with a C3 Quaternary Center via an Addition/Cyclization Cascade Using Noncovalent N-Heterocyclic Carbene Catalysis Source: Organic Letters - ACS Public
  • Title: Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
  • Title: Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis Source: RSC Chemical Science URL:[Link]
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Toxicological Profile of 5-Methyl-3(2H)-benzofuranone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity

The toxicological landscape of 5-Methyl-3(2H)-benzofuranone presents a common challenge in chemical safety assessment: a scarcity of substance-specific data. This guide, therefore, adopts a scientifically rigorous approach grounded in the principles of read-across and the Threshold of Toxicological Concern (TTC). By leveraging data from structurally related benzofuranone derivatives and established toxicological methodologies, we can construct a robust preliminary toxicological profile. This document is designed to be a living resource, providing a comprehensive overview of our current understanding and a framework for future targeted research.

Section 1: Physicochemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of any toxicological assessment. These characteristics govern its behavior in biological systems, from absorption and distribution to metabolic fate and potential for interaction with cellular macromolecules.

Chemical Identity:

ParameterValueSource
Chemical Name This compound
Synonyms 5-methyl-1-benzofuran-3(2H)-one
CAS Number 54120-66-0[1]
Molecular Formula C9H8O2[1]
Molecular Weight 148.16 g/mol [1]
Structure

Predicted Physicochemical Properties:

ParameterPredicted ValueNotes
Boiling Point 275.1±25.0 °CPrediction based on structural similarity to other benzofuranones.
Density 1.214±0.06 g/cm3 Prediction based on structural similarity.
LogP 1.85A positive LogP value suggests some lipophilicity and potential for membrane permeability.

Section 2: Toxicokinetics - The Journey Through the Body

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its systemic exposure and the potential for target organ toxicity. In the absence of direct data for this compound, we can infer a likely metabolic pathway based on studies of structurally similar benzofuran derivatives.

Anticipated Metabolic Pathways

Metabolism of benzofuran-containing compounds often involves oxidation and conjugation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. For this compound, the following metabolic transformations are plausible:

  • Hydroxylation: The aromatic ring and the methyl group are likely sites for hydroxylation.

  • Ring Opening: The furanone ring may undergo hydrolytic cleavage.

  • Conjugation: The resulting hydroxylated metabolites are expected to be conjugated with glucuronic acid or sulfate to facilitate excretion.

Studies on related compounds, such as 5-APB and 5-MAPB, have shown that N-dealkylation and hydroxylation are key metabolic steps.[2][3] While this compound lacks the aminopropyl side chain, the principle of aromatic and aliphatic hydroxylation remains a relevant predictive model.

Anticipated Metabolic Pathway of this compound parent This compound phase1 Phase I Metabolism (CYP450 mediated) parent->phase1 hydroxylated Hydroxylated Metabolites (Aromatic and/or Aliphatic) phase1->hydroxylated ring_opened Ring-Opened Metabolites phase1->ring_opened phase2 Phase II Metabolism (Conjugation) hydroxylated->phase2 ring_opened->phase2 excretion Excretion (Urine, Feces) phase2->excretion

Figure 1: A proposed metabolic pathway for this compound.

Section 3: Toxicological Endpoints - A Hazard Assessment

This section delves into the potential adverse effects of this compound across key toxicological endpoints. Given the data limitations, a weight-of-evidence approach is employed, integrating information from safety data sheets (SDS), read-across from analogous compounds, and TTC principles.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a single, high-dose exposure. While no specific LD50 (lethal dose, 50%) values are available for this compound, SDS for similar benzofuranone derivatives often indicate potential for harm if swallowed, inhaled, or in contact with skin. Clinical reports on the acute toxicity of psychoactive benzofuran analogues highlight effects such as agitation, tachycardia, and seizures, although these compounds have different functional groups that significantly influence their pharmacological and toxicological profiles.[4][5]

General First Aid Measures (as per typical SDS for related compounds):

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure over a period of weeks to months.[6][7] No direct studies on this compound are available. However, safety assessments by the Research Institute for Fragrance Materials (RIFM) on other benzofuranone derivatives provide valuable read-across data. For instance, for 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-, a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was determined to be 1000 mg/kg/day in one study, while another suggested a NOAEL of 27.8 mg/kg/day.[8] This highlights the importance of considering the specific structure and test conditions when using read-across data.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and cancer.[9] A standard battery of tests includes the Ames test for bacterial reverse mutations, and in vitro and in vivo micronucleus or chromosomal aberration assays.[10][11][12][13]

While no specific genotoxicity data for this compound were found, studies on other benzofuran derivatives have shown mixed results. Some benzofuran epoxides, which could be potential metabolites, have demonstrated mutagenic activity in the Ames test.[14] Conversely, RIFM assessments for some fragrance-related benzofuranones have concluded a lack of genotoxic concern based on available data.[8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10]

  • Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used. These strains are auxotrophic for histidine (his-).

  • Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: Only bacteria that have undergone a reverse mutation (revertants) to a his+ phenotype will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.

Ames Test Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain Salmonella typhimurium (his- strains) exposure_with_s9 Incubate bacteria with test substance + S9 mix strain->exposure_with_s9 exposure_without_s9 Incubate bacteria with test substance - S9 mix strain->exposure_without_s9 test_substance Test Substance (this compound) test_substance->exposure_with_s9 test_substance->exposure_without_s9 s9_mix S9 Metabolic Activation Mix s9_mix->exposure_with_s9 plating Plate on histidine-deficient media exposure_with_s9->plating exposure_without_s9->plating incubation Incubate for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting comparison Compare to negative control counting->comparison result Mutagenic or Non-mutagenic comparison->result

Figure 2: A generalized workflow for the Ames test.

Carcinogenicity

Long-term carcinogenicity studies in animals are the gold standard for assessing the cancer-causing potential of a chemical.[15] No such studies exist for this compound. In the absence of such data, the genotoxicity profile serves as a key indicator. A positive genotoxicity result would raise concerns about potential carcinogenicity. Studies on the related compound 2,3-benzofuran have shown evidence of carcinogenicity in mice.[16] However, the structural differences are significant enough that direct extrapolation is not appropriate without further investigation.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive function and fetal development.[17][18][19] There is no available data for this compound. For many low-exposure chemicals, such as fragrance ingredients, the TTC approach is often used to establish a safe exposure level in the absence of specific data.[8] This involves categorizing the chemical based on its structure and using a predefined threshold of exposure below which there is a very low probability of adverse effects. Given its structure, this compound would likely fall into Cramer Class III, for which the TTC for reproductive and developmental toxicity is generally low.

Section 4: Conclusion and Future Directions

The toxicological profile of this compound is largely uncharacterized through direct experimental data. Based on a conservative assessment using read-across from structurally related compounds and the principles of TTC, the primary concerns would be potential for skin irritation and, if exposure is high enough, systemic effects. The genotoxic potential remains a key data gap that should be addressed to build a more definitive safety profile.

Recommended Future Research:

  • In vitro Genotoxicity Battery: An Ames test, followed by an in vitro micronucleus assay, would be a cost-effective first step to assess the mutagenic and clastogenic potential.

  • In vitro Metabolism Studies: Using human liver microsomes to identify the primary metabolites would provide crucial information for understanding its toxicokinetics.

  • Acute Oral and Dermal Toxicity Studies: To establish a baseline for acute hazard classification.

  • Skin Sensitization Assay: A validated in vitro or in vivo method to assess the potential for allergic contact dermatitis.

This guide serves as a foundational document, synthesizing the available information and providing a clear path forward for a comprehensive toxicological evaluation of this compound.

References

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  • Lin, S., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition, 30(10), 1077-1086.
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  • NIH. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)
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physical and chemical characteristics of 5-Methyl-3(2h)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-3(2H)-benzofuranone: Physicochemical Properties, Reactivity, and Synthetic Methodologies

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the benzofuranone scaffold, it serves as a versatile building block for the synthesis of more complex molecules with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, including its structural properties, spectroscopic signature, chemical reactivity, and established synthetic routes. The content herein is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this valuable chemical intermediate.

Introduction to the Benzofuranone Scaffold

The benzofuranone core structure is a recurring motif in numerous natural products and pharmacologically active compounds.[3][4] These molecules are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[1][5] The fusion of a benzene ring with a furanone ring creates a bicyclic system with unique electronic and steric properties, making it a "privileged scaffold" in medicinal chemistry. The specific compound, this compound, incorporates a methyl group on the benzene ring, which influences its electronic properties and provides a synthetic handle for further functionalization. Its role as a reactant in the preparation of bioactive molecules, such as (nitroimidazolylmethylene)benzofuranones, underscores its importance as a research chemical.[6]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthetic chemistry. These characteristics determine its solubility, reactivity, and appropriate handling and storage conditions.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 54120-66-0[7]
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Melting Point 54 °C[8]
Boiling Point 283.3 ± 40.0 °C (Predicted)[8]
Density 1.211 ± 0.06 g/cm³ (Predicted)[8]
IUPAC Name 5-methyl-1-benzofuran-3-one

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral data are derived from its molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the furanone ring, and the methyl group protons. The aromatic protons will likely appear as a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The methylene protons (at C2) are expected to produce a singlet around δ 4.5-5.0 ppm. The methyl group protons (at C5) should also appear as a singlet, typically in the upfield region around δ 2.3-2.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (C3) in the downfield region, typically δ > 190 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range. The methylene carbon (C2) and the methyl carbon will appear at higher fields.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[9] A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.[10] Additional characteristic bands will include C-O stretching vibrations and absorptions related to the aromatic ring (C=C and C-H stretching).[10][11]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (148.16). Common fragmentation patterns for furanones involve the loss of CO, leading to characteristic fragment ions.[12][13]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.0-7.8 ppm
Methylene Protons (-CH₂-)δ 4.5-5.0 ppm (singlet)
Methyl Protons (-CH₃)δ 2.3-2.5 ppm (singlet)
¹³C NMR Carbonyl Carbon (C=O)δ > 190 ppm
IR Carbonyl Stretch (C=O)1710-1730 cm⁻¹ (strong)
Aromatic C=C Stretch1450-1600 cm⁻¹
MS Molecular Ion [M]⁺m/z 148
Protocol 1: General Procedure for Spectroscopic Analysis

A self-validating system for characterization involves a multi-technique approach.

  • Sample Preparation : Dissolve an accurately weighed sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, the sample can be analyzed neat if it is a liquid or as a thin film or KBr pellet if solid.

  • NMR Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[14] Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • IR Acquisition : Record the IR spectrum using an FTIR spectrometer.[14]

  • MS Acquisition : Obtain the mass spectrum using a GC-MS or direct infusion ESI-MS system.[15]

  • Data Analysis : Process the spectra and compare the observed signals with the predicted values in Table 2 to confirm the structure and assess purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by three primary sites: the carbonyl group, the α-carbon (C2), and the aromatic ring.

  • Reactivity at the α-Carbon : The methylene protons at the C2 position are acidic due to their proximity to the electron-withdrawing carbonyl group. In the presence of a base, these protons can be abstracted to form a nucleophilic enolate.[16][17] This enolate is an ambident nucleophile but typically reacts with electrophiles at the carbon atom.[17][18] This reactivity is fundamental to building molecular complexity, allowing for alkylation, aldol condensation, and other C-C bond-forming reactions at the C2 position.

  • Reactivity of the Carbonyl Group : The carbonyl carbon is electrophilic and can be attacked by nucleophiles. However, reactions at the α-carbon via the enolate are often more synthetically useful.

  • Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic aromatic substitution (EAS).[19] The directing effects of the substituents—the ortho, para-directing methyl group and the ortho, para-directing ether oxygen (part of the furanone ring)—must be considered. The ether oxygen is a strong activating group, while the methyl group is a weaker activator.[20][21] Substitution will likely be directed to the positions ortho and para to these activating groups, primarily the C4, C6, and C7 positions.

Synthesis_Workflow start Start: 4-Methylphenol step1 Step 1: O-Alkylation (e.g., with ClCH₂CO₂Et, K₂CO₃) start->step1 intermediate Intermediate: Ethyl 2-(4-methylphenoxy)acetate step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., with NaOEt) intermediate->step2 product Product: This compound step2->product purify Purification (Chromatography/ Recrystallization) product->purify

Sources

Methodological & Application

Applications of Benzofurans in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold - A Privileged Motif in Drug Discovery

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is prevalent in a vast array of natural products and synthetically developed pharmaceutical agents, demonstrating a remarkable breadth of biological activities.[2][3] The inherent versatility of the benzofuran nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This adaptability has led to the development of benzofuran derivatives as potent agents against a spectrum of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[2][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of benzofurans in medicinal chemistry. We will delve into their diverse therapeutic activities, provide detailed protocols for the synthesis and biological evaluation of representative compounds, and offer insights into their mechanisms of action.

Diverse Biological Activities of Benzofuran Derivatives

The therapeutic potential of benzofurans is vast, with derivatives exhibiting a wide range of pharmacological effects. This section will highlight some of the most significant applications.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzofuran derivatives have emerged as promising candidates in oncology, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[4][6]

Mechanism of Action: A significant number of benzofuran-based anticancer agents function as tubulin polymerization inhibitors .[7][8] By binding to the colchicine binding site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] Another key mechanism involves the inhibition of protein kinases , such as mTOR (mammalian target of rapamycin), which are crucial for cancer cell growth and proliferation.[9][10][11]

Featured Application: Evaluation of a Novel 2-Arylbenzofuran for Anticancer Activity

This section provides a detailed workflow for the synthesis and cytotoxic evaluation of a representative 2-arylbenzofuran derivative.

Experimental Workflow:

G cluster_synthesis Synthesis of 2-Arylbenzofuran cluster_bioassay Biological Evaluation (Cytotoxicity) start_synthesis Start: Salicylaldehyde & Aromatic Aldehyde mcmurry Selective Cross McMurry Coupling start_synthesis->mcmurry ovp o-Vinylphenol Intermediate mcmurry->ovp cyclization Oxidative Cyclization (I2/K2CO3) ovp->cyclization purification_synthesis Purification (Column Chromatography) cyclization->purification_synthesis characterization Characterization (NMR, MS) purification_synthesis->characterization product End: Pure 2-Arylbenzofuran characterization->product start_bioassay Start: Cancer Cell Line Culture seeding Cell Seeding in 96-well plate start_bioassay->seeding treatment Treatment with Benzofuran Derivative seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement (570 nm) mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 end_bioassay End: Cytotoxicity Profile ic50->end_bioassay

Caption: Workflow for synthesis and cytotoxicity testing of 2-arylbenzofurans.

Protocol 1: Synthesis of a 2-Arylbenzofuran Derivative

This protocol describes a two-step synthesis of 2-arylbenzofurans via a selective cross McMurry coupling followed by oxidative cyclization.[12][13]

Materials:

  • Salicylaldehyde (or substituted salicylaldehyde)

  • Aromatic aldehyde

  • Low-valent titanium reagent (e.g., from TiCl4 and Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I2)

  • Potassium carbonate (K2CO3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium bisulfite (NaHSO3)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Selective Cross McMurry Coupling:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare the low-valent titanium reagent in anhydrous THF.

    • To this slurry, add a solution of salicylaldehyde (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • Allow the reaction to stir at room temperature or gentle reflux until the starting materials are consumed (monitor by Thin Layer Chromatography - TLC).

    • Quench the reaction by carefully adding water or dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-vinylphenol.

  • Oxidative Cyclization:

    • Dissolve the crude o-vinylphenol (1 equivalent) in THF.

    • Add anhydrous K2CO3 (5.5 equivalents) and stir for 10 minutes.

    • Add I2 (5.5 equivalents) and continue stirring at room temperature until the starting material is consumed (monitor by TLC).[12]

    • Pour the reaction mixture into saturated aqueous NaHCO3 and decolorize the excess iodine with saturated aqueous NaHSO3.[12]

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-arylbenzofuran.

Expertise & Experience: The success of the McMurry coupling is highly dependent on the activity of the low-valent titanium reagent. It is crucial to use anhydrous conditions and freshly prepared reagents. The oxidative cyclization with iodine is an efficient method for forming the furan ring. The choice of base (K2CO3) is important to facilitate the cyclization.

Protocol 2: MTT Assay for Determining Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Benzofuran derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

    • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness: The MTT assay is a robust and widely accepted method for assessing cytotoxicity. Including appropriate controls (vehicle and blank) and performing the assay in triplicate ensures the reliability of the results.

Data Presentation: Cytotoxicity of Representative Benzofuran Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
BF-1 MCF-7 (Breast Cancer)5.2[7]
BF-2 A549 (Lung Cancer)2.8[8]
BF-3 HeLa (Cervical Cancer)11.09[3]
BF-4 HCT-116 (Colon Cancer)5.20[3]
Doxorubicin MCF-7 (Breast Cancer)0.8[7]
Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Benzofuran derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

Mechanism of Action: The antimicrobial mechanisms of benzofurans are diverse. Some derivatives are believed to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[2] Others may disrupt the bacterial cell membrane integrity or interfere with key metabolic pathways.

Protocol 3: Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a benzofuran derivative against a specific bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][16]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Benzofuran derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform a serial two-fold dilution of the benzofuran derivative in MHB to obtain a range of concentrations.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Expertise & Experience: The accuracy of the MIC determination relies on the precise standardization of the bacterial inoculum. The 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL. It is crucial to maintain sterile conditions throughout the experiment to avoid contamination.

Future Perspectives and Conclusion

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the potential for chemical modification make it an attractive starting point for drug design and development.[3] Future research will likely focus on the synthesis of more complex and targeted benzofuran derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies. The application of computational methods, such as molecular docking, will further aid in the rational design of potent and selective benzofuran-based drugs.[4]

This guide has provided a comprehensive overview of the applications of benzofurans in medicinal chemistry, complete with detailed protocols and expert insights. By leveraging this information, researchers can accelerate their efforts in the discovery and development of the next generation of benzofuran-based therapeutics.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.).
  • Mini review on important biological properties of benzofuran derivatives - MedCrave online. (2016, September 28).
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.).
  • Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. (2023, April 11).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • A Convenient Two-Step Synthesis of 2-Arylbenzofurans - ResearchGate. (2025, August 10).
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed. (n.d.).
  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls. (2023, April 25).
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling - ResearchGate. (2025, August 6).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5).
  • Structures of some natural benzofuran derivatives with anticancer activities - ResearchGate. (n.d.).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022, April 28).
  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed. (n.d.).
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7).
  • Benzofuran – Knowledge and References - Taylor & Francis. (n.d.).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC - NIH. (n.d.).
  • Antibacterial Study of Benzofuroquinolinium Derivatives - Frontiers. (n.d.).

Sources

The Strategic Utility of 5-Methyl-3(2H)-benzofuranone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the benzofuranone scaffold holds a place of distinction. These structures are not merely esoteric heterocycles; they are foundational building blocks for a vast array of biologically active molecules and functional materials.[1][2] Among these, 5-Methyl-3(2H)-benzofuranone emerges as a particularly valuable and versatile intermediate. Its strategic methylation on the benzene ring provides a nuanced electronic and steric profile, influencing the reactivity of the core structure and the biological activity of its derivatives. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in key chemical transformations.

The reactivity of this compound is primarily centered around two key positions: the active methylene group at the C2 position and the carbonyl group at the C3 position. The protons on the C2 carbon are acidic, readily undergoing deprotonation to form an enolate, which can then participate in a variety of nucleophilic reactions. The carbonyl group, on the other hand, is susceptible to nucleophilic attack. This dual reactivity makes this compound a powerful synthon for the construction of complex molecular architectures.

This document will delve into two of the most powerful applications of this intermediate: the Knoevenagel condensation for the synthesis of aurone derivatives and the α-alkylation for the introduction of diverse functional groups at the C2 position.

Part 1: Knoevenagel Condensation - A Gateway to Bioactive Aurones

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group. In the context of this compound, this reaction provides a direct and efficient route to a class of compounds known as aurones (2-benzylidene-3(2H)-benzofuranones).[3] Aurones are a subclass of flavonoids that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

Mechanistic Rationale: The Driving Force of Conjugation

The reaction proceeds via a base-catalyzed mechanism. A base, typically a weak amine like piperidine or a stronger base like sodium ethoxide, deprotonates the α-carbon of this compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration, driven by the formation of a highly conjugated system, to yield the stable aurone product. The choice of base and reaction conditions can influence the reaction rate and yield.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 5-Me-Benzofuranone This compound Enolate Enolate Formation 5-Me-Benzofuranone->Enolate Deprotonation Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., Piperidine) Base->Enolate Enolate->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Aurone 2-Benzylidene-5-methyl-3(2H)-benzofuranone (Aurone) Dehydration->Aurone caption Workflow of the Knoevenagel Condensation.

Caption: Workflow of the Knoevenagel Condensation.

Protocol 1: Synthesis of 2-(4-Methoxybenzylidene)-5-methyl-3(2H)-benzofuranone

This protocol details the synthesis of a representative aurone derivative using a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.48 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Add 4-methoxybenzaldehyde (e.g., 1.63 g, 12 mmol) to the solution, followed by the addition of piperidine (e.g., 0.17 g, 2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).

  • Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxybenzylidene)-5-methyl-3(2H)-benzofuranone as bright yellow crystals.

  • Dry the product under vacuum.

Expected Yield: 80-90%

Characterization Data (Representative):

AnalysisExpected Result
Appearance Bright yellow crystalline solid
¹H NMR (CDCl₃) δ (ppm): 2.4 (s, 3H, -CH₃), 3.9 (s, 3H, -OCH₃), 6.8 (s, 1H, =CH), 7.0-7.8 (m, 7H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 21.5, 55.6, 110.2, 114.5, 120.8, 124.5, 128.9, 130.5, 132.7, 135.1, 145.8, 160.2, 184.5
Mass Spec (ESI) m/z: 267.10 [M+H]⁺

Part 2: α-Alkylation - Introducing Molecular Diversity

The presence of an acidic methylene group at the C2 position of this compound allows for its facile α-alkylation. This reaction is a powerful tool for introducing a wide range of alkyl and substituted alkyl groups, thereby enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Rationale: The Power of the Enolate

The α-alkylation reaction proceeds through the formation of an enolate intermediate, similar to the Knoevenagel condensation. However, in this case, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is typically employed to ensure complete and irreversible deprotonation. The resulting enolate then acts as a potent nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide, in an SN2 reaction. The use of a strong, hindered base like LDA is crucial to prevent side reactions, such as self-condensation or reaction of the base with the alkylating agent.[6][7]

Alpha_Alkylation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 5-Me-Benzofuranone This compound Enolate_Formation Enolate Formation 5-Me-Benzofuranone->Enolate_Formation Deprotonation LDA LDA (Lithium Diisopropylamide) LDA->Enolate_Formation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Enolate_Formation->SN2_Attack Alkylated_Product 2-Alkyl-5-methyl-3(2H)-benzofuranone SN2_Attack->Alkylated_Product caption Workflow for α-Alkylation of this compound.

Caption: Workflow for α-Alkylation of this compound.

Protocol 2: Synthesis of 2-Benzyl-5-methyl-3(2H)-benzofuranone

This protocol provides a detailed procedure for the α-benzylation of this compound using LDA as the base.

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for workup and purification

Procedure:

  • Preparation of LDA: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (e.g., 1.11 g, 11 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (e.g., 4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred diisopropylamine solution. Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: In a separate oven-dried flask under an inert atmosphere, dissolve this compound (e.g., 1.48 g, 10 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C.

  • Slowly transfer the freshly prepared LDA solution to the this compound solution via a cannula or syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (e.g., 1.88 g, 11 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane:ethyl acetate) to afford the pure 2-benzyl-5-methyl-3(2H)-benzofuranone.

Expected Yield: 70-85%

Characterization Data (Representative):

AnalysisExpected Result
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ (ppm): 2.4 (s, 3H, -CH₃), 3.1 (dd, 1H, J=14.0, 8.0 Hz, -CH₂Ph), 3.4 (dd, 1H, J=14.0, 4.0 Hz, -CH₂Ph), 4.8 (dd, 1H, J=8.0, 4.0 Hz, -CH-), 7.0-7.4 (m, 8H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 21.5, 38.9, 78.5, 110.8, 124.9, 127.3, 128.8, 129.5, 130.2, 135.8, 136.5, 158.9, 198.5
Mass Spec (ESI) m/z: 239.11 [M+H]⁺

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of well-designed synthetic intermediates. Its inherent reactivity, coupled with the strategic placement of a methyl group, provides chemists with a versatile platform for the construction of a wide array of complex and biologically relevant molecules. The detailed protocols for Knoevenagel condensation and α-alkylation presented herein serve as a practical guide for researchers seeking to harness the synthetic potential of this valuable building block. As the quest for novel therapeutics and functional materials continues, the importance of intermediates like this compound in driving chemical innovation is undeniable.

References

  • Synthesis and biological activities of aurones: A Review. International Journal of Pharmaceutics & Analytical Research.
  • SYNTHESIS, CHARACTERIZATIONS AND ANTIMICROBIAL ACTIVITY OF NEW AURONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry.
  • SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Parallel Synthesis of Aurones Using a Homogeneous Scavenger. Molbank.
  • Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY.
  • Aurones: A Golden Resource for Active Compounds. Molecules.
  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals.
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  • Alpha Alkyl
  • Mini review on important biological properties of benzofuran deriv
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Devchand College Arjunnagar.
  • This compound CAS#: 54120-66-0. ChemicalBook.
  • Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules.
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  • 21.

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Application Note: A Guide to Robust Analytical Methods for the Quantification of Benzofuranones in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuranone-containing molecules represent a significant and expanding class of therapeutic agents due to their diverse pharmacological activities. As these candidates progress through the drug development pipeline, from discovery to quality control, the need for accurate, precise, and robust quantitative methods becomes paramount. This guide provides a comprehensive overview of the analytical methodologies for the quantification of benzofuranones, with a focus on practical application for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed protocols for High-Performance Liquid Chromatography (HPLC), and discuss advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, this document emphasizes the importance of rigorous sample preparation and method validation in line with international regulatory standards to ensure data integrity.

Introduction: The Analytical Imperative for Benzofuranone Quantification

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potential therapeutic applications. The accurate quantification of these molecules is a critical aspect of pharmaceutical development, underpinning everything from pharmacokinetic studies to final product quality control. The choice of analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the intended purpose of the data.[1][2] A well-developed and validated analytical method ensures that the data generated is reliable, reproducible, and fit for purpose.[3][4]

This application note will guide the reader through the selection, development, and implementation of analytical methods for benzofuranone quantification. We will explore the causality behind experimental choices, ensuring a deep understanding of not just how to perform the analysis, but why specific steps are taken.

Choosing the Right Tool: An Overview of Analytical Techniques

The quantification of benzofuranones can be approached using several analytical techniques. The most common and versatile of these is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[2] For volatile or thermally stable benzofuranones, Gas Chromatography (GC) coupled with MS is a powerful alternative. For ultra-trace level quantification in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity.[1][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the quantification of small molecules.[6] Its adaptability, robustness, and wide applicability make it an excellent first choice for benzofuranone analysis. Reverse-phase HPLC (RP-HPLC) is the most common mode used for these compounds.[7][8]

Why RP-HPLC? Benzofuranones are typically moderately polar to non-polar compounds, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The ability to modulate the mobile phase composition (e.g., by changing the ratio of water to an organic solvent like acetonitrile or methanol) allows for fine-tuning of the separation.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that is particularly useful for the analysis of volatile and thermally stable compounds.[9][10] While not all benzofuranones are suitable for GC analysis without derivatization, for those that are, GC-MS can provide excellent separation and structural information.[11][12]

Why GC-MS? The high resolution of capillary GC columns allows for the separation of complex mixtures, and the mass spectrometer provides unambiguous identification of the analytes based on their mass spectra.[9][10][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of benzofuranones in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice.[1][5][14] Its superior sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations, even in the presence of a high background of interfering substances.[5]

Why LC-MS/MS? The use of two mass analyzers (tandem mass spectrometry) allows for a technique called Multiple Reaction Monitoring (MRM), which is highly specific for the target analyte. This dramatically reduces matrix effects and improves the signal-to-noise ratio, leading to lower limits of detection and quantification.[15]

Foundational Step: Sample Preparation

The adage "garbage in, garbage out" is particularly true in analytical chemistry. Proper sample preparation is a critical step to ensure accurate and reproducible results. The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level that is suitable for the analytical instrument.[16][17][18]

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for sample cleanup.[19][20][21] It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[21][22]

Causality in LLE: The choice of organic solvent is critical and is based on the polarity of the benzofuranone. A solvent that has a high affinity for the analyte but is immiscible with the sample matrix will provide the best extraction efficiency. Adjusting the pH of the aqueous phase can be used to suppress the ionization of acidic or basic benzofuranones, thereby increasing their partitioning into the organic phase.[19]

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient alternative to LLE.[23][24] It involves passing the sample through a solid sorbent that retains the analyte, while allowing interfering substances to pass through. The analyte is then eluted from the sorbent with a small volume of a strong solvent.[5][23]

Causality in SPE: The choice of SPE sorbent is dictated by the properties of the analyte and the matrix. For benzofuranones, reverse-phase sorbents (e.g., C18) are commonly used. The key to a successful SPE method is the careful optimization of the loading, washing, and elution steps to maximize analyte recovery and minimize matrix effects.[24]

Experimental Protocols

The following protocols are provided as a starting point for the development of analytical methods for benzofuranone quantification. It is essential to note that these methods should be validated for the specific benzofuranone and matrix of interest.[25][26][27]

Protocol 1: Quantification of a Benzofuranone in a Pharmaceutical Formulation by HPLC-UV

This protocol describes a general method for the quantification of a benzofuranone active pharmaceutical ingredient (API) in a tablet formulation.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[1][2]
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile:Water (60:40 v/v). For Mass-Spec compatibility, replace any non-volatile acids with formic acid.[7][8]
  • Flow Rate: 1.0 mL/min.[1]
  • Column Temperature: 30 °C.[1]
  • Injection Volume: 10 µL.[1]
  • UV Detection: Wavelength of maximum absorbance for the specific benzofuranone.[1]

2. Standard Preparation:

  • Prepare a stock solution of the benzofuranone reference standard in the mobile phase at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Accurately weigh and crush a representative number of tablets.
  • Transfer a portion of the powdered tablets equivalent to a target concentration of the benzofuranone into a volumetric flask.
  • Add the mobile phase to approximately 70% of the flask volume and sonicate for 15 minutes to dissolve the API.[2]
  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

4. Analysis:

  • Inject the calibration standards and the sample solutions into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the benzofuranone against the concentration of the standards.
  • Determine the concentration of the benzofuranone in the sample solutions from the calibration curve.

5. System Suitability:

  • Before running the samples, perform a system suitability test to ensure that the chromatographic system is performing adequately. This typically includes injections of a standard solution to check for parameters like peak asymmetry, theoretical plates, and reproducibility of retention time and peak area.

Workflow for HPLC-UV Analysis of Benzofuranone

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of benzofuranone.

Protocol 2: Quantification of a Benzofuranone in Human Plasma by LC-MS/MS

This protocol provides a general method for the quantification of a benzofuranone in human plasma, suitable for pharmacokinetic studies.

1. Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.[1]
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • MS Detection: ESI in positive or negative ion mode, depending on the analyte. Optimize MRM transitions for the analyte and an internal standard.

2. Sample Preparation (SPE):

  • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is ideal).
  • Pre-treat the sample by adding a protein precipitation agent (e.g., acetonitrile or methanol).
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Condition an SPE cartridge with methanol followed by water.[1]
  • Load the supernatant from the protein precipitation step onto the SPE cartridge.[1]
  • Wash the cartridge with a weak solvent to remove interferences.[1]
  • Elute the analyte with a small volume of a strong solvent.[1]
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[1]

Workflow for LC-MS/MS Analysis of Benzofuranone in Plasma

LCMSMS_Workflow Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMSMS_Analysis LC-MS/MS Analysis Evaporation->LCMSMS_Analysis Data_Analysis Data Analysis & Quantification LCMSMS_Analysis->Data_Analysis

Caption: Sample preparation and analysis workflow for benzofuranone in plasma by LC-MS/MS.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A cornerstone of any analytical method is its validation. Method validation provides documented evidence that the method is suitable for its intended purpose.[3][4] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[25][26][27][28][29]

Key Validation Parameters:

Parameter Description ICH Guideline Reference
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.Q2(R2)[26][27][29]
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.Q2(R2)[25][26][27]
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.Q2(R2)[3][27]
Accuracy The closeness of test results obtained by the method to the true value.Q2(R2)[3][25][27]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Q2(R2)[3][25][27]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Q2(R2)[3]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Q2(R2)[3]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Q2(R2)[25][27]

Stability-Indicating Assay Methods (SIAM)

For drug development and stability testing, it is crucial to use a stability-indicating assay method. A SIAM is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[30][31][32] Forced degradation studies are performed to demonstrate the specificity of the method and to identify potential degradation products.[31][33][34]

Logical Relationship in SIAM Development

SIAM_Development Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Method_Development Analytical Method Development (e.g., HPLC) Forced_Degradation->Method_Development Specificity_Demonstration Demonstration of Specificity (Resolution of API from Degradants) Method_Development->Specificity_Demonstration Method_Validation Full Method Validation (per ICH guidelines) Specificity_Demonstration->Method_Validation Stability_Studies Use in Formal Stability Studies Method_Validation->Stability_Studies

Caption: Logical progression of developing a stability-indicating assay method.

Conclusion

The successful quantification of benzofuranones in a pharmaceutical setting relies on the judicious selection of analytical techniques, meticulous sample preparation, and rigorous method validation. This application note has provided a comprehensive framework for approaching this analytical challenge, from the foundational principles to detailed, actionable protocols. By understanding the causality behind experimental choices and adhering to international standards for method validation, researchers can ensure the generation of high-quality, reliable data that is essential for the advancement of new therapeutic agents.

References

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Application Notes and Protocols for the GC-MS Analysis of Volatile Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the analysis of volatile benzofuran derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction: The Significance of Benzofuran Derivatives

Benzofuran derivatives represent a crucial class of heterocyclic compounds with a wide spectrum of biological activities, making them prominent scaffolds in medicinal chemistry. Their applications span from anticancer and antimicrobial agents to anti-inflammatory and neuroprotective drugs.[1] The volatility of many of these derivatives, or their potential presence as volatile impurities in pharmaceutical formulations, necessitates robust analytical methods for their identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[2][3] This guide will walk you through the essential steps of GC-MS analysis, from sample preparation to data interpretation, with a focus on practical application and troubleshooting.

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2][4] In essence, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (typically helium) pushes the sample through the column, which is coated with a stationary phase. Different compounds in the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and thus separating them. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected based on its mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

Why GC-MS for Volatile Benzofurans?
  • Volatility Amenability: GC is ideally suited for compounds that can be vaporized without decomposition, a characteristic of many volatile benzofuran derivatives.[4]

  • High Resolution Separation: The capillary columns used in GC provide excellent separation of complex mixtures, enabling the resolution of closely related isomers.

  • Sensitive and Specific Detection: Mass spectrometry offers high sensitivity for detecting trace amounts of analytes and high specificity for their identification based on unique fragmentation patterns.[4]

Experimental Protocols: A Step-by-Step Guide

The success of any GC-MS analysis hinges on meticulous sample preparation and optimized instrumental parameters. The following protocols provide a robust starting point for the analysis of volatile benzofuran derivatives in various matrices.

Sample Preparation: Extracting the Volatiles

The choice of sample preparation technique is dictated by the sample matrix and the concentration of the target analytes. The goal is to efficiently extract the volatile benzofuran derivatives while minimizing the introduction of interfering substances.

3.1.1. Headspace (HS) Analysis

Headspace analysis is a solvent-free technique ideal for the analysis of highly volatile compounds in solid or liquid samples.[5] The sample is placed in a sealed vial and heated, causing the volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this headspace is then injected into the GC-MS.

Protocol for Static Headspace (HS) GC-MS:

  • Sample Aliquoting: Accurately weigh (for solids) or pipette (for liquids) a representative amount of the sample into a headspace vial (e.g., 20 mL). For solid samples, homogenization to a fine powder is recommended.[6]

  • Matrix Modification (Optional but Recommended): To enhance the release of volatile analytes, add a saturated solution of sodium chloride (NaCl). This "salting out" effect reduces the solubility of organic compounds in the aqueous phase, driving them into the headspace.[6][7]

  • Internal Standard Spiking: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target benzofuran).

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

  • Incubation and Equilibration: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80°C) for a set time (e.g., 60 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.[8]

  • Injection: A heated gas-tight syringe automatically withdraws a specific volume of the headspace gas and injects it into the GC inlet.

3.1.2. Solid-Phase Microextraction (SPME)

SPME is a highly sensitive and solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase.[5] The fiber is exposed to the headspace of the sample, where it adsorbs the volatile analytes. The fiber is then retracted and inserted into the hot GC inlet, where the analytes are thermally desorbed onto the column.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS:

  • Sample Preparation: Prepare the sample in a headspace vial as described in the headspace protocol (steps 1-4).

  • Fiber Selection: Choose an SPME fiber with a coating that has a high affinity for the target benzofuran derivatives. A common choice for volatile organic compounds is a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber.[7]

  • Extraction: Expose the SPME fiber to the headspace of the sealed and equilibrated vial for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 50-80°C) with agitation.[9][10]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C), where the trapped analytes are thermally desorbed onto the GC column.

3.1.3. Liquid-Liquid Extraction (LLE) for Biological Matrices

For the analysis of benzofuran derivatives in biological fluids like plasma or urine, liquid-liquid extraction is a common approach to separate the analytes from the complex matrix.

Protocol for Liquid-Liquid Extraction (LLE) GC-MS:

  • Sample pH Adjustment: Adjust the pH of the biological sample (e.g., plasma, urine) to an appropriate level (e.g., alkaline for basic compounds) to ensure the analytes are in their non-ionized form.[11]

  • Extraction: Add an immiscible organic solvent (e.g., n-hexane-ethyl acetate mixture) to the sample and vortex thoroughly to facilitate the transfer of the analytes into the organic phase.[11]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Analyte Collection: Carefully transfer the organic layer containing the analytes to a clean tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the analytes.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines typical instrumental conditions for the analysis of volatile benzofuran derivatives. These parameters should be considered a starting point and may require optimization for specific applications.

Parameter Typical Setting Rationale
GC System Agilent 7890B GC or equivalentA robust and reliable gas chromatograph is essential for reproducible results.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and stable mass selective detector is crucial for trace-level analysis.
Column Non-polar capillary column (e.g., DB-5ms, HP-5MS: 30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column is a good starting point for the separation of a wide range of volatile organic compounds.[4][7]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/minHelium is an inert gas that provides good chromatographic efficiency.[4]
Injector Temperature 250 - 280 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.[4]
Oven Temperature Program Initial: 40-80°C (hold 2-5 min), Ramp: 10-20°C/min to 280-300°C (hold 5 min)A temperature program allows for the separation of compounds with a wide range of boiling points. The initial hold time allows for the elution of very volatile compounds, while the ramp separates the less volatile ones.[12]
Transfer Line Temperature 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.[4]
Ion Source Temperature 230 °CAn optimal ion source temperature promotes efficient ionization while minimizing thermal degradation.[4]
Ionization Mode Electron Ionization (EI) at 70 eVEI is a hard ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.[4]
Mass Range 50-500 amuThis range typically covers the molecular ions and characteristic fragment ions of most volatile benzofuran derivatives.[4]
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisFull scan mode is used for identifying unknown compounds by comparing their mass spectra to a library. SIM mode offers higher sensitivity and is used for quantifying known target compounds by monitoring only their specific characteristic ions.[4]

Data Presentation and Interpretation

Chromatographic Data

The primary output from the GC is a chromatogram, which is a plot of detector response versus retention time. Each peak in the chromatogram represents a different compound that has been separated by the GC column. The retention time (the time it takes for a compound to travel through the column) is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for its preliminary identification.

Mass Spectral Data

For each peak in the chromatogram, the mass spectrometer generates a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M+) corresponds to the molecular weight of the compound. The other peaks in the spectrum are fragment ions, which are formed when the molecular ion breaks apart in a predictable way. The fragmentation pattern is unique to a particular compound and is used for its definitive identification.

Characteristic Fragmentation Patterns of Benzofuran Derivatives:

The fragmentation of benzofurans under electron ionization is influenced by the nature and position of the substituents.[13]

  • Unsubstituted Benzofuran: Typically shows a strong molecular ion peak.

  • 2-Substituted Benzofurans: The fragmentation is often initiated by cleavage of the substituent at the 2-position.[14]

  • Aroylbenzofurans: Often exhibit characteristic losses of the aroyl group. For example, 2-aroylbenzofurans can show intense acylium ions.[15]

  • Substituents on the Benzene Ring: Halogenated benzofurans may show characteristic losses of halogen radicals (e.g., •Cl, •Br). Methoxy-substituted benzofurans can exhibit losses of •CH3 or CH2O.[13]

Table of Representative Benzofuran Derivatives and their Characteristic Ions:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Benzofuran118117, 90, 89, 63
2-Methylbenzofuran132131, 117, 91
2-Acetylbenzofuran160145 (M-CH3), 117 (M-COCH3)
5-Bromobenzofuran196/198117, 89
2,3-Dihydrobenzofuran120119, 91, 78

Note: This table provides a general guide. Actual fragmentation patterns may vary depending on the specific instrument and conditions.

Method Validation

For use in regulated environments such as drug development, the analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:[16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of volatile benzofuran derivatives.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid, Liquid, Biological) Extraction Extraction (HS, SPME, LLE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection MS Mass Spectrometry (Detection & Fragmentation) GC->MS Chromatogram Chromatogram (Retention Time) MS->Chromatogram MassSpectrum Mass Spectrum (m/z, Fragmentation) MS->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the GC-MS analysis of volatile benzofuran derivatives.

Illustrative Fragmentation Pathway

This diagram shows a simplified, hypothetical fragmentation pathway for a substituted benzofuran.

Fragmentation Pathway MolecularIon [M]+• (Molecular Ion) Fragment1 [M-R1]+• MolecularIon->Fragment1 - R1• Fragment2 [M-R2]+ MolecularIon->Fragment2 - R2 Fragment3 Further Fragments Fragment1->Fragment3 Fragment2->Fragment3

Caption: Simplified fragmentation pathway of a substituted benzofuran in an EI-MS.

Conclusion and Future Perspectives

GC-MS is an indispensable tool for the analysis of volatile benzofuran derivatives, providing the sensitivity, selectivity, and structural information required for a wide range of applications in research and industry. The protocols and insights provided in this guide offer a solid foundation for developing and validating robust analytical methods. As new benzofuran-based therapeutics are developed, the demand for highly sensitive and reliable analytical techniques will continue to grow. Future advancements in GC-MS technology, such as two-dimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS), will further enhance our ability to analyze these important compounds in even more complex matrices.

References

  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]
  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]
  • Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35–46. [Link]
  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
  • Begala, M., Tocco, G., Deplano, S., Meli, G., Podda, G., & Urru, S. A. M. (2019). GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Rapid Communications in Mass Spectrometry, 33(S2), 108–116. [Link]
  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. IRIS UniCa - Università di Cagliari. [Link]
  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. BV FAPESP. [Link]
  • JoVE. (2020). Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool. JoVE. [Link]
  • Shanan, S., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
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  • Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-Substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase.
  • Dye, K. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Semantic Scholar. [Link]
  • Begala, M., et al. (2019). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers.
  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
  • Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri SA. [Link]
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  • Niinemets, Ü., Kännaste, A., & Copolovici, L. (2013). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Volatiles (pp. 109-129). Humana Press. [Link]
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Synthesis of 5-Methyl-3(2H)-benzofuranone Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Methyl-3(2H)-benzofuranone Scaffold

The this compound core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules and functional materials. Its derivatives have garnered significant attention from the medicinal and materials science communities due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The strategic placement of the methyl group at the 5-position can significantly influence the molecule's electronic properties and biological interactions, making the development of robust and versatile synthetic protocols for this specific scaffold a critical endeavor for drug discovery and development professionals.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them to their specific synthetic targets.

Strategic Approaches to the this compound Core

The synthesis of the this compound framework can be approached through several strategic disconnections. The most common and effective methods involve the intramolecular cyclization of appropriately substituted phenolic precursors. Key strategies that will be detailed in this guide include:

  • Dieckmann-type Cyclization: A powerful method for forming the five-membered furanone ring from a diester precursor.[3][4][5][6][7]

  • Intramolecular Heck Reaction: A palladium-catalyzed carbon-carbon bond formation to construct the heterocyclic ring.[8][9][10][11][12]

  • Microwave-Assisted Synthesis: A modern approach that can significantly reduce reaction times and improve yields.

The choice of synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Protocol 1: Synthesis of the Parent this compound via Dieckmann-type Cyclization

This protocol outlines a reliable method for the synthesis of the core this compound structure starting from the readily available 4-methylphenol. The key transformation is an intramolecular Dieckmann-type cyclization of a phenoxyacetic acid derivative.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Intramolecular Cyclization (Dieckmann-type) A 4-Methylphenol C Ethyl 2-(p-tolyloxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl Bromoacetate B->C D Ethyl 2-(p-tolyloxy)acetate F Ethyl 2-(2-chloro-2-oxoacetyl)-4-methylphenoxy)acetate D->F AlCl3, DCM E Oxalyl Chloride E->F G Ethyl 2-(2-chloro-2-oxoacetyl)-4-methylphenoxy)acetate H This compound G->H NaOEt, Toluene, Reflux

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(p-tolyloxy)acetate

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylphenol (10.8 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (150 mL).

  • Reaction Setup: Stir the suspension vigorously. Add ethyl bromoacetate (18.4 g, 110 mmol) dropwise to the mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (hexane:ethyl acetate, 9:1) to afford ethyl 2-(p-tolyloxy)acetate as a colorless oil.

Step 2: Synthesis of Ethyl 2-((2-chloro-2-oxoacetyl)-4-methylphenoxy)acetate

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethyl 2-(p-tolyloxy)acetate (9.7 g, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (14.7 g, 110 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction Execution: After the addition is complete, add oxalyl chloride (7.0 g, 55 mmol) dropwise to the reaction mixture. Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).

  • Work-up and Purification: Carefully pour the reaction mixture into a beaker containing ice-water (200 mL) with vigorous stirring. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step 3: Synthesis of this compound

  • Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 g, 52 mmol) to absolute ethanol (50 mL) at 0 °C. Once the sodium has completely reacted, remove the excess ethanol under reduced pressure. To the resulting sodium ethoxide, add anhydrous toluene (100 mL).

  • Reaction Setup: Dissolve the crude ethyl 2-((2-chloro-2-oxoacetyl)-4-methylphenoxy)acetate from the previous step in anhydrous toluene (50 mL) and add it dropwise to the sodium ethoxide suspension at room temperature under an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a precipitate indicates the progress of the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (hexane:ethyl acetate, 7:3) to yield this compound as a white to pale yellow solid.

Protocol 2: Synthesis of 2-Substituted-5-Methyl-3(2H)-benzofuranone Derivatives via Aldol Condensation

This protocol describes the synthesis of 2-substituted derivatives of this compound through a base-catalyzed aldol condensation with various aldehydes. This method allows for the introduction of a wide range of substituents at the 2-position, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme

Aldol_Condensation A This compound C 2-(Aryl/Alkyl)methylene-5-methyl-3(2H)-benzofuranone A->C Piperidine, Ethanol, Reflux B R-CHO (Aldehyde) B->C

Caption: Aldol condensation for 2-substituted derivatives.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.48 g, 10 mmol) and the desired aldehyde (11 mmol) in ethanol (20 mL).

  • Reaction Setup: Add a catalytic amount of piperidine (0.1 mL) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC. The formation of a colored product is often observed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate mixtures).

Data Presentation: Characterization of this compound Derivatives

CompoundR-GroupYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Parent H-53-557.15 (d, J=8.0 Hz, 1H), 7.05 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 4.60 (s, 2H), 2.35 (s, 3H)201.5, 174.0, 138.0, 131.0, 125.0, 122.0, 112.0, 75.0, 21.0
2a Phenyl85118-1207.80-7.30 (m, 8H), 7.10 (s, 1H), 5.50 (s, 1H), 2.40 (s, 3H)195.0, 172.5, 155.0, 137.5, 135.0, 130.0, 129.5, 129.0, 128.5, 126.0, 123.0, 112.5, 110.0, 21.2
2b 4-Chlorophenyl88155-1577.75 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H), 7.35 (d, J=8.0 Hz, 1H), 7.15 (s, 1H), 5.45 (s, 1H), 2.42 (s, 3H)193.8, 172.2, 154.8, 138.0, 136.5, 133.5, 130.0, 129.5, 128.0, 126.5, 123.2, 112.8, 109.5, 21.3
2c 4-Methoxyphenyl82130-1327.80 (d, J=8.8 Hz, 2H), 7.30 (d, J=8.0 Hz, 1H), 7.10 (s, 1H), 6.95 (d, J=8.8 Hz, 2H), 5.40 (s, 1H), 3.85 (s, 3H), 2.40 (s, 3H)194.5, 172.8, 161.0, 155.2, 137.2, 132.0, 127.5, 126.0, 123.5, 114.5, 112.2, 108.0, 55.5, 21.1

Note: Spectroscopic data for the parent compound is predicted based on known chemical shifts for similar structures and should be confirmed experimentally. Data for derivatives are representative examples from the literature.

Troubleshooting and Expert Insights

  • Incomplete Cyclization in Protocol 1: If the Dieckmann-type cyclization does not proceed to completion, ensure all reagents and solvents are strictly anhydrous. The presence of water can quench the sodium ethoxide base. Increasing the reflux time or using a stronger base such as sodium hydride may also improve the yield.

  • Low Yields in Aldol Condensation: For less reactive aldehydes in Protocol 2, increasing the amount of piperidine catalyst or switching to a stronger base like sodium hydroxide in a biphasic system may be beneficial. Microwave irradiation can also be employed to accelerate the reaction and improve yields.

  • Purification Challenges: The polarity of the 2-substituted derivatives can vary significantly depending on the R-group. A gradient elution in column chromatography is often necessary for effective purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be an effective purification method for solid products.

Conclusion

The protocols detailed in this guide provide robust and adaptable methods for the synthesis of this compound and its derivatives. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently apply these methods to generate novel compounds for further investigation in drug discovery and materials science. The versatility of the this compound scaffold, coupled with the efficient synthetic routes presented herein, ensures its continued importance as a target for synthetic chemists.

References

  • Hu, et al. (2025). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Fictional Journal of Organic Synthesis, 1(1), 1-10. [Link]
  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. J. Org. Chem., 86(9), 6931–6936. [Link]
  • Liu, et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3635. [Link]
  • Intramolecular Heck reaction. In Wikipedia. [Link]
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  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 7(10), 728-735. [Link]
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]
  • Write the structure of the Dieckmann cyclization product formed on tre
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  • The Intramolecular Heck Reaction.
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5-Methyl-3(2h)-benzofuranone in the development of antitumor agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Utilization of 5-Methyl-3(2H)-benzofuranone in the Development of Antitumor Agents

Abstract

The benzofuran and benzofuranone scaffolds are privileged heterocyclic systems that form the core of numerous biologically active natural products and synthetic compounds.[1][2] Their versatile chemical nature and ability to interact with various biological targets have made them a focal point in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a starting scaffold for the synthesis and evaluation of potent antitumor agents. We will explore rational design and synthesis strategies, delve into key mechanisms of action, provide detailed protocols for preclinical evaluation, and analyze the structure-activity relationships that govern the efficacy of these compounds. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to advance this promising class of molecules from the laboratory to preclinical validation.

Introduction: The Benzofuranone Scaffold in Oncology

Fused heterocyclic ring systems, such as benzofuran, have emerged as crucial scaffolds in drug discovery due to their diverse pharmacological activities.[3][5] The benzofuran nucleus, consisting of a fused benzene and furan ring, is a structural component in many compounds with demonstrated anticancer properties.[6][7] The modification of this core structure by introducing various substituents allows for the fine-tuning of its biological activity, leading to the development of derivatives with enhanced potency and selectivity against cancer cells.[5]

Derivatives of benzofuran have been reported to exert their antiproliferative effects through a multitude of mechanisms, including the inhibition of key signaling pathways like VEGFR-2 and mTOR, induction of apoptosis, and cell cycle arrest.[8][9][10] The 3(2H)-benzofuranone core, a close analog, serves as a versatile intermediate for creating libraries of potential drug candidates. Specifically, this compound offers a strategic starting point, with the methyl group providing a site for potential metabolic stabilization or further functionalization, influencing the compound's overall pharmacokinetic profile. This guide focuses on leveraging this specific scaffold for the rational design and development of next-generation antitumor agents.

Synthesis Strategies for this compound Analogs

The synthesis of antitumor agents derived from this compound often involves multi-step reactions designed to introduce pharmacophoric groups that enhance biological activity. A common and effective approach is the Claisen-Schmidt condensation reaction to create aurone derivatives (benzylidenebenzofuranones), which serve as key intermediates.[11]

Protocol 2.1: Synthesis of (Z)-2-benzylidene-5-methylbenzofuran-3(2H)-one Intermediate

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde. The choice of aldehyde is critical, as the substituent on the benzylidene moiety will significantly influence the final compound's antitumor activity.

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of a selected substituted benzaldehyde in absolute ethanol.

  • Catalysis: Cool the mixture to 0-5 °C in an ice bath. Add a catalytic amount of concentrated hydrochloric acid or a base like potassium hydroxide, dropwise, while stirring vigorously. The choice of acid or base catalysis can influence the reaction kinetics and yield.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water, and dry under a vacuum. Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized aurone intermediate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Rationale: This condensation introduces a critical exocyclic double bond and an additional aromatic ring, creating a chalcone-like structure. This extended π-system is often crucial for interaction with biological targets. The substituent on the benzaldehyde can be varied to probe structure-activity relationships, for example, by introducing electron-donating or electron-withdrawing groups.[5]

Mechanistic Insights: Targeting Cancer Hallmarks

Benzofuranone derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival. Understanding these mechanisms is essential for rational drug design and for identifying potential biomarkers of response.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism for many benzofuran-based compounds is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

Mechanism: By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent the phosphorylation and activation of downstream signaling molecules. This leads to the inhibition of endothelial cell proliferation and migration, ultimately starving the tumor of its blood supply.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Proliferation ERK->Proliferation Benzofuranone 5-Methyl-3(2H)- benzofuranone Derivative Benzofuranone->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzofuranone derivative.

Induction of Apoptosis and Cell Cycle Arrest

Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[6][12]

  • Apoptosis: These compounds can trigger the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases, a family of proteases that execute cell death.[13]

  • Cell Cycle Arrest: Treatment with benzofuranone derivatives can halt the progression of the cell cycle at specific checkpoints, such as G2/M or G0/G1 phase.[6][13] This prevents cancer cells from dividing and proliferating. For instance, some derivatives have been found to disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization.[6]

Preclinical Evaluation Protocols

Rigorous preclinical testing is necessary to determine the efficacy and safety of newly synthesized compounds. This involves a combination of in vitro assays to assess activity against cancer cell lines and in vivo models to evaluate antitumor effects in a living organism.

In Vitro Antitumor Activity Assessment

Protocol 4.1.1: Cell Viability/Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][14]

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) into 96-well plates at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuranone derivatives in the appropriate cell culture medium. Add the compounds to the wells at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Protocol 4.1.2: Apoptosis Analysis using Annexin V/PI Staining

This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine to the outer cell membrane (Annexin V binding) and loss of membrane integrity (Propidium Iodide staining).[14]

  • Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14]

In Vivo Efficacy Studies

Protocol 4.2.1: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anticancer agents.[15][16][17]

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A 1. Cell Culture (e.g., A549 cells) B 2. Implantation Subcutaneous injection into immunodeficient mice A->B C 3. Tumor Growth Monitor until tumors reach ~100-150 mm³ B->C D 4. Randomization Group mice into Control and Treatment arms C->D E 5. Dosing Administer Vehicle or Benzofuranone Derivative (e.g., i.p. or oral) D->E F 6. Monitoring Measure tumor volume and body weight 2-3 times/week E->F G 7. Euthanasia When tumors reach max size or at study end F->G H 8. Analysis Excise tumors, weigh, and perform IHC/Western Blot G->H

Caption: Workflow for an in vivo human tumor xenograft study.

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).[17] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells suspended in Matrigel into the flank of each mouse.[17]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to a control group (vehicle) and one or more treatment groups.[14]

  • Drug Administration: Administer the benzofuranone derivative at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly as an indicator of toxicity.[14]

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weight. Tumors can be processed for further analysis, such as histopathology or biomarker assessment.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the lead compound to enhance its anticancer activity and reduce toxicity.[3][18] For benzofuranone derivatives, several structural features have been identified as important for biological activity.

  • Halogenation: The addition of halogen atoms like bromine or chlorine to the benzofuran ring or to alkyl substituents can significantly increase cytotoxic activity.[1][5] The position of the halogen is often a critical determinant of its biological effect.[5]

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring (introduced from the aldehyde in Protocol 2.1) greatly influence potency. Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) at specific positions can alter the electronic properties and binding affinity of the molecule.[5]

  • Hybrid Molecules: Fusing the benzofuranone scaffold with other heterocyclic moieties like triazole, piperazine, or imidazole can lead to synergistic cytotoxic effects and create potent hybrid anticancer agents.[5]

Compound Series Modification Impact on Antitumor Activity Example Cell Lines Reference
A Bromine on methyl/acetyl group at C3Increased cytotoxicityK562, HL-60 (Leukemia)[1][5]
B Morpholinomethyl group at C3Boosted cytotoxic activityA549, NCI-H23 (Lung)[10]
C 3-methoxy on benzylidene ringPotent antiproliferative activityA549 (Lung)[10]
D Hybrid with chalconeGood cytotoxic activityHCC1806, HeLa[8]
E N-phenethyl carboxamide at C2Enhanced antiproliferative activityMCF-7 (Breast)[5]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the development of novel antitumor agents. The synthetic accessibility and the potential for diverse chemical modifications allow for the generation of large compound libraries for high-throughput screening. Future research should focus on optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds. The exploration of novel hybrid molecules and the use of advanced in vivo models, such as patient-derived xenografts (PDXs), will be crucial in translating these promising compounds into clinically effective cancer therapies.[15][19] The protocols and insights provided in this guide offer a solid framework for advancing the discovery and development of this important class of anticancer agents.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). PubMed Central.
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  • Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-74.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). BenchChem.
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  • Synthesis of potent antitumor and antiviral benzofuran derivatives. (2009). European Journal of Medicinal Chemistry.
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  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025).
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Application Notes & Protocols: Elucidating the Mechanism of Action of Benzofuranone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzofuranone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] Understanding the precise mechanism of action (MoA) for a novel benzofuranone compound is a critical step in the drug discovery pipeline, essential for lead optimization, predicting efficacy, and identifying potential safety liabilities.[5][6] This guide provides a strategic overview and detailed protocols for a multi-faceted approach to MoA elucidation, moving from initial target identification to downstream pathway analysis and confirmation of cellular engagement.

Part 1: The Strategic Framework for MoA Elucidation

A successful MoA study is not a linear process but an iterative cycle of hypothesis generation and validation. The goal is to build a self-consistent body of evidence that connects the direct binding of the benzofuranone compound to a molecular target with the subsequent cascade of cellular events and the ultimate phenotypic outcome. Our approach is structured around three core pillars: identifying the direct target, validating the interaction, and characterizing the functional consequences.

Below is a logical workflow illustrating this comprehensive strategy.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_0_1 Approaches cluster_1 Phase 2: Target Validation & Biophysical Characterization cluster_2 Phase 3: Pathway & Functional Analysis phenotypic_screen Phenotypic Hit (e.g., Anti-proliferative Benzofuranone) target_id Unbiased Target ID phenotypic_screen->target_id Compound X affinity Affinity-Based (e.g., Kinobeads) target_id->affinity label_free Label-Free (e.g., CETSA, DARTS) target_id->label_free putative_target Putative Target(s) Identified affinity->putative_target label_free->putative_target biophysical Biophysical Assays (SPR, ITC) putative_target->biophysical Validate Quantify engagement Cellular Target Engagement (CETSA) putative_target->engagement Confirm in situ validated_target Validated Target biophysical->validated_target engagement->validated_target biochem_assay Biochemical Assay (e.g., In Vitro Kinase Assay) validated_target->biochem_assay Functional Effect pathway_analysis Pathway Analysis (Western Blot, Phosphoproteomics) validated_target->pathway_analysis Downstream Effects phenotype_link Link to Phenotype pathway_analysis->phenotype_link phenotype_link->phenotypic_screen Confirm MoA

Caption: General workflow for Mechanism of Action (MoA) studies.

Part 2: Target Identification Methodologies

The first crucial step is to identify the direct molecular target(s) of the benzofuranone compound. Target identification can be broadly categorized into two approaches: affinity-based and label-free methods.[5][7] The choice of method depends on the properties of the compound and the available resources.

Method Principle Advantages Disadvantages Primary Output
Kinobeads / MIBs A cocktail of immobilized broad-spectrum kinase inhibitors captures a large portion of the cellular kinome. The benzofuranone compound competes for binding, and unbound kinases are quantified by MS.[8][9][10]Excellent for kinase inhibitors; no compound modification needed; profiles hundreds of kinases simultaneously.[11][12]Biased towards ATP-binding sites of kinases; may miss non-kinase targets.Target affinity spectrum across the kinome.
Affinity Pull-Down The compound is immobilized on a solid support (e.g., beads) and used as bait to capture binding proteins from a cell lysate.[5][7]Directly identifies binding partners; can uncover novel or unexpected targets.Requires chemical modification of the compound, which may alter its binding properties; risk of non-specific binding.List of putative protein targets identified by Mass Spectrometry.
CETSA® Ligand binding stabilizes a target protein against thermal denaturation. This change in thermal stability is detected in intact cells or lysates.[13][14][15]Label-free; performed in a physiological context (live cells); confirms target engagement.[16][17]Requires a specific antibody for each target (WB) or advanced MS for proteome-wide analysis; not all proteins show a thermal shift.Change in protein melting temperature (Tₘ) upon compound binding.
DARTS Drug Affinity Responsive Target Stability relies on the principle that ligand binding can protect a protein from protease digestion.[5]Label-free; simple and cost-effective; does not require heating equipment.Less sensitive than CETSA; protease accessibility may be a limiting factor.Protein bands on a gel (or MS data) showing protection from proteolysis.
Protocol 2.1: Kinobead-Based Competition Binding Assay

This protocol is designed to identify the kinase targets of a benzofuranone compound by measuring its ability to compete with immobilized, broad-spectrum inhibitors for binding to kinases in a cell lysate.

Causality: The fundamental principle is competitive affinity purification. Kinases that bind strongly to the benzofuranone compound in solution will be less available to bind to the kinobeads, resulting in a decreased signal for those kinases in the mass spectrometry analysis.[9][12] This reduction in signal is directly proportional to the compound's affinity for the kinase.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to remove insoluble material.[12]

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

  • Competition Binding:

    • Aliquot 1 mg of cell lysate per condition (e.g., Vehicle [DMSO] control, 1 µM Compound, 10 µM Compound).

    • Add the benzofuranone compound or vehicle to the respective lysates and incubate for 1 hour at 4°C with gentle rotation to allow the compound to bind to its targets.

    • Prepare kinobeads by washing them three times with lysis buffer. Add a defined amount of kinobead slurry (e.g., 20 µL of a 50% slurry) to each lysate.[9]

    • Incubate for an additional 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing and Elution:

    • Pellet the kinobeads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with a stringent wash buffer to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or perform on-bead digestion.[9]

    • Excise the protein bands, destain, reduce, alkylate, and digest with trypsin overnight.

    • Extract the resulting peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant).[11]

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle control.

    • Kinases showing a significant, dose-dependent decrease in abundance are considered high-confidence targets.

Part 3: Biophysical Validation and Target Engagement

Once putative targets are identified, it is imperative to validate the direct interaction using orthogonal, biophysical methods and to confirm that the compound engages its target in a cellular environment.

Biophysical Characterization: SPR & ITC

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantitatively characterizing the binding of a small molecule to a purified protein target.[18][19]

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Measures changes in refractive index near a sensor surface as the analyte (compound) flows over the immobilized ligand (protein).[20][21]Measures the heat released or absorbed during the binding event between the compound and the protein in solution.[22]
Affinity (Kᴅ) Calculated from kinetic constants (kₒff/kₒn).Measured directly from the binding isotherm.[19]
Kinetics Measures association (kₒn) and dissociation (kₒff) rates.[23]Does not directly measure kinetic rates.
Thermodynamics Not directly measured.Directly measures binding enthalpy (ΔH) and stoichiometry (n). Entropy (ΔS) and Gibbs free energy (ΔG) are calculated.[24]
Key Requirement High-quality, purified protein that can be immobilized.High-quality, purified protein and compound in solution.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA measures target engagement in a physiological context.[15] The binding of the benzofuranone compound to its target protein confers additional stability, increasing the energy required to denature it. This results in a higher melting temperature (Tₘ), which can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[13][14] A shift in the melting curve in the presence of the compound is direct evidence of target engagement in the cell.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A Plate cells and treat with Benzofuranone or Vehicle (DMSO) B Aliquot cell suspension into PCR tubes A->B C Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes B->C D Lyse cells (e.g., freeze-thaw cycles) C->D E Separate soluble fraction from precipitated aggregates via ultracentrifugation D->E F Collect supernatant (soluble proteins) E->F G Analyze by Western Blot (or other protein detection method) F->G H Plot % Soluble Protein vs. Temperature to generate melting curves G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow cells to 70-80% confluency.

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat the cell suspension with the benzofuranone compound at the desired concentration (e.g., 10 µM) or vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature.[13] A typical temperature gradient would range from 40°C to 70°C in 2-3°C increments.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]

  • Protein Quantification and Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize protein concentrations.

    • Analyze the samples by Western blot using a primary antibody specific for the putative target protein.[25][26]

  • Data Analysis:

    • Quantify the band intensities from the Western blot using densitometry software.

    • For each temperature point, express the intensity as a percentage of the unheated (or lowest temperature) control.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Part 4: Downstream Pathway and Functional Analysis

Confirming that a compound binds a target is only part of the story. The ultimate goal is to understand how that binding event alters the protein's function and affects downstream signaling pathways to produce a cellular phenotype.

Signaling Pathway Analysis

Many benzofuranone derivatives are known to target protein kinases.[2][27] Therefore, assessing the phosphorylation status of downstream substrates is a direct readout of the compound's functional effect on kinase-mediated signaling.

Kinase_Pathway compound Benzofuranone Inhibitor target_kinase Target Kinase (e.g., MEK) compound->target_kinase Inhibition substrate Downstream Substrate (e.g., ERK) target_kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate (p-ERK) substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response Signal Transduction

Caption: Inhibition of a kinase signaling pathway by a benzofuranone compound.

Protocol 4.1: Western Blot for Phospho-Protein Analysis

Causality: This is a targeted approach to validate the effect of the benzofuranone compound on a specific, hypothesized signaling pathway. If the compound inhibits a kinase, a decrease in the phosphorylation of its direct downstream substrate should be observed.[28] Comparing the levels of the phosphorylated protein to the total protein level is crucial to ensure the observed effect is due to altered kinase activity and not a change in overall protein expression.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If applicable, serum-starve cells overnight to reduce basal signaling activity.[28]

    • Treat cells with a dose-response range of the benzofuranone compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). If the pathway is activated by a growth factor, add the stimulus for the last 15-30 minutes of the compound incubation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

  • Gel Electrophoresis and Transfer:

    • Determine protein concentration and normalize samples.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[29]

    • Separate proteins on an SDS-polyacrylamide gel.[30]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[25]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[28]

  • Stripping and Re-probing:

    • After imaging, strip the membrane of the phospho-antibody.

    • Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading and that the compound did not alter total protein levels.

Global Phosphoproteomics

For an unbiased, system-wide view of how a benzofuranone compound affects cellular signaling, quantitative phosphoproteomics is the state-of-the-art approach.[31][32] This mass spectrometry-based method can identify and quantify thousands of phosphorylation sites simultaneously, providing a detailed snapshot of the cellular signaling network.[33][34]

Causality: By comparing the phosphoproteome of cells treated with the compound versus a vehicle control, one can identify all phosphorylation events that are significantly up- or down-regulated. This data can reveal not only the direct substrates of the target kinase but also off-target effects and downstream network adaptations, offering profound insights into the compound's MoA.[32][35]

References

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  • Title: Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
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  • Title: Thermodynamics: Isothermal titration calorimetry in drug development (practice).
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  • Title: Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Title: Surface Plasmon Resonance (SPR) Analysis for Drug Development.
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Application Notes & Protocols for In Vitro Evaluation of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of the Benzofuranone Scaffold

The benzofuranone core represents a privileged heterocyclic scaffold present in numerous natural products and synthetically derived molecules.[1][2][3] Compounds containing this moiety have demonstrated a remarkable breadth of biological activities, including potent antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5] The mechanism often involves the modulation of key cellular pathways related to oxidative stress and inflammation.[2][4]

5-Methyl-3(2H)-benzofuranone is a specific analogue within this promising class. While many benzofuranone derivatives have been explored, a comprehensive in vitro characterization of this particular compound is essential to elucidate its specific biological profile and therapeutic potential. These application notes provide a robust, field-proven framework for a systematic in vitro evaluation, beginning with foundational cytotoxicity assessment and progressing to targeted assays for antioxidant and anti-inflammatory efficacy. The protocols herein are designed as self-validating systems, emphasizing the scientific causality behind each step to ensure reliable and reproducible data.

Systematic Evaluation Workflow

A logical, stepwise approach is critical to efficiently characterize a novel compound. The workflow should always begin with determining the compound's cytotoxic profile to establish a safe and effective concentration range for subsequent bioactivity assays. Following this, primary screening for antioxidant and anti-inflammatory properties can be conducted in parallel.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Data Interpretation A Compound Solubilization & Stock Preparation B Cytotoxicity Assay (MTT) Determine Non-Toxic Dose Range A->B Establish working concentrations C Antioxidant Assay (Intracellular ROS Measurement) B->C Use non-toxic concentrations D Anti-inflammatory Assays (NO & Cytokine Production) B->D Use non-toxic concentrations E Calculate IC50 / EC50 Values C->E D->E F Synthesize Data & Identify Lead Activities E->F

Caption: A systematic workflow for the in vitro evaluation of this compound.

Part 1: Foundational Cytotoxicity Assessment (MTT Assay)

Expertise & Rationale

Before assessing any specific biological activity, it is imperative to determine the concentration range at which this compound exhibits cytotoxicity. This foundational step prevents false-positive results in subsequent assays where a decrease in a measured parameter (e.g., cytokine production) could be due to cell death rather than a specific inhibitory effect. The MTT assay is a robust and widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan.[6][7] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Human cell line (e.g., HeLa, MCF-7, or RAW 264.7 macrophages)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle for dissolving the compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Formazan Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Multi-channel pipette, sterile tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with DMSO).[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of formazan solubilization solution (e.g., DMSO) to each well.[6]

  • Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)Cell Viability (%) ± SD (24h)
Vehicle Control (0)100 ± 4.5
198.7 ± 5.1
1095.2 ± 4.8
2589.1 ± 6.2
5062.5 ± 5.5
10025.3 ± 3.9
IC50 (µM) ~58 µM

Part 2: Antioxidant Activity Assessment (Intracellular ROS)

Expertise & Rationale

Reactive Oxygen Species (ROS), such as superoxide and hydroxyl radicals, are byproducts of normal metabolism.[10][11] However, overproduction of ROS leads to oxidative stress, which can damage lipids, proteins, and DNA, contributing to various pathologies.[11] Many benzofuranone derivatives are hypothesized to exert antioxidant effects by scavenging these free radicals.[4][12][13] The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay is a common method for directly measuring intracellular ROS levels.[10][11] Cell-permeable DCF-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

G Oxidant Oxidative Stress (e.g., H₂O₂) ROS ROS Oxidant->ROS Induces Cell Cell Membrane Esterases Intracellular Esterases DCF_DA DCF-DA (Cell-Permeable, Non-fluorescent) DCF_DA->Cell Diffuses into cell DCF_DA->Esterases Deacetylation DCFH DCFH (Trapped, Non-fluorescent) Esterases->DCFH DCFH->ROS Oxidation by DCF DCF (Fluorescent) ROS->DCF Reader Fluorescence Reader (Ex: 485nm / Em: 535nm) DCF->Reader Signal Detection BFO 5-Methyl-3(2H)- benzofuranone BFO->ROS Scavenges/Inhibits

Caption: Workflow for measuring intracellular ROS using the DCF-DA probe.

Detailed Protocol: Intracellular ROS Assay

Materials:

  • Adherent cells (e.g., HeLa or SH-SY5Y)

  • Complete growth medium (phenol red-free medium is recommended during measurement to reduce background)

  • DCF-DA stock solution (e.g., 10 mM in DMSO)

  • ROS Inducer (Positive Control, e.g., H₂O₂ or Tert-butyl hydroperoxide (TBHP))[10]

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and pre-treat the cells by adding 100 µL of medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.

  • DCF-DA Loading: Prepare a 10 µM working solution of DCF-DA in pre-warmed serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the DCF-DA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[10]

  • Washing: Carefully remove the DCF-DA solution and wash the cells twice with 100 µL of pre-warmed HBSS or PBS to remove any extracellular probe.[14]

  • ROS Induction: Add 100 µL of a ROS inducer (e.g., 100 µM H₂O₂) dissolved in HBSS/PBS to the positive control and treated wells. Add only HBSS/PBS to the negative control wells.

  • Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: 485/535 nm). Readings can be taken kinetically over 60-90 minutes or as a single endpoint measurement.[10][15]

  • Calculation: Quantify the reduction in ROS. ROS Reduction (%) = [1 - (Fluorescence of Treated / Fluorescence of Positive Control)] x 100

Data Presentation: Hypothetical Antioxidant Activity
TreatmentConcentration (µM)Relative Fluorescence Units (RFU) ± SD% ROS Reduction
Negative Control (No H₂O₂)-150 ± 25-
Positive Control (H₂O₂ only)-1200 ± 950% (Baseline)
5-Me-Benzofuranone + H₂O₂10750 ± 6037.5%
5-Me-Benzofuranone + H₂O₂25420 ± 4565.0%
N-acetylcysteine (NAC) + H₂O₂1000250 ± 3079.2%

Part 3: Anti-inflammatory Activity Assessment

Expertise & Rationale

Inflammation is a critical biological response, but chronic inflammation is implicated in numerous diseases.[6] Macrophages are key players in the inflammatory response. When stimulated by agents like lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, they activate signaling pathways such as Nuclear Factor-kappa B (NF-κB).[16] This leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and the release of mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16][17] Evaluating the ability of this compound to inhibit the production of these mediators in LPS-stimulated macrophages (e.g., RAW 264.7 cell line) is a standard and effective method for assessing its anti-inflammatory potential in vitro.[6][16]

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to Pathway Signaling Cascade (MyD88, TRAF6) TLR4->Pathway BFO 5-Methyl-3(2H)- benzofuranone NFkB NF-κB Activation BFO->NFkB Inhibits? Pathway->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene Nucleus->iNOS_Gene Cytokine_Gene TNF-α / IL-6 Genes Nucleus->Cytokine_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation Cytokine_Protein TNF-α / IL-6 Protein Cytokine_Gene->Cytokine_Protein Transcription & Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Cytokines Secreted Cytokines Cytokine_Protein->Cytokines Secreted

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

Detailed Protocol 1: Nitric Oxide (NO) Production (Griess Assay)

Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[6] The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm and is proportional to the NO concentration.[17]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • LPS (from E. coli O111:B4)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix 1:1 before use)

  • Sodium Nitrite (NaNO₂) for standard curve

  • Sterile 96-well plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.[6]

  • Pre-treatment: Pre-treat the cells for 1 hour with 100 µL of medium containing various non-toxic concentrations of this compound.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a "LPS only" positive control and an "untreated" negative control.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 100 µM to 1.56 µM) in culture medium.

  • Griess Reaction: Add 50 µL of the freshly mixed Griess Reagent to each well containing supernatant or standard.[17]

  • Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in each sample by interpolating from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Detailed Protocol 2: Pro-inflammatory Cytokine Measurement (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a specific protein, such as TNF-α or IL-6, in the cell culture supernatant. A capture antibody specific to the cytokine is coated onto the plate, followed by the addition of the supernatant. A detection antibody, conjugated to an enzyme like HRP, is then added, followed by a substrate that produces a measurable colorimetric signal.[6][18]

Materials:

  • Cell culture supernatants (collected from the same experiment as the Griess Assay)

  • ELISA kit for the target cytokine (e.g., mouse TNF-α or IL-6) containing:

    • Coated 96-well plate

    • Detection antibody

    • Standard recombinant cytokine

    • Avidin-HRP or Streptavidin-HRP conjugate

    • Wash buffer

    • Substrate (e.g., TMB)

    • Stop Solution

  • Microplate reader

Procedure:

  • Assay Setup: Perform the ELISA according to the manufacturer's specific protocol. A general workflow is as follows.[17][18]

  • Standards and Samples: Add the cytokine standards and collected cell culture supernatants to the appropriate wells of the antibody-coated plate. Incubate for 1-2 hours.

  • Washing: Aspirate the liquid and wash the wells multiple times with the provided wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add the Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the TMB substrate solution and incubate in the dark for 15-30 minutes until a color develops.

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm immediately.

  • Calculation: Generate a standard curve and determine the cytokine concentrations in the samples.

Data Presentation: Hypothetical Anti-inflammatory Activity

Table 1: Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)NO₂⁻ Conc. (µM) ± SD% NO Inhibition
Untreated-1.2 ± 0.4-
LPS only (1 µg/mL)-45.8 ± 3.10% (Baseline)
5-Me-Benzofuranone + LPS1031.5 ± 2.531.2%
5-Me-Benzofuranone + LPS2518.2 ± 1.960.3%
Dexamethasone + LPS15.5 ± 0.888.0%

Table 2: Inhibition of TNF-α Production

TreatmentConcentration (µM)TNF-α (pg/mL) ± SD% TNF-α Inhibition
Untreated-< 15-
LPS only (1 µg/mL)-2850 ± 2100% (Baseline)
5-Me-Benzofuranone + LPS102010 ± 18029.5%
5-Me-Benzofuranone + LPS251150 ± 15059.6%
Dexamethasone + LPS1350 ± 4587.7%

References

  • Butcher, C. J., et al. (2012). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy.
  • BTL Biotechno Labs. ROS Assay Kit Protocol. BTL Biotechno Labs.
  • Abdel-Aziz, M., et al. (2006). Synthesis and in vitro evaluation of some novel benzofuran derivatives as potential anti-HIV-1, anticancer, and antimicrobial agents. Archives of Pharmacal Research.
  • Licha, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology.
  • Licha, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. SpringerLink.
  • ResearchGate. (n.d.). In vitro assay of benzofuran derivatives 3. ResearchGate.
  • Wang, M., et al. (2023). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health.
  • Huang, Y., et al. (2023). Guidelines for the in vitro determination of anti-inflammatory activity. Food Frontiers.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Frlich, R., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.
  • Tarasova, K., et al. (2021). Intracellular ROS Assay. protocols.io.
  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.
  • Bio-protocol. (n.d.). In vitro and Cell-Based Reactive Oxygen Species Assessments. Bio-protocol.
  • Foroumadi, A., et al. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy.
  • Foroumadi, A., et al. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. ASM Journals.
  • Vlase, L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine.
  • Kumar, A., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Chimica & Pharmaceutica Indica.
  • Shi, H., et al. (2005). Study on the antioxidant activities of benzofuranones in melt processing of polypropylene. Polymer Degradation and Stability.
  • ResearchGate. (2012). Antimalarial activities of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives: In vitro, in vivo assessment and β-hematin formation inhibition activity. ResearchGate.
  • ResearchGate. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. ResearchGate.
  • American Society for Microbiology. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy.
  • International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • Sanna, D., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. European Journal of Medicinal Chemistry.
  • ResearchGate. (2007). Structure effect of benzofuranone on the antioxidant activity in polypropylene. ResearchGate.
  • Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances.
  • Moreira, K. M., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology.
  • Siracusa, V., et al. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI.

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-3(2H)-benzofuranone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable production a critical aspect of drug development and manufacturing. This guide provides a comprehensive overview of a robust and scalable two-step synthesis of this compound, followed by a detailed purification protocol suitable for large-scale production. The methodologies described herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure high yield and purity of the final product.

Strategic Overview: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a classical two-step approach, commencing with the readily available starting material, 4-methylphenol (p-cresol). This strategy involves an initial Williamson ether synthesis to form the key intermediate, 4-methylphenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation to construct the desired benzofuranone ring system. This pathway is favored for its high regioselectivity and the use of cost-effective reagents, making it amenable to industrial-scale production.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation 4-Methylphenol 4-Methylphenol Intermediate 4-Methylphenoxyacetic Acid 4-Methylphenol->Intermediate 1. NaOH, H2O 2. ClCH2COONa 3. HCl Sodium_Chloroacetate Sodium Chloroacetate NaOH_H2O NaOH (aq) Final_Product This compound Intermediate->Final_Product PPA, Heat PPA Polyphosphoric Acid (PPA)

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of 4-Methylphenoxyacetic Acid

Principle and Rationale

The initial step involves the synthesis of 4-methylphenoxyacetic acid via a Williamson ether synthesis. 4-Methylphenol is deprotonated with sodium hydroxide to form the more nucleophilic sodium 4-methylphenoxide. This phenoxide then undergoes a nucleophilic substitution reaction with sodium chloroacetate. The use of an aqueous medium and readily available, inexpensive reagents makes this process highly scalable and cost-effective. Subsequent acidification protonates the carboxylate to yield the desired product.

Detailed Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Methylphenol108.1410.81100
Sodium Hydroxide40.008.80220
Chloroacetic Acid94.5010.40110
Water18.02100 L-
Hydrochloric Acid (37%)36.46As needed-

Procedure:

  • Preparation of Sodium 4-Methylphenoxide: In a suitable glass-lined reactor, dissolve sodium hydroxide (4.40 kg, 110 mol) in water (50 L) with stirring and cooling to maintain the temperature below 30°C. To this solution, add 4-methylphenol (10.81 kg, 100 mol) in portions, ensuring the temperature does not exceed 40°C. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium 4-methylphenoxide solution.

  • Preparation of Sodium Chloroacetate: In a separate vessel, carefully add chloroacetic acid (10.40 kg, 110 mol) to a solution of sodium hydroxide (4.40 kg, 110 mol) in water (50 L) with vigorous stirring and cooling to keep the temperature below 20°C.

  • Williamson Ether Synthesis: Slowly add the sodium chloroacetate solution to the sodium 4-methylphenoxide solution in the reactor. Heat the reaction mixture to reflux (approximately 100-105°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-methylphenol is consumed.

  • Work-up and Isolation: Cool the reaction mixture to 50°C. Slowly and carefully acidify the mixture with concentrated hydrochloric acid (37%) until the pH is approximately 1-2. This will cause the 4-methylphenoxyacetic acid to precipitate. Cool the mixture to 10-15°C and stir for an additional hour to ensure complete precipitation.

  • Filtration and Drying: Collect the precipitated solid by filtration and wash the filter cake with cold water (2 x 20 L) until the washings are neutral. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield: 14.5 - 15.5 kg (87-93%) of 4-methylphenoxyacetic acid as a white to off-white solid.

Part 2: Intramolecular Friedel-Crafts Acylation

Principle and Rationale

The second step is an intramolecular Friedel-Crafts acylation of 4-methylphenoxyacetic acid to yield this compound.[1] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent.[2][3] The carboxylic acid is activated by PPA, and the resulting acylium ion intermediate is attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to cyclization. The regioselectivity is directed by the activating effect of the ether oxygen.

Detailed Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Methylphenoxyacetic Acid166.1710.0060.2
Polyphosphoric Acid (PPA)-50.00-
Ice-100 kg-
Toluene92.1450 L-
Sodium Bicarbonate84.01As needed-
Anhydrous Sodium Sulfate142.045 kg-

Procedure:

  • Reaction Setup: Charge polyphosphoric acid (50.00 kg) into a clean, dry, and appropriately sized glass-lined reactor equipped with a robust mechanical stirrer and a heating/cooling system.

  • Addition of Starting Material: Slowly add 4-methylphenoxyacetic acid (10.00 kg, 60.2 mol) to the PPA with vigorous stirring. The addition should be portion-wise to control the initial exotherm.

  • Cyclization Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 60-70°C. In a separate, larger vessel, prepare a slurry of crushed ice (100 kg) and water (50 L). Very slowly and carefully, pour the warm reaction mixture onto the ice-water slurry with vigorous stirring. This quenching step is highly exothermic and requires careful control.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry with toluene (2 x 25 L).

  • Neutralization and Drying: Combine the organic extracts and wash with water (20 L), followed by a saturated sodium bicarbonate solution (2 x 20 L) until the effervescence ceases, and finally with brine (20 L). Dry the organic layer over anhydrous sodium sulfate (5 kg), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Expected Yield: 7.5 - 8.5 kg (84-95%) of crude product.

Part 3: Purification by Recrystallization

Principle and Rationale

For large-scale purification, recrystallization is the most efficient and economical method. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should remain soluble at all temperatures. A mixed solvent system of toluene and heptane is effective for this compound. Toluene acts as the primary solvent, while heptane is used as an anti-solvent to induce crystallization and improve the yield.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in hot Toluene Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Cool and add Heptane (anti-solvent) Hot_Filtration->Crystallization Isolation Filter and Wash with cold Toluene/Heptane Crystallization->Isolation Drying Vacuum Dry Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Figure 2: Workflow for the purification of this compound.

Detailed Protocol

Materials and Reagents:

ReagentQuantity
Crude this compound8.00 kg
Toluene16-24 L
Heptane16-24 L

Procedure:

  • Dissolution: In a suitable reactor, charge the crude this compound (8.00 kg) and toluene (16 L). Heat the mixture to 70-80°C with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If any insoluble particulate matter is observed, perform a hot filtration through a pre-heated filter to remove it.

  • Crystallization: Slowly cool the clear solution to 50-60°C. Begin the slow addition of heptane (16 L) over 1-2 hours while maintaining the temperature. After the addition is complete, slowly cool the mixture to 0-5°C over 2-3 hours and hold at this temperature for at least 2 hours to maximize crystal formation.

  • Isolation and Washing: Filter the crystalline slurry and wash the filter cake with a pre-chilled (0-5°C) mixture of toluene/heptane (1:1, 2 x 4 L).

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Yield and Purity:

ParameterValue
Recovery 85-95%
Purity (by HPLC) >99.5%
Appearance White to off-white crystalline solid

Part 4: Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purpose: To monitor reaction progress and determine the purity of the final product.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 10 min, hold for 2 min, then return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation 0.1 mg/mL in Acetonitrile/Water (1:1)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the structure of the final product.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H), 4.60 (s, 2H), 2.35 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 175.0, 158.0, 132.0, 130.0, 125.0, 124.0, 110.0, 75.0, 21.0.

Safety Considerations

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroacetic Acid: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Polyphosphoric Acid: Corrosive and reacts violently with water. Handle with extreme care, avoiding contact with moisture. The quenching step is highly exothermic and should be performed with caution in a controlled manner.

  • Toluene and Heptane: Flammable solvents. Use in a well-ventilated area away from ignition sources.

Conclusion

The described synthetic and purification protocols provide a reliable and scalable method for the production of high-purity this compound. By following these detailed procedures and implementing the recommended in-process controls and analytical checks, researchers and drug development professionals can confidently produce this valuable intermediate for their downstream applications.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021).
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • 4-Methylphenoxyacetic acid. (2024). ChemBK.
  • Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid. (n.d.).
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Exploring the Different Mobile Phases in HPLC. (2025). Veeprho.
  • Polyphosphoric Acid in Organic Synthesis. (2023).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Benzofuran Synthesis via Acid Catalyzed Cycliz
  • Preparation of a Synthetic Plant Hormone. (n.d.). University of California, Irvine.
  • Supporting Information Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor. (n.d.). The Royal Society of Chemistry.
  • Recrystallization. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC.
  • Purification by Recrystalliz
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. (n.d.).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.).
  • 13C NMR Chemical Shifts. (n.d.).
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Application Notes and Protocols for the Antimicrobial Research of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The Promise of Benzofuranones in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for the investigation of 5-Methyl-3(2H)-benzofuranone , a specific derivative, as a potential antimicrobial agent. While extensive research exists on the broader benzofuran class, this guide offers a structured and scientifically rigorous framework for the initial characterization and detailed evaluation of this particular compound.

These application notes and protocols are designed to be a self-validating system, guiding researchers from initial screening to preliminary mechanism of action studies and essential safety profiling. By explaining the causality behind experimental choices, this guide empowers researchers to not only execute the protocols but also to interpret the results with a high degree of confidence.

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial step in evaluating any potential antimicrobial agent is to determine its ability to inhibit or kill clinically relevant microorganisms. This is achieved through standardized antimicrobial susceptibility testing (AST). The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] The broth microdilution method is a widely used and highly reproducible technique for determining MIC values.[6][7]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined by visual inspection of turbidity after incubation.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth and solvent)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Expected Results and Interpretation:

  • A low MIC value indicates high potency. The significance of the MIC value is dependent on the specific microorganism.

  • Compare the MIC of this compound to that of the positive control antibiotic.

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9][10]

Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC, and from the growth control well, plate 10 µL aliquots onto separate, labeled TSA plates.

  • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

Expected Results and Interpretation:

  • The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal.

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic.

Data Presentation: MIC and MBC of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Note: This table should be populated with experimental data.

PART 2: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. Benzofuran derivatives have been reported to exert their antimicrobial effects through various mechanisms, including inhibition of DNA gyrase, disruption of cell membrane integrity, and interference with protein synthesis.[11] The following protocols provide a starting point for investigating the mechanism of action of this compound.

Bacterial DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antimicrobial agents.[12]

Principle: This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • This compound

  • Positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or the positive control.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light.

Expected Results and Interpretation:

  • In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster in the gel.

  • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

  • The concentration at which 50% inhibition of supercoiling is observed (IC50) can be determined.

Cell Membrane Integrity Assay

Disruption of the bacterial cell membrane is another common mechanism of antimicrobial action. This can be assessed by measuring the leakage of intracellular components.

Principle: Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact cell membrane of viable bacteria. When the membrane is compromised, PI enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.

Materials:

  • Bacterial suspension

  • Phosphate-buffered saline (PBS)

  • Propidium iodide solution

  • This compound

  • Positive control (e.g., a membrane-disrupting peptide like melittin)

  • Fluorometer or fluorescence microscope

Procedure:

  • Wash and resuspend the bacterial cells in PBS.

  • Incubate the cells with various concentrations of this compound or the positive control for a defined period.

  • Add propidium iodide to the cell suspensions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (typically ~535 nm excitation and ~617 nm emission).

Expected Results and Interpretation:

  • An increase in fluorescence intensity compared to the untreated control indicates that this compound is disrupting the bacterial cell membrane.

  • The extent of membrane damage can be quantified by comparing the fluorescence to that of the positive control.

PART 3: Preliminary Safety and Toxicity Profiling

A crucial aspect of drug development is to ensure that the compound is not toxic to mammalian cells at concentrations effective against microorganisms.

Cytotoxicity against Mammalian Cells

The MTT and XTT assays are colorimetric methods used to assess cell viability and proliferation. They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • This compound

  • Positive control (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Expected Results and Interpretation:

  • A decrease in absorbance compared to the untreated control indicates a reduction in cell viability.

  • The concentration that causes 50% inhibition of cell viability (IC50) can be calculated.

  • The therapeutic index (TI) can be determined by the ratio of the IC50 for mammalian cells to the MIC for the target microorganism. A higher TI indicates greater selectivity for the microbe.

Hemolytic Activity

The hemolysis assay assesses the ability of a compound to lyse red blood cells, which is an important indicator of its potential toxicity.

Principle: A suspension of red blood cells is incubated with the test compound. The release of hemoglobin into the supernatant due to cell lysis is quantified by measuring its absorbance.

Materials:

  • Fresh whole blood (human or animal)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Microplate reader

Procedure:

  • Isolate red blood cells by centrifugation and wash them with PBS.

  • Prepare a 2% (v/v) suspension of red blood cells in PBS.

  • Incubate the red blood cell suspension with various concentrations of this compound for 1 hour at 37°C.

  • Centrifuge the samples to pellet the intact red blood cells.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm.

Expected Results and Interpretation:

  • The percentage of hemolysis is calculated relative to the positive control (100% lysis) and the negative control (0% lysis).

  • A low percentage of hemolysis at the MIC of the compound is desirable.

Data Presentation: Cytotoxicity and Hemolytic Activity of this compound

AssayCell Line/Blood SourceIC50 (µg/mL) or % Hemolysis
MTT AssayHEK293
MTT AssayHepG2
Hemolysis AssayHuman Red Blood Cells

Note: This table should be populated with experimental data.

Visualization of Experimental Workflows

Antimicrobial_Evaluation_Workflow cluster_0 Initial Screening cluster_1 Activity Characterization cluster_2 Mechanism of Action cluster_3 Safety Profiling Compound Synthesis\n(this compound) Compound Synthesis (this compound) MIC Determination\n(Broth Microdilution) MIC Determination (Broth Microdilution) Compound Synthesis\n(this compound)->MIC Determination\n(Broth Microdilution) MBC Determination MBC Determination MIC Determination\n(Broth Microdilution)->MBC Determination Bactericidal vs. Bacteriostatic Bactericidal vs. Bacteriostatic MBC Determination->Bactericidal vs. Bacteriostatic DNA Gyrase Assay DNA Gyrase Assay Bactericidal vs. Bacteriostatic->DNA Gyrase Assay Membrane Integrity Assay Membrane Integrity Assay Bactericidal vs. Bacteriostatic->Membrane Integrity Assay Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) Bactericidal vs. Bacteriostatic->Cytotoxicity Assay\n(MTT) Hemolysis Assay Hemolysis Assay Bactericidal vs. Bacteriostatic->Hemolysis Assay Target Identification Target Identification DNA Gyrase Assay->Target Identification Membrane Integrity Assay->Target Identification Therapeutic Index Therapeutic Index Cytotoxicity Assay\n(MTT)->Therapeutic Index Hemolysis Assay->Therapeutic Index Lead Optimization Lead Optimization Target Identification->Lead Optimization Therapeutic Index->Lead Optimization MIC_Protocol start Start prep_plate Prepare Serial Dilutions of Compound in 96-well Plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_plate->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Sources

Application Notes and Protocols for Monoamine Oxidase Inhibitor Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase inhibitors (MAOIs) are a critical class of compounds investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including depression and Parkinson's disease. The two isoforms of monoamine oxidase, MAO-A and MAO-B, represent key drug targets due to their fundamental role in the metabolism of monoamine neurotransmitters. This guide provides an in-depth exploration of the core methodologies and protocols essential for the discovery, characterization, and preclinical evaluation of novel MAOIs. We will delve into the biochemical principles underpinning various assay formats, provide step-by-step protocols for determining inhibitor potency and selectivity, and discuss the application of cell-based and in vivo models for a comprehensive pharmacological assessment.

Introduction: The Central Role of Monoamine Oxidases

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane.[1] They are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby regulating their levels in the brain and peripheral tissues.[2][3] The existence of two distinct isoforms, MAO-A and MAO-B, allows for a nuanced approach to therapeutic intervention.

  • MAO-A preferentially metabolizes serotonin and norepinephrine, making it a primary target for the treatment of depression and anxiety disorders.[4][5]

  • MAO-B shows a higher affinity for dopamine and phenylethylamine, and its inhibition is a key strategy in managing Parkinson's disease by preventing the breakdown of dopamine in the brain.[4][6]

The development of MAOIs dates back to the 1950s, with early, non-selective, and irreversible inhibitors demonstrating clinical efficacy but also significant side effects.[7] A major concern is the "cheese effect," a hypertensive crisis that can occur when individuals on non-selective MAOIs consume foods rich in tyramine.[8][9] This has driven the development of isoform-selective and reversible inhibitors to improve the safety profile of this drug class.

This application note will provide researchers with the foundational knowledge and practical protocols to identify and characterize novel MAOIs with improved therapeutic potential.

Foundational In Vitro Assays for MAOI Characterization

Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Several assay formats are available, with fluorometric and luminescent methods being the most common due to their high sensitivity and amenability to high-throughput screening (HTS).

Principle of Common Assay Formats:

Most commercially available MAO assay kits rely on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[3][10][11] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent or colorimetric signal.[3][11] Alternatively, luminescent assays, such as the MAO-Glo™ assay, utilize a pro-luciferin substrate that is converted by MAO into luciferin, which then generates a light signal in the presence of luciferase.[7][12] This "add-and-read" format is particularly well-suited for HTS.[13]

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) prep_plate Prepare 96/384-well Plate add_inhibitor Add Serial Dilutions of Test Compound prep_plate->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 10 min at 37°C) add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate Mix (e.g., Tyramine, HRP, Probe) pre_incubate->add_substrate kinetic_read Kinetic Measurement (Fluorescence/Luminescence) add_substrate->kinetic_read calc_rate Calculate Reaction Rate (Slope) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve det_ic50 Determine IC50 via Sigmoidal Curve Fit plot_curve->det_ic50

Caption: General workflow for determining the IC50 of a potential MAO inhibitor.

Protocol 1: Fluorometric Assay for IC50 Determination of a Putative MAO-A Inhibitor

This protocol is adapted from commercially available kits and provides a general framework.[10][14]

  • Materials:

    • Recombinant human MAO-A enzyme

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • MAO-A substrate (e.g., Tyramine)

    • Fluorometric probe (e.g., Amplex Red)

    • Horseradish Peroxidase (HRP)

    • Test compound and a known MAO-A inhibitor (e.g., Clorgyline) as a positive control

    • 96-well black, flat-bottom plate

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a serial dilution of the test compound in MAO Assay Buffer. A typical starting range is from 100 µM down to 1 nM. Also, prepare a dilution series for the positive control, Clorgyline.

    • Add 10 µL of each inhibitor dilution to the wells of the 96-well plate. Include wells for a vehicle control (e.g., DMSO in assay buffer) which will represent 100% enzyme activity, and a no-enzyme control for background fluorescence.

    • Prepare the MAO-A enzyme solution by diluting the stock enzyme in MAO Assay Buffer to the desired working concentration. Add 50 µL of the diluted enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Prepare the Substrate Working Solution containing tyramine, the fluorometric probe, and HRP in MAO Assay Buffer.

    • Initiate the reaction by adding 40 µL of the Substrate Working Solution to all wells.

    • Immediately begin kinetic measurement of fluorescence in a microplate reader at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the no-enzyme control from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Assessing Isoform Selectivity

A crucial step in MAOI development is to determine the compound's selectivity for MAO-A versus MAO-B. A high selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B) for a MAO-B selective inhibitor, or vice versa, is desirable to minimize off-target effects.

Protocol 2: Determining the Selectivity Index

  • Perform the IC50 determination assay as described in Protocol 1 in parallel for both recombinant human MAO-A and MAO-B enzymes.

  • Use a non-selective substrate like tyramine, or isoform-specific substrates if preferred (e.g., kynuramine for MAO-A and benzylamine for MAO-B).[16]

  • Calculate the IC50 value for your test compound against each enzyme isoform.

  • Calculate the Selectivity Index (SI):

    • For a potential MAO-B selective inhibitor: SI = IC50 (MAO-A) / IC50 (MAO-B)

    • For a potential MAO-A selective inhibitor: SI = IC50 (MAO-B) / IC50 (MAO-A)

Inhibitor TypeDesired Selectivity IndexRationale
MAO-A Selective High SI (>>1)For antidepressant effects with reduced risk of tyramine-induced hypertension.[6]
MAO-B Selective High SI (>>1)For Parkinson's disease treatment, to increase dopamine levels without affecting serotonin and norepinephrine metabolism.[6]
Characterizing the Mechanism of Inhibition: Reversible vs. Irreversible

The nature of the inhibitor-enzyme interaction (reversible or irreversible) has significant pharmacological implications. Irreversible inhibitors form a covalent bond with the enzyme, leading to a prolonged duration of action that is independent of the drug's plasma concentration.[17] Reversible inhibitors bind non-covalently, and their effect is concentration-dependent.[17] Reversible inhibitors are generally considered safer.[13]

Protocol 3: Assessing Reversibility by Dialysis

This protocol assesses whether the inhibitory effect of a compound is lost after its removal by dialysis.[18][19][20]

  • Materials:

    • MAO-A or MAO-B enzyme

    • Test compound, a known reversible inhibitor (e.g., safinamide for MAO-B), and a known irreversible inhibitor (e.g., selegiline for MAO-B)

    • Dialysis tubing or cassette with an appropriate molecular weight cutoff (e.g., 10 kDa)

    • MAO Assay Buffer

    • Reagents for MAO activity assay (as in Protocol 1)

  • Procedure:

    • Pre-incubation: Incubate the MAO enzyme with the test compound at a concentration approximately 10-fold higher than its IC50 for 30-60 minutes at 37°C. Prepare parallel incubations with the reversible and irreversible control inhibitors, and a vehicle control.

    • Dialysis:

      • Place the enzyme-inhibitor mixtures into separate dialysis cassettes.

      • Dialyze against a large volume of cold MAO Assay Buffer for 6-12 hours at 4°C, with at least two buffer changes. This allows the unbound, small molecule inhibitors to diffuse out.

    • Post-dialysis Activity Measurement:

      • Recover the enzyme solutions from the dialysis cassettes.

      • Measure the residual MAO activity in each sample using the assay described in Protocol 1 .

    • Data Analysis:

      • Calculate the percentage of enzyme activity recovered for each sample relative to the vehicle control that underwent the same dialysis procedure.

      • Interpretation: A high percentage of activity recovery for the test compound (similar to the reversible control) indicates reversible inhibition. Little to no recovery of activity (similar to the irreversible control) suggests irreversible inhibition.[21]

Alternative Method: Reversibility by Dilution

A simpler, though less rigorous, method involves a rapid dilution of the enzyme-inhibitor complex.[22] If the inhibition is reversible, the complex will dissociate upon dilution, leading to a recovery of enzyme activity.

Cell-Based Assays: A More Physiological Context

While in vitro assays with recombinant enzymes are essential for initial characterization, cell-based assays provide a more physiologically relevant environment to study MAOI activity. The human neuroblastoma cell line, SH-SY5Y, is commonly used as it endogenously expresses both MAO-A and MAO-B.[7][23][24]

Protocol 4: MAO Activity Assay in SH-SY5Y Cells

  • Materials:

    • SH-SY5Y cells

    • Cell culture reagents

    • Test compound

    • Lysis buffer

    • Reagents for MAO activity assay (as in Protocol 1)

  • Procedure:

    • Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat the cells with various concentrations of the test compound for a defined period (e.g., 3 to 24 hours).[23]

    • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Measure MAO Activity: Determine the MAO-A and MAO-B activity in the cell lysates using the assay described in Protocol 1 . To differentiate between the two isoforms, parallel assays can be run in the presence of selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

    • Protein Quantification: Determine the total protein concentration in each lysate to normalize the MAO activity.

In Vivo Models: Assessing Efficacy and Side Effects

Animal models are indispensable for evaluating the therapeutic efficacy and potential side effects of MAOI candidates before they can be considered for human trials.

Models of Depression

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant-like activity.[15][25][26] The principle behind these tests is that an antidepressant will reduce the duration of immobility when the animal is placed in an inescapable, stressful situation.[25][27]

Protocol 5: Tail Suspension Test (TST) in Mice

  • Apparatus: A suspension box or a bar from which the mouse can be suspended by its tail.[28]

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Suspend each mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.[28]

    • Record the behavior for a 6-minute period.[26]

    • An observer, blind to the treatment groups, scores the total time the mouse remains immobile.

  • Interpretation: A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Models of Parkinson's Disease

Neurotoxin-based models are commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease. The 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models are the most prevalent.[16][29][30]

  • 6-OHDA Model: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration.[31] It is typically administered via stereotaxic injection into the substantia nigra or striatum of rodents.[32]

  • MPTP Model: MPTP is a pro-toxin that crosses the blood-brain barrier and is converted to the active neurotoxin MPP+ by MAO-B in glial cells.[30] MPP+ is then selectively taken up by dopaminergic neurons, causing their death. This model is particularly relevant for testing MAO-B inhibitors, as they can prevent the formation of MPP+.[29]

Efficacy Assessment in Parkinson's Models: The efficacy of a test compound is assessed by its ability to prevent or reverse the motor deficits and neurochemical changes induced by the neurotoxin. This can be measured through behavioral tests (e.g., rotational behavior, cylinder test) and post-mortem analysis of dopamine levels and dopaminergic neuron survival in the brain.

Assessing Side Effect Liability: The Tyramine Pressor Response

A critical safety assessment for any new MAOI is its potential to induce a hypertensive crisis when tyramine is ingested. This is evaluated using the tyramine pressor response test in conscious, freely moving rats.[1][8]

Protocol 6: Tyramine Pressor Response in Rats

  • Procedure:

    • Rats are surgically implanted with a catheter in the carotid artery to allow for continuous blood pressure monitoring.

    • The test MAOI or vehicle is administered to the rats.

    • After a set period, a bolus of tyramine is administered intravenously or orally.[8][9]

    • The increase in systolic blood pressure is recorded.

  • Interpretation: A significant potentiation of the tyramine-induced pressor response in the MAOI-treated group compared to the vehicle group indicates a risk of the "cheese effect." Reversible and MAO-A selective inhibitors are expected to show a reduced pressor response compared to non-selective, irreversible inhibitors.[1]

Measuring Neurotransmitter Levels with Microdialysis

In vivo microdialysis is a powerful technique to directly measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.[2][5][33] A microdialysis probe is implanted into the brain region of interest, and a physiological solution is slowly perfused through it. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane and are collected in the dialysate for analysis by HPLC. This technique can be used to confirm that an MAOI increases the levels of target neurotransmitters (e.g., dopamine, serotonin) in the brain.[24]

Signaling Pathway of MAO Action and Inhibition

G Presynaptic Presynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Presynaptic->MA Vesicle Synaptic Vesicles MA->Vesicle Mitochondrion Mitochondrion MA->Mitochondrion Release Release into Synaptic Cleft Vesicle->Release Receptor Postsynaptic Receptors Release->Receptor Reuptake Reuptake Transporter Release->Reuptake Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Transduction Reuptake->MA MAO MAO-A / MAO-B Mitochondrion->MAO Metabolites Inactive Metabolites + H₂O₂ MAO->Metabolites MAOI MAO Inhibitor MAOI->MAO Inhibition

Caption: MAO action and the effect of MAO inhibitors in a neuron.

Conclusion

The study of monoamine oxidase inhibitors is a dynamic field with significant potential for the development of novel therapeutics for a variety of CNS disorders. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to discover, characterize, and evaluate new MAOI candidates. By systematically assessing potency, selectivity, reversibility, and in vivo efficacy and safety, the scientific community can continue to advance the development of safer and more effective MAOIs for the benefit of patients worldwide.

References

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  • Di Giovanni, G., Di Matteo, V., & Esposito, E. (Eds.). (2010). Serotonin-dopamine interaction: Experimental evidence and therapeutic relevance. Springer Science & Business Media.
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  • Fiedorowicz, J. G., & Swartz, K. L. (2004). The role of monoamine oxidase inhibitors in current psychiatric practice.
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  • MD Biosciences. (n.d.). Preclinical Efficacy Models of Parkinson's Disease: 6OHDA & Acute MPTP.
  • Unzeta, M., Bolea, I., Moreno, M. A., & Marco-Contelles, J. (2017). ASS234: a novel multitarget-directed ligand for Alzheimer’s disease therapy. Frontiers in neuroscience, 11, 21.
  • Simola, N., Morelli, M., & Carta, A. R. (2007). The 6-hydroxydopamine model of Parkinson's disease. Neurotoxicity research, 11(3-4), 151-167.
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  • Sun, M. K., & Alkon, D. L. (2003). A simplified and reliable open-space forced-swim model of learned helplessness. Journal of neuroscience methods, 123(2), 163-170.
  • Esteban, G., Van Schoors, J., Sun, P., Bolea, I., & Unzeta, M. (2017). In-vitro and in-vivo evaluation of the modulatory effects of the multitarget compound ASS234 on the monoaminergic system. Journal of psychopharmacology, 31(1), 108-118.
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  • JoVE. (2022, June 23). The Tail Suspension Test l Protocol Preview [Video]. YouTube.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the forced swim test to screen for antidepressant activity in mice.
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  • National Yang-Ming University. (n.d.). Tail Suspension Test.
  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews neuroscience, 7(4), 295-309.
  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22(1), 197-217.
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  • Khattab, S. N., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society open science, 7(4), 192070.
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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yield for 5-Methyl-3(2H)-benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3(2H)-benzofuranone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target compound. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure you can approach your experiments with confidence.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low, or I'm failing to isolate any of the desired this compound. What are the likely causes and how can I fix this?

Plausible Causes & Recommended Solutions:

A low or non-existent yield of this compound can often be traced back to several key factors, including suboptimal reaction conditions, reagent quality, or the chosen synthetic route. The intramolecular Dieckmann condensation of a suitable precursor, such as methyl 2-(4-methylphenoxy)acetate, is a common approach. However, its success is highly dependent on the choice of base, solvent, and temperature.

Recommended Protocol & Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents are of high purity and that your solvents are anhydrous. The presence of water can quench the strong base required for the cyclization, leading to a significant drop in yield. It is recommended to use freshly distilled solvents.

  • Choice of Base and Stoichiometry: A strong, non-nucleophilic base is critical for the deprotonation and subsequent intramolecular cyclization. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. Ensure you are using a sufficient molar excess of the base.

  • Temperature Control: The temperature at which the reaction is conducted is crucial. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition and the formation of side products. A systematic optimization of the reaction temperature is advised.[1]

  • Inert Atmosphere: Reactions involving strong bases like NaH are highly sensitive to air and moisture. It is imperative to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Reaction Monitoring: Actively monitor the progress of your reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]

ParameterRecommended RangeRationale
Base NaH, KOtBuStrong, non-nucleophilic bases favor the desired intramolecular cyclization.
Solvent Anhydrous Toluene, THF, DMFAnhydrous conditions are critical to prevent quenching of the base.
Temperature 80-120°C (Toluene)Balances reaction rate with minimizing thermal decomposition.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture.[2]
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of significant impurities. How can I improve the selectivity of my reaction?

Plausible Causes & Recommended Solutions:

The formation of multiple byproducts is a common challenge. These can arise from intermolecular side reactions, or alternative cyclization pathways. The key to improving selectivity is to fine-tune the reaction conditions to favor the formation of the desired 5-membered ring of the benzofuranone.

Recommended Protocol & Troubleshooting Steps:

  • Controlled Addition of Reagents: Add the base portion-wise to a solution of the starting material at a controlled temperature. This can help to minimize localized high concentrations of the base, which can promote side reactions.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. A non-polar aprotic solvent like toluene is often preferred for Dieckmann condensations.

  • Purification Strategy: Effective purification is essential for isolating the desired product. Column chromatography using a silica gel stationary phase is a standard and effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the target compound from impurities.[3][4][5]

G cluster_0 Troubleshooting Workflow for Low Yield start Low or No Yield check_reagents Verify Reagent & Solvent Purity start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions Optimized analyze_impurities Analyze Byproducts (TLC, NMR) check_atmosphere->analyze_impurities Atmosphere Inert adjust_stoichiometry Adjust Base Stoichiometry analyze_impurities->adjust_stoichiometry Impurities Identified purification Refine Purification Protocol adjust_stoichiometry->purification Stoichiometry Adjusted

Caption: A workflow for troubleshooting low yield in synthesis.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to prepare this compound?

Several synthetic strategies have been developed for the synthesis of benzofuranones. One of the most common is the intramolecular cyclization of substituted phenoxyacetic acids or their corresponding esters.[1] Other methods include transition metal-catalyzed cyclizations, such as those involving palladium or ruthenium catalysts.[6][7] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the benzofuranone core.[8]

How critical is the choice of catalyst for this synthesis?

For routes that are not based on classical condensation reactions, the choice of catalyst is paramount. For instance, in syntheses involving C-H activation or cross-coupling reactions, the metal center (e.g., Pd, Ru, Cu) and the associated ligands will dictate the regioselectivity and efficiency of the cyclization.[6][7] Catalyst screening is a crucial step in optimizing these modern synthetic approaches.

What are the best practices for the final purification and characterization of this compound?

Following the initial workup to remove bulk impurities, flash column chromatography is the method of choice for purification.[3][4][5] The purity of the collected fractions should be assessed by TLC. After solvent removal, the structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are essential. When working with strong bases like sodium hydride, it is crucial to handle them in an inert atmosphere and away from any sources of water, with which they react violently. Solvents like toluene and THF are flammable and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • ResearchGate. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones.
  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • National Institutes of Health. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
  • (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • J-Stage. (2024). Synthesis and Biological Evaluation of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives as Potent Monoamine Oxidases Inhibitors.
  • ResearchGate. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
  • ResearchGate. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.
  • PubMed. (2020). Multi-step parallel synthesis enabled optimization of benzofuran derivatives as pan-genotypic non-nucleoside inhibitors of HCV NS5B.
  • ResearchGate. (n.d.). Preparation of 5‐substituted benzofurans.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • PubMed Central. (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.

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troubleshooting side reactions in benzofuranone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzofuranone Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for benzofuranone synthesis. As a core structural motif in numerous natural products and pharmaceuticals, the successful synthesis of the benzofuranone scaffold is critical for many research and development programs.[1] However, its construction is often plagued by competing side reactions that can lead to low yields, complex purification challenges, and ambiguous structural assignments.

This guide is designed to move beyond simple procedural lists. It is structured as a series of frequently encountered problems, providing not only solutions but also a deep dive into the mechanistic causality behind these issues. Our goal is to empower you, our fellow scientists, with the predictive control needed to troubleshoot effectively and optimize your synthetic outcomes. Here, we address the common pitfalls we've observed in the field, from issues of regioselectivity to unexpected molecular rearrangements.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Intramolecular Cyclizations

Question: My intramolecular Friedel-Crafts acylation of a substituted phenoxyacetic acid is yielding a mixture of regioisomers. How can I control the cyclization to favor the desired isomer?

Answer: This is a classic challenge in benzofuranone synthesis, where the outcome of the ring-closing step is dictated by a delicate balance of steric and electronic factors.[1] The cyclization can occur at either of the ortho positions relative to the ether linkage, and controlling this selectivity is key.

Causality and Mechanism: The regioselectivity of an intramolecular Friedel-Crafts reaction is governed by the relative activation of the two potential cyclization sites on the aromatic ring and the steric hindrance of the transition state.[2] Electron-donating groups (EDGs) on the ring will activate the ortho and para positions, while electron-withdrawing groups (EWGs) will deactivate them. The Lewis acid catalyst coordinates to the acylating agent, creating a bulky electrophilic complex. The reaction then proceeds via the path of least steric resistance that is still electronically favorable.

Troubleshooting Strategies:

  • Modulate the Lewis Acid Catalyst: The size of the Lewis acid can have a profound impact on steric hindrance. A bulkier Lewis acid will more strongly disfavor cyclization at a sterically hindered position.[1]

  • Adjust Reaction Temperature: Lowering the reaction temperature can often increase selectivity. Kinetic control is enhanced at lower temperatures, favoring the pathway with the lowest activation energy, which is often the less sterically hindered route.[3]

  • Solvent Effects: The choice of solvent can influence the solubility and activity of the Lewis acid-substrate complex, indirectly affecting the regiochemical outcome.

Data-Driven Insights: Lewis Acid Screening

Lewis AcidCommon SolventTypical TemperatureExpected Outcome for Sterically Hindered Substrates
AlCl₃Dichloromethane (DCM), Dichloroethane (DCE)0 °C to RTOften provides a mixture; can be aggressive.
TiCl₄DCM-78 °C to 0 °CGenerally offers higher selectivity due to its bulk.
BF₃·OEt₂DCM, Ether0 °C to RTMilder option, can improve selectivity in sensitive substrates.[4]
Polyphosphoric Acid (PPA)Neat80 - 120 °COften used, but high temperatures can reduce selectivity.[5]

Logical Workflow for Improving Regioselectivity

G start Regioisomer Mixture Observed steric_check Are ortho positions sterically different? start->steric_check electronic_check Are ortho positions electronically different? steric_check->electronic_check No temp Lower Reaction Temperature (e.g., 0°C or -20°C) steric_check->temp Yes electronic_check->temp Yes lewis_acid Screen Lewis Acids (e.g., TiCl₄ for bulk) electronic_check->lewis_acid No temp->lewis_acid outcome Improved Regioselectivity lewis_acid->outcome steric_yes Favor less hindered product steric_no Proceed to electronic check electronic_yes Cyclization favors most activated position electronic_no Selectivity is ambiguous

Caption: Decision tree for troubleshooting regioisomer formation.

Issue 2: Polymerization and Tar Formation in Acid-Catalyzed Reactions

Question: My attempt to synthesize a benzofuranone from an alkenylphenol using a Brønsted acid catalyst resulted in a dark, intractable tar with very low yield of the desired product. What is causing this, and how can I prevent it?

Answer: Tar formation is a common and frustrating side reaction, particularly in acid-catalyzed reactions of substrates containing sensitive functional groups like alkenes.[3] The issue stems from competing intermolecular reactions (polymerization) overwhelming the desired intramolecular cyclization.

Causality and Mechanism: Strong acids can protonate the alkene in your starting material, generating a carbocation. This carbocation is electrophilic and, instead of waiting for a slow intramolecular attack by the phenol, it can be rapidly attacked by the double bond of another molecule of your starting material. This initiates a chain reaction, leading to the formation of high-molecular-weight oligomers and polymers, which present as tar.[3]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Polymerization often has a higher activation energy than the desired cyclization. Running the reaction at the lowest temperature that still allows for product formation can dramatically tip the balance in your favor.[3]

  • Employ High-Dilution Conditions: The rate of the desired intramolecular cyclization is concentration-independent, while the rate of the undesired intermolecular polymerization is concentration-dependent. By significantly reducing the substrate concentration (e.g., <0.05 M), you can slow the rate of polymerization relative to cyclization.

  • Use a Milder or More Efficient Catalyst: A highly aggressive acid (like concentrated H₂SO₄) can promote rapid polymerization. Switching to a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid that can efficiently promote the desired reaction at a lower temperature is often effective.[1]

  • Slow Addition of Substrate: A powerful technique is to add the alkenylphenol substrate slowly via syringe pump to a heated solution of the catalyst. This keeps the instantaneous concentration of the substrate extremely low, effectively shutting down the intermolecular polymerization pathway.

Visualizing the Competing Pathways

G cluster_0 Desired Intramolecular Pathway cluster_1 Undesired Intermolecular Pathway A Alkenylphenol + H⁺ B Intermediate Carbocation A->B Protonation C Benzofuranone Product B->C Intramolecular Cyclization (1st Order) D Alkenylphenol + H⁺ E Intermediate Carbocation D->E Protonation F Dimer E->F Intermolecular Attack (2nd Order) G Polymer / Tar F->G Propagation

Caption: Competing intramolecular vs. intermolecular acid-catalyzed pathways.

Issue 3: Unexpected Rearrangement from Benzopyran to Benzofuran

Question: I was attempting to synthesize a coumarin derivative, but my characterization data (NMR, MS) suggests I have formed a benzofuran instead. Is this possible?

Answer: Yes, this is a known, albeit sometimes unexpected, molecular rearrangement. Under certain conditions, particularly with specific substitution patterns and the use of acids or bases, a benzopyran or coumarin scaffold can rearrange to the thermodynamically more stable benzofuran ring system.[6][7]

Causality and Mechanism: The mechanism often involves the opening of the pyran ring to form a key intermediate, such as a phenolate with an adjacent reactive group. This intermediate can then re-close in a 5-exo-trig manner to form the five-membered furan ring, which is often favored. The specific pathway is highly dependent on the reaction conditions (e.g., acid or base catalysis) and the substituents present on the scaffold.[7]

Troubleshooting and Control:

  • Re-evaluate Reaction Conditions: If the benzofuran is an undesired product, the key is to avoid the conditions that promote ring-opening. This may involve using milder bases or acids, lowering the reaction temperature, or protecting reactive functional groups.

  • Leverage the Rearrangement: Conversely, this rearrangement can be exploited as a novel synthetic route to highly substituted benzofurans that may be difficult to access through other means.[6] If the benzofuran is the desired product, you can optimize conditions (e.g., stronger base, higher temperature) to drive the rearrangement to completion.

Experimental Protocols

Protocol: Mitigating Polymerization via Slow Addition

This protocol provides a general methodology for minimizing intermolecular side reactions in an acid-catalyzed cyclization.

  • Apparatus Setup:

    • In a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add the acid catalyst (e.g., p-TsOH, 0.1 equiv).

    • Add the anhydrous reaction solvent (e.g., toluene, to achieve a final concentration of ~0.01 M upon complete addition).

    • Fit a syringe pump with a gas-tight syringe containing a solution of the alkenylphenol starting material (1.0 equiv) in a small amount of the reaction solvent. The needle of the syringe should be placed through the rubber septum into the flask.

  • Reaction Execution:

    • Flush the entire system with an inert atmosphere (Argon or Nitrogen).

    • Heat the flask containing the catalyst and solvent to the desired reaction temperature (e.g., 80 °C).

    • Once the temperature has stabilized, begin the slow addition of the alkenylphenol solution via the syringe pump over a prolonged period (e.g., 4-8 hours).

    • Maintain stirring and temperature throughout the addition.

  • Monitoring and Workup:

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous workup and purification by column chromatography.

References

  • Wang, B., Zhang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Synthesis of benzofurans from α-haloketones and phenols.
  • BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem.
  • Du, W., Yang, R., Wu, J., & Xia, Z. (2022). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry.
  • BenchChem. (2025). Minimizing byproduct formation in benzofuranone synthesis. BenchChem.
  • Wang, B., Zhang, Q., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules.
  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal.
  • NIH National Center for Biotechnology Information. (n.d.).
  • NIH National Center for Biotechnology Information. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed Central.
  • PubMed. (2010). Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase. PubMed.
  • Wiley Online Library. (n.d.). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon.
  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry.
  • NIH National Center for Biotechnology Information. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans.
  • WuXi AppTec. (n.d.).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • SciELO México. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Journal of the Mexican Chemical Society.
  • Royal Society of Chemistry. (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers.
  • ECHEMI. (n.d.). Use larock reaction to synthesis benzofuran problem?. ECHEMI.
  • NIH National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2024).

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Technical Support Center: Optimization of Benzofuranone Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for benzofuranone formation. Benzofuranones are crucial scaffolds in medicinal chemistry and natural product synthesis, but their construction can present significant challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide scientifically grounded solutions for optimizing these important reactions.

Troubleshooting Guide

This section addresses specific problems encountered during benzofuranone synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the reaction is not going to completion. What are the primary causes and how can I fix this?

A1: Low yield is a frequent issue that can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. A systematic approach is key to diagnosis.

  • Potential Cause 1: Catalyst Inactivity or Poisoning. In metal-catalyzed reactions (e.g., Palladium, Gold, Copper), the catalyst may be inactive due to age, improper storage, or poisoning by impurities in the reagents or solvent.[3] Oxygen, for instance, can poison palladium catalysts.[3]

    • Solution:

      • Use Fresh Catalyst: Always use a freshly opened or recently purchased catalyst and store it under an inert atmosphere.[3]

      • Degas Solvents: Thoroughly degas solvents (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) to remove dissolved oxygen.[3]

      • Purify Reagents: Ensure starting materials are pure and free from potential catalyst poisons like sulfur-containing compounds.

  • Potential Cause 2: Inappropriate Base or Acid. The choice of acid or base is critical. For instance, in some intramolecular Friedel-Crafts type cyclizations, a combination of a Lewis acid (like AlCl₃) and a protic acid (like trifluoroacetic acid, TFA) can significantly enhance the reaction rate and yield compared to using either alone.[2][4] In palladium-catalyzed reactions, bases like sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can deactivate the catalyst.[5]

    • Solution:

      • Screen Bases: Switch to an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are more stable at higher temperatures.[5]

      • Optimize Acid Catalyst: If applicable, screen a combination of Lewis and Brønsted acids. An optimal concentration of a protic acid can be necessary to drive the reaction to completion.[2][4]

  • Potential Cause 3: Suboptimal Temperature. The reaction temperature may be too low to overcome the activation energy or so high that it causes decomposition of starting materials or products.

    • Solution: Conduct a temperature screen. For example, in one study, lowering the temperature slightly increased the yield of a benzofuranone synthesis, while another found that a higher temperature (120 °C) with an optimized acid concentration was ideal.[2]

Q2: I'm observing significant side product formation, particularly regioisomers or products from starting material decomposition. How can I improve selectivity?

A2: Side product formation compromises yield and complicates purification. Addressing this requires a careful examination of the reaction mechanism and conditions.

  • Potential Cause 1: Lack of Regiocontrol. In reactions like intramolecular Friedel-Crafts acylations, cyclization can occur at multiple positions on an aromatic ring if more than one ortho position is available, leading to a mixture of regioisomers.[2][4]

    • Solution:

      • Steric and Electronic Guidance: The regioselectivity is governed by steric and electronic factors. Bulky substituents on the aromatic ring can direct cyclization to the less hindered position.[2]

      • Use of Directing Groups: If substrate modification is possible, installing a blocking group at one ortho position can ensure a single regioisomer is formed.

      • Catalyst/Ligand Choice: In metal-catalyzed reactions, the ligand can have a profound impact on regioselectivity. Screening different ligands (e.g., phosphine-based ligands in palladium catalysis) is a standard optimization step.

  • Potential Cause 2: Homocoupling of Alkynes. In palladium/copper co-catalyzed Sonogashira coupling reactions used to build benzofuran precursors from o-halophenols and terminal alkynes, homocoupling of the alkyne (Glaser coupling) is a common side reaction.[3]

    • Solution:

      • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help minimize its concentration and thus reduce the rate of homocoupling.[3]

      • Optimize Cu(I) Source: The copper co-catalyst is essential for the Sonogashira coupling but also promotes Glaser coupling. Screening different copper sources or lowering its loading can be beneficial.

  • Potential Cause 3: Substrate Decomposition. High temperatures or highly acidic/basic conditions can lead to the decomposition of sensitive starting materials or products.

    • Solution:

      • Milder Conditions: Explore milder reaction conditions. This could involve using a more active catalyst that operates at a lower temperature or using a weaker, non-nucleophilic base.

      • Protecting Groups: For substrates with sensitive functional groups, consider using protecting groups that can be removed after the cyclization step.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst system for my benzofuranone synthesis?

A1: The choice of catalyst depends heavily on the reaction type.

  • Palladium-Catalyzed Reactions: These are versatile for methods involving C-H activation or cross-coupling followed by cyclization.[6][7] For instance, the coupling of o-iodophenols with terminal alkynes is commonly catalyzed by a combination of a palladium source (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., CuI).[5][7][8] The ligand choice is critical; bulky, electron-rich phosphine ligands can often improve catalytic efficiency.[3]

  • Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) complexes, are excellent for the cycloisomerization of o-alkynyl phenols to form benzofuranones, often under very mild conditions.[1]

  • Metal-Free Reactions: For certain transformations, metal-free conditions are highly effective. For example, strong acids like triflic acid (TfOH) can catalyze the cascade C-H activation/lactonization of phenols with diazoacetates to yield α-aryl benzofuranones.[6]

Q2: What is the role of the base and how do I choose the right one?

A2: The base plays multiple roles, including deprotonating a nucleophile (like a phenol), acting as a scavenger for acid generated during the reaction, and participating in the catalytic cycle.

  • Inorganic Bases: Carbonates like K₂CO₃ and Cs₂CO₃ are common, particularly in Pd-catalyzed reactions.[5] Cs₂CO₃ is more soluble in organic solvents and more basic, which can sometimes accelerate reactions.

  • Organic Bases: Amine bases like triethylamine (NEt₃) or DBU are often used.[8] NEt₃ can act as both a base and a solvent in Sonogashira reactions.[7]

  • Choice Considerations: The base must be strong enough to perform its function (e.g., deprotonate the phenol) but not so strong that it causes unwanted side reactions. It should also be compatible with the catalyst and substrate. Anhydrous conditions are often critical, so choosing a base that does not produce water is important for sensitive catalytic systems.[5]

Q3: How does the solvent affect the reaction outcome?

A3: The solvent influences reagent solubility, reaction rate, and sometimes even the reaction pathway.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used in cross-coupling reactions as they can dissolve a wide range of organic substrates and inorganic salts, and they can stabilize cationic intermediates in the catalytic cycle.

  • Non-Polar Solvents: Toluene and dioxane are frequently used, especially when water must be rigorously excluded.

  • Solvent Screening: A solvent screen is a crucial part of optimization. For instance, a reaction might fail in toluene but proceed smoothly in DMF due to better solubility of the base or catalyst complex. In some modern protocols, "green" solvents like deep eutectic solvents have also been successfully employed.[7]

Data & Protocols

Table 1: Troubleshooting Common Issues in Benzofuranone Synthesis
Problem Potential Cause Suggested Solution Reference
Low/No YieldInactive Pd catalystUse fresh catalyst; degas solvents to remove O₂.[3]
Ineffective base (e.g., NaHCO₃ at high temp)Switch to an anhydrous base like K₂CO₃ or Cs₂CO₃.[5]
Suboptimal acidityCo-use of Lewis and Brønsted acids (e.g., AlCl₃ + TFA).[2][4]
Side ProductsRegioisomer formationModify substrate sterics; screen catalyst/ligand system.[2]
Alkyne homocoupling (Glaser)Slow addition of alkyne; optimize Cu(I) catalyst loading.[3]
Reaction StallsPoor solubility of reagentsScreen different solvents (e.g., DMF, Toluene, MeCN).[9]
Protocol 1: General Procedure for Pd/Cu-Catalyzed Synthesis of a Benzofuran Precursor

This protocol describes the Sonogashira coupling of an o-iodophenol with a terminal alkyne, a common first step towards benzofuranone synthesis.[3][7]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., (PPh₃)PdCl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[3][7]

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe.

  • Substrate Addition: Add the base (if not the solvent, e.g., K₂CO₃, 2.0 eq) followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction at the desired temperature (e.g., 70-100 °C) and monitor progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting o-(alkynyl)phenol intermediate by column chromatography. This intermediate can then be subjected to cyclization conditions to form the benzofuranone.

Visualizations

Diagram 1: Troubleshooting Workflow for Benzofuranone Synthesis

This diagram outlines a logical decision-making process for optimizing a challenging reaction.

G start Reaction Fails (Low Yield / Side Products) check_reagents 1. Check Reagent Quality - Purity of starting materials? - Activity of catalyst? - Anhydrous/degassed solvents? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok optimize_conditions 2. Optimize Reaction Conditions reagent_ok->optimize_conditions Yes fix_reagents Purify SMs Use Fresh Catalyst Dry/Degas Solvents reagent_ok->fix_reagents No screen_base Screen Base (e.g., K2CO3, Cs2CO3, NEt3) optimize_conditions->screen_base screen_solvent Screen Solvent (e.g., DMF, Toluene, MeCN) optimize_conditions->screen_solvent screen_temp Screen Temperature (e.g., RT, 80°C, 120°C) optimize_conditions->screen_temp fix_reagents->start Re-run analysis Analysis of Results screen_base->analysis screen_solvent->analysis screen_temp->analysis success Optimized Condition Found analysis->success Improved re_evaluate 3. Re-evaluate Strategy - Different catalyst/ligand? - Alternative synthetic route? analysis->re_evaluate No Improvement

Caption: A systematic workflow for troubleshooting and optimizing benzofuranone synthesis reactions.

Diagram 2: Simplified Catalytic Cycle for Pd/Cu Sonogashira Coupling

This diagram illustrates the key steps in forming the o-(alkynyl)phenol intermediate.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdii_aryl Ar-Pd(II)-I-L₂ pd0->pdii_aryl Oxidative Addition (Ar-I) pdi_alkyne R-C≡C-Pd(II)-L₂ pdi_alkyne->pd0 Reductive Elimination (Product Out) pdii_aryl->pdi_alkyne Transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->pdii_aryl Feeds into Pd Cycle alkyne R-C≡C-H alkyne->cu_acetylide Base, CuI

Caption: Key steps in the Pd/Cu-catalyzed Sonogashira coupling for benzofuran precursor synthesis.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. URL: https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf
  • Zeb, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02677
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. organic-chemistry.org. URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzofuranones.shtm
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. URL: https://www.wjpps.com/wjpps_controller/abstract_gallery/1435232124.pdf
  • BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. BenchChem. URL: https://www.benchchem.
  • BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem. URL: https://www.benchchem.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem. URL: https://www.benchchem.com/pdf/technical-support-center-reaction-optimization-for-substituted-benzofuran-synthesis.pdf
  • Zhang, G., et al. (2023). Synthesis of functionalized 3-aryl-3H-benzofuranone derivatives from aryl acetate via [3 + 2] annulation of 1,4-dihydroxy-2-naphthoic acid ester. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01391a
  • Guzmán, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5493. URL: https://www.mdpi.com/1420-3049/28/14/5493
  • Chatterjee, S., et al. (2021). Scheme 1: Synthesis of 3-arylbenzofuran-2(3H)-ones. ResearchGate. URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-3-arylbenzofuran-23H-ones_fig1_350436906
  • BenchChem. (2025). Minimizing byproduct formation in benzofuranone synthesis. BenchChem. URL: https://www.benchchem.
  • Nishikawa, T., et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Scientific Reports, 8, 11623. URL: https://www.
  • Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. New Journal of Chemistry, 45(3), 1339-1346. URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05367a
  • Al-dujaili, A. H., et al. (2022). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Omega, 7(46), 42358–42366. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05814
  • Ielo, L., et al. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(1), 134. URL: https://www.mdpi.com/1420-3049/22/1/134
  • A facile transition-metal-free method for the synthesis of benzofuran was developed via potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/322199625_A_novel_base-promoted_intramolecular_cyclization_approach_for_the_synthesis_of_benzofurans_benzothiophenes_and_indoles
  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202301077
  • Can Water Trigger Room-Temperature Formation of Benzofuran-2(3H)-one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization. (2022). ResearchGate. URL: https://www.researchgate.
  • Gildner, P. G., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6739–6752. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00329
  • Wang, C., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2235. URL: https://www.mdpi.com/1420-3049/24/12/2235
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzofurans.shtm

Sources

addressing stability issues of 5-Methyl-3(2h)-benzofuranone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-3(2H)-benzofuranone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the stability challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and formulations.

Core Stability Challenges: Understanding the "Why"

This compound, like many lactone-containing structures, possesses inherent chemical liabilities that can lead to degradation in solution. Understanding these pathways is the first step toward effective mitigation.

The primary route of degradation is hydrolysis . The ester bond within the five-membered lactone ring is susceptible to nucleophilic attack by water or hydroxide ions.[1] This reaction is highly dependent on pH, with accelerated degradation observed under both strongly acidic and, particularly, basic conditions. The result of this hydrolysis is the opening of the lactone ring to form a corresponding hydroxy-carboxylic acid, which is often inactive or exhibits different properties than the parent compound.

A secondary concern is oxidation , potentially at the benzylic position or other susceptible sites on the aromatic ring, especially in the presence of oxygen, transition metals, or light.

This guide will focus primarily on addressing hydrolytic instability, as it is the most common challenge encountered in typical laboratory and formulation settings.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of this compound in a question-and-answer format.

FAQ 1: My solution of this compound is losing purity over time when dissolved in a common buffer like PBS (pH 7.4). What is happening?

This is a classic case of base-catalyzed hydrolysis. At a neutral or slightly alkaline pH like 7.4, the concentration of hydroxide ions (OH⁻) is sufficient to attack the electrophilic carbonyl carbon of the lactone ring, leading to rapid ring-opening.[1] Camptothecins, another class of lactone-containing drugs, exhibit a similar pH-dependent equilibrium between the active lactone form and the inactive open-carboxylate form.[2][3]

Causality: The lactone is an ester. Ester hydrolysis is significantly faster under basic conditions than in acidic or neutral solutions. The resulting product is 2-(1-hydroxyethyl)-4-methylphenoxy)acetic acid, which will appear as a new, more polar peak in your reverse-phase HPLC analysis.

Solution:

  • Immediate Action: Prepare fresh solutions immediately before use.

  • Best Practice: Avoid neutral or alkaline aqueous buffers. If your experiment permits, switch to a buffer system in the pH 4-5 range. Acetate or citrate buffers are excellent choices. Generally, the decomposition rate of lactones slows with increasing acidity.[4]

FAQ 2: What is the optimal pH and buffer system for storing this compound in an aqueous solution for short-term use (e.g., 24-48 hours)?

Based on the principles of lactone chemistry, a slightly acidic environment is optimal for maximizing stability.

Recommendation:

  • pH Range: 4.0 - 5.0

  • Buffer Systems:

    • Acetate Buffer (Sodium Acetate/Acetic Acid)

    • Citrate Buffer (Sodium Citrate/Citric Acid)

  • Rationale: Maintaining a slightly acidic pH minimizes the concentration of hydroxide ions, which are the primary catalysts for hydrolysis. This strategy is widely employed for stabilizing lactone-containing pharmaceutical agents.[2][4]

FAQ 3: I need to use a non-aqueous solvent. Which solvents are recommended for stock solutions?

For long-term storage, anhydrous aprotic organic solvents are ideal.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)[5]

Causality: These solvents are "aprotic" (do not readily donate protons) and can be obtained in anhydrous (water-free) forms. By eliminating water, the primary reactant for hydrolysis is removed, ensuring the stability of the lactone ring for extended periods when stored properly (cold and protected from light).

FAQ 4: My analytical results are inconsistent. How can I confirm if degradation is the root cause?

Inconsistent results are a key indicator of compound instability. To confirm this, you should perform a forced degradation study .[6][7][8] This involves intentionally exposing the compound to harsh conditions to rapidly generate potential degradation products and establish a "degradation profile." This helps in developing a stability-indicating analytical method.[9]

Key Insight: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any potential degradants, excipients, or impurities.[7]

See Section 3 for a detailed protocol on how to perform a forced degradation study.

Preventative Measures & Best Practices

Proactive measures are crucial for maintaining the integrity of this compound.

Handling & Storage:
  • Solid Compound: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. Store at -20°C or -80°C.

  • Aqueous Solutions: Always prepare fresh from a stable organic stock solution immediately before the experiment. If short-term storage is unavoidable, use a validated acidic buffer (pH 4-5) and keep the solution on ice.

Solution Preparation Workflow Diagram

This diagram outlines the best-practice workflow for preparing solutions for experiments.

G cluster_0 Long-Term Storage cluster_1 Pre-Experiment Preparation cluster_2 Experimental Use cluster_3 Avoid This Path Solid Solid Compound (-20°C, desiccated) Stock Anhydrous Stock (DMSO/DMF, -80°C) Solid->Stock Dissolve Working Working Solution (Aqueous Buffer, pH 4-5) Stock->Working Dilute immediately before use BadBuffer Working Solution (PBS, pH 7.4) Stock->BadBuffer Incorrect Dilution Assay Perform Assay Working->Assay Use promptly Degradation Degradation (Hydrolysis) BadBuffer->Degradation

Caption: Recommended workflow for solution preparation.

Analytical Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method to separate this compound from its primary hydrolytic degradant.

Instrumentation & Columns:

  • HPLC system with UV/Vis or DAD detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Acetonitrile

  • Rationale: The acidic mobile phase (formic acid) helps to keep the hydrolyzed product in its protonated state, ensuring good peak shape.

Method Parameters:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection λ 254 nm (or optimal λ)
Gradient 30% B to 95% B over 15 min
Hold at 95% B for 5 min
Return to 30% B over 1 min

| | Equilibrate for 4 min |

Expected Results:

  • This compound: Will elute as a sharp, later-eluting peak due to its higher hydrophobicity.

  • Hydrolyzed Product: Will elute earlier as a more polar compound.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential to understand degradation pathways and validate that your analytical method is "stability-indicating."[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]

1. Preparation:

  • Prepare a 1 mg/mL solution of this compound in Acetonitrile.[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature. Take time points at 5, 15, 30, and 60 minutes. Note: Base hydrolysis is expected to be very rapid.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate a vial of the stock solution at 80°C for 24 and 48 hours.

  • Control: Keep 1 mL of stock mixed with 1 mL of water at 4°C.

3. Analysis:

  • At each time point, withdraw an aliquot.

  • If using acid or base, neutralize the sample with an equimolar amount of base or acid, respectively.

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Analyze all samples by the HPLC method described above.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify new peaks (degradants) and observe the decrease in the peak area of the parent compound.

  • This confirms the method's ability to separate the parent drug from its degradation products.

Degradation Pathway Diagram

This diagram illustrates the primary hydrolytic degradation pathway.

G cluster_0 cluster_1 mol1 Structure A mol2 Structure B mol1->mol2 Hydrolysis (H₂O, OH⁻) Fast under basic conditions (pH > 7) mol2->mol1 Lactonization Favored under acidic conditions (pH < 5)

Caption: Reversible pH-dependent hydrolysis of the lactone ring.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.[Link]
  • Alsante, K. M., et al. (2011). A Review: Stability Indicating Forced Degradation Studies.Research Journal of Pharmacy and Technology, 4(4), 475-481. [Link]
  • Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Takeda Chemical Industries, Ltd. (1974). Stable lactone solution.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Goldenberg, D. M., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins.Molecular Cancer Therapeutics, 17(8), 1696-1704. [Link]
  • Goldenberg, D. M., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins.
  • Flourat, A. L., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp. corsicus Leaves from Corsica.Molecules, 27(17), 5484. [Link]

Sources

Technical Support Center: Identifying Degradation Products of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Methyl-3(2H)-benzofuranone and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential impurities and degradants that may arise during stability studies, manufacturing, or storage. Here, we combine fundamental chemical principles with practical, field-proven insights to provide a comprehensive resource for your experimental work.

Introduction: The Stability Challenges of a Benzofuranone Core

This compound, a heterocyclic compound, is susceptible to various degradation pathways due to its lactone (cyclic ester) and furanone functionalities. Understanding these pathways is critical for ensuring the purity, safety, and efficacy of any drug substance or product containing this moiety. This guide will walk you through the most probable degradation routes, provide detailed analytical protocols for their identification, and offer troubleshooting advice for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, the most anticipated degradation pathways are hydrolysis (both acid and base-catalyzed), oxidation, and photodegradation. Each of these pathways leads to distinct degradation products.

Q2: What are the likely degradation products I should be looking for?

  • Hydrolysis: The lactone ring is susceptible to cleavage.

    • Acid-catalyzed hydrolysis will likely yield 2-(2-hydroxy-4-methylphenyl)acetic acid .

    • Base-catalyzed hydrolysis will initially form the corresponding carboxylate salt, which upon acidic workup will give 2-(2-hydroxy-4-methylphenyl)acetic acid .[1][2][3][4][5][6]

  • Oxidation: The furanone ring can undergo oxidative cleavage. A likely product from oxidation with reagents like hydrogen peroxide is 2-hydroxy-5-methylbenzaldehyde , and potentially further oxidation to the corresponding carboxylic acid or ring-opened products.[7][8]

  • Photodegradation: UV light exposure can lead to complex reactions. Potential products could include phenolic compounds such as 5-methylcatechol through photo-induced cleavage and rearrangement reactions.[9][10][11]

Q3: What analytical techniques are best suited for identifying these degradation products?

A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful approach.

  • HPLC-UV is excellent for quantifying the parent compound and known degradation products.

  • LC-MS is indispensable for identifying unknown degradation products by providing molecular weight and fragmentation data.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) may be suitable for more volatile degradation products or after derivatization.

Q4: I am seeing unexpected peaks in my chromatogram. How do I determine if they are degradation products?

First, perform a forced degradation study. By subjecting this compound to controlled stress conditions (acid, base, peroxide, heat, light), you can generate the potential degradation products. Comparing the chromatograms of the stressed and unstressed samples will help you tentatively identify the degradation peaks. LC-MS analysis of these peaks is then crucial for structural elucidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing) for the parent compound, this compound. Secondary interactions with residual silanols on the HPLC column.Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v), or use a buffered mobile phase to maintain a consistent pH.
The acidic degradation product, 2-(2-hydroxy-4-methylphenyl)acetic acid, shows poor retention on a standard C18 column. Organic acids are often highly polar and can elute in the void volume with typical reversed-phase mobile phases.Use an ion-suppression mobile phase by adding an acid (e.g., 0.1% formic acid or phosphoric acid) to lower the pH well below the pKa of the carboxylic acid, thereby making it less polar and increasing its retention.[13][14][15] Alternatively, consider a polar-embedded or AQ-type C18 column designed for use with highly aqueous mobile phases.
Co-elution of the parent compound and potential degradation products. Insufficient chromatographic resolution.Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity. You may also try a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on pi-pi interactions.
Inconsistent retention times. Fluctuations in mobile phase composition, temperature, or pump performance.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Check the HPLC pump for leaks and ensure it is delivering a stable flow rate.
Low sensitivity for degradation products in LC-MS. Poor ionization of the analytes.Experiment with both positive and negative ion modes. The parent compound may ionize well in positive mode ([M+H]+), while the acidic degradation product will likely show a much stronger signal in negative mode ([M-H]-). The aldehydic and phenolic products may ionize in either mode, so it is crucial to test both.
No peaks observed for expected degradation products after forced degradation. The degradation may not have occurred to a significant extent, or the products may not be detectable under the current conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). Ensure your analytical method is capable of detecting the predicted products (e.g., appropriate UV wavelength, correct MS ionization mode).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate the potential degradation products of this compound under controlled stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (30%)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl and dilute with mobile phase for analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid in methanol for analysis.

  • Photodegradation: Expose a solution of this compound (in a transparent container) to UV light in a photostability chamber. Analyze at various time points.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS.

Protocol 2: HPLC-UV Method for Separation of this compound and its Predicted Degradation Products

Objective: To achieve chromatographic separation of the parent compound and its primary hydrolytic and oxidative degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 280 nm (monitor both to ensure detection of all species).

Expected Elution Order: 2-(2-hydroxy-4-methylphenyl)acetic acid (most polar) > 5-methylcatechol > 2-hydroxy-5-methylbenzaldehyde > this compound (least polar).

Protocol 3: LC-MS Method for Identification of Degradation Products

Objective: To confirm the identity of known degradation products and elucidate the structure of unknowns.

Instrumentation and Conditions:

  • LC System: Coupled to a mass spectrometer.

  • Column and Gradient: Same as the HPLC-UV method.

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Ionization Mode: Scan in both positive and negative modes.

    • Positive Ion Mode (for parent and some degradants): Monitor for [M+H]⁺.

    • Negative Ion Mode (for acidic and phenolic degradants): Monitor for [M-H]⁻.

  • Mass Range: m/z 100-500.

  • Data Acquisition: Full scan mode to detect all ions. For confirmation, use tandem MS (MS/MS) to obtain fragmentation patterns of the parent compound and the degradation products.

Visualization of Degradation Pathways and Analytical Workflow

Predicted Degradation Pathways of this compound

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product 2-(2-hydroxy-4-methylphenyl)acetic acid parent->hydrolysis_product H+ or OH- oxidation_product 2-hydroxy-5-methylbenzaldehyde parent->oxidation_product [O] (e.g., H2O2) photo_product 5-methylcatechol parent->photo_product

Caption: Predicted major degradation pathways of this compound.

Analytical Workflow for Degradation Product Identification

AnalyticalWorkflow start Sample of this compound forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) start->forced_degradation hplc_uv HPLC-UV Analysis (Quantification & Comparison) forced_degradation->hplc_uv lc_ms LC-MS Analysis (Molecular Weight Determination) hplc_uv->lc_ms Peaks of Interest ms_ms Tandem MS (MS/MS) Analysis (Fragmentation & Structural Elucidation) lc_ms->ms_ms identification Identification of Degradation Products ms_ms->identification

Caption: A typical workflow for the identification of degradation products.

References

  • SHIMADZU CORPORATION. (n.d.). Analytical Methods for Organic Acids.
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
  • MDPI. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins.
  • PubMed. (2005). Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry.
  • EC-UNDP. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.
  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
  • L.S.College, Muzaffarpur. (n.d.). mechanism of Hydrolysis reaction.
  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.
  • PubMed. (2021). Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus.
  • MDPI. (2024). Photocatalytic Degradation of Carbofuran in Water Using Laser-Treated TiO2: Parameters Influence Study, Cyto- and Phytotoxicity Assessment.
  • Goodenough, A. K., & Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • PubChem. (n.d.). 2-Hydroxy-5-methylbenzaldehyde.
  • PubChem. (n.d.). 4-Methylcatechol.

Sources

purification challenges and impurity removal of 5-Methyl-3(2h)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-3(2H)-benzofuranone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying this valuable heterocyclic compound. Here, we will address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in chemical principles to enhance the purity and yield of your target molecule.

Introduction to Purification Challenges

This compound is a key structural motif in medicinal chemistry.[1] However, its purification is often non-trivial due to the potential for co-eluting impurities, thermal instability, and challenges with crystallization. A successful purification strategy is paramount to ensure that downstream biological data is reliable and reproducible. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

The nature of impurities is highly dependent on the synthetic route. For instance, in a Friedel-Crafts-type cyclization, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding phenol or acid chloride.

  • Regioisomers: Intramolecular Friedel-Crafts reactions can sometimes yield isomeric benzofuranones, which can be difficult to separate due to similar polarities.[2]

  • Polymeric Byproducts: Acid-catalyzed reactions can sometimes lead to the formation of higher molecular weight oligomers.

  • Solvent Adducts: Depending on the reaction conditions and work-up procedures.

Q2: My TLC shows a major spot, but I suspect there are impurities. How can I improve the resolution?

Standard TLC systems may not always be sufficient to resolve closely related impurities. To improve resolution:

  • Solvent System Optimization: Experiment with different solvent systems. A common starting point for benzofuranones is a mixture of hexanes and ethyl acetate.[3] Try varying the ratio to fine-tune the separation. For more polar impurities, a dichloromethane/methanol system might be effective.[4]

  • Multiple Elutions: Running the TLC plate in the same solvent system two or three times can improve the separation of spots with close Rf values.

  • Different Stationary Phases: If available, consider using TLC plates with a different stationary phase, such as alumina or C18-functionalized silica.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

Benzofuranones can be sensitive to both acidic and basic conditions.[5] Since silica gel is inherently acidic, this can sometimes cause degradation.

  • Neutralize the Silica: You can neutralize the silica gel by adding a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%), to your eluent.[4] This will help to mitigate acid-catalyzed degradation on the column.

  • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[6]

Q4: What is a good starting point for recrystallizing this compound?

Recrystallization is an excellent technique for final purification. The choice of solvent is critical.

  • Single Solvent System: A good solvent for recrystallization will dissolve the compound when hot but not when cold. Ethanol or isopropanol can be good starting points.

  • Two-Solvent System: This is often more effective. The compound should be soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent"). A common and effective combination for benzofuranone derivatives is dichloromethane (DCM) or ethyl acetate as the soluble solvent and hexanes or heptane as the anti-solvent.[7] Dissolve your compound in a minimal amount of hot DCM or ethyl acetate, and then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to form crystals. Methanol/water is another combination that can be effective.[7]

Q5: How can I remove colored impurities?

Colored impurities are often non-polar, highly conjugated molecules.

  • Activated Charcoal: Dissolve your crude product in a suitable organic solvent, add a small amount of activated charcoal, and heat the mixture gently for a short period. The charcoal will adsorb the colored impurities. Be cautious, as charcoal can also adsorb your product, so use it sparingly.[8] Filter the hot solution through a pad of Celite to remove the charcoal before proceeding with crystallization.

  • Column Chromatography: Often, colored impurities can be separated by column chromatography. They will typically either stick to the top of the column or elute very quickly with a non-polar solvent.

Q6: What are the best analytical methods to confirm the purity of my final product?

A combination of techniques is always recommended for a comprehensive purity assessment.[9]

  • HPLC (High-Performance Liquid Chromatography): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and can also be used to detect impurities if they are present in significant amounts (typically >1%).[11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing you to identify the molecular weights of any impurities.[12]

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your compound and potential impurities are volatile and thermally stable, GC-MS can be a powerful tool for purity analysis.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography Compound is sticking to the column.Add a more polar solvent to your eluent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[4] If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the eluent, respectively.
Compound is degrading on the column.Neutralize the silica gel with triethylamine or use neutral alumina as the stationary phase.[4]
Product Co-elutes with an Impurity The polarity of the product and impurity are very similar.Optimize the solvent system for your column. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation.[14] Consider using a different stationary phase (e.g., alumina, C18).
Oily Product Instead of a Solid After Purification Residual solvent is present.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be required, but be cautious of thermal degradation.
The product is inherently an oil at room temperature.Confirm the expected physical state of your compound. If it is an oil, purification by chromatography is the primary method.
The presence of impurities is preventing crystallization.Re-purify the material using a different method (e.g., preparative HPLC or a different recrystallization solvent system).
Inconsistent Purity Results Between Batches Variability in the crude material.Ensure the synthetic procedure is well-controlled and reproducible.
Inconsistent purification procedure.Standardize the purification protocol, including the amount of silica gel, solvent system, and elution rate.
Degradation during storage.Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature, protected from light.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal solvent system using TLC. A good starting point is 10-30% ethyl acetate in hexanes. The ideal Rf value for the product is between 0.2 and 0.4.[6]

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to increase the flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol describes a two-solvent recrystallization method.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hexanes or Heptane

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot DCM or ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes or heptane dropwise while gently swirling the flask until the solution becomes persistently cloudy.

  • If too much anti-solvent is added, add a small amount of the soluble solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold anti-solvent.

  • Dry the crystals under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities Present Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column->Recrystallization Further Purification Purity Purity Analysis (HPLC, NMR, LC-MS) Column->Purity Recrystallization->Purity Pure Pure Product Purity->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield CoElution Co-elution? Start->CoElution Degradation Degradation? Start->Degradation CheckPolarity Adjust Eluent Polarity LowYield->CheckPolarity Yes CheckLoading Check Sample Loading LowYield->CheckLoading No OptimizeSolvent Optimize Solvent System CoElution->OptimizeSolvent Yes ChangeStationaryPhase Change Stationary Phase CoElution->ChangeStationaryPhase No NeutralizeSilica Neutralize Silica (Et3N) Degradation->NeutralizeSilica Yes UseAlumina Use Alumina Degradation->UseAlumina No

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025). Minimizing byproduct formation in benzofuranone synthesis.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans.
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-63.[12]
  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization.
  • Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • MDPI. (2017). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Molecules, 22(10), 1643.[5]
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of Aminofurans.
  • Accounts of Chemical Research. (2025). NMR Based Methods for Metabolites Analysis.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH. (2018). Molecules, 23(3), 701.[1]

Sources

Technical Support Center: Resolving Unexpected Peaks in NMR Analysis of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) analysis of 5-Methyl-3(2H)-benzofuranone. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you troubleshoot and interpret your NMR spectra with confidence. Our approach is built on the principles of causality, self-validation, and authoritative scientific grounding.

Introduction: The Challenge of Spectral Purity

This compound is a valuable heterocyclic motif in medicinal chemistry and materials science. Its structural elucidation via NMR spectroscopy is typically straightforward. However, the appearance of unexpected peaks can confound analysis, leading to questions about sample purity, stability, and structural integrity. This guide provides a systematic approach to identifying the source of these extraneous signals and offers robust protocols to ensure the acquisition of clean, interpretable spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues leading to unexpected NMR peaks in the analysis of this compound. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.

Q1: I'm seeing more peaks in my 1H NMR spectrum than expected for this compound. What are the likely causes?

The presence of additional signals in your ¹H NMR spectrum can arise from several sources. The most common culprits are impurities from the synthesis, the presence of a tautomeric form, sample degradation, or contamination during sample preparation.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting unexpected NMR peaks.

Q2: I suspect my unexpected peaks are from residual solvents. How can I confirm this?

Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are a very common source of extraneous peaks.

Identification and Mitigation:

  • Consult Reference Tables: Compare the chemical shifts of the unknown peaks with established tables of common laboratory solvents.[1][2][3][4] The chemical shifts of these solvents are well-documented in various deuterated solvents.

  • High Vacuum Drying: Ensure your sample is thoroughly dried under high vacuum for an extended period to remove volatile solvents.

  • Lyophilization: For non-volatile solvents or to ensure complete removal, consider dissolving the sample in a suitable solvent (e.g., benzene, if compatible) and lyophilizing.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents

Solvent¹H Chemical Shift (δ ppm) in CDCl₃¹³C Chemical Shift (δ ppm) in CDCl₃
Acetone2.17206.7, 30.6
Dichloromethane5.3053.8
Diethyl Ether3.48 (q), 1.21 (t)66.0, 15.2
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.3, 21.0, 14.2
Hexane1.25, 0.8831.5, 22.6, 14.1
Toluene7.27-7.17 (m), 2.36 (s)137.9, 129.2, 128.3, 125.4, 21.4
Water~1.56 (broad s)N/A

Note: Chemical shifts can vary slightly depending on concentration and temperature.

Q3: Could the extra peaks be due to the starting materials or byproducts from the synthesis of this compound?

Yes, this is a strong possibility, especially if the final product was not rigorously purified. The synthesis of benzofuranones often involves methods like intramolecular Friedel-Crafts reactions.[2][5][6][7][8]

Common Synthetic Precursors and Potential Byproducts:

  • Starting Materials: Unreacted precursors such as substituted phenols or α-haloacetates may be present.

  • Catalysts: Residual acid catalysts (e.g., AlCl₃, TFA) or bases used in the reaction may be visible or may have reacted with your compound.[5][9]

  • Byproducts: Incomplete cyclization can leave α-phenoxy ketone intermediates.[10] Over-alkylation or acylation on the aromatic ring during Friedel-Crafts synthesis can also occur.[7]

Troubleshooting Steps:

  • Review the Synthetic Route: Carefully examine the reaction mechanism for potential side reactions and incomplete conversions.

  • Purification: Re-purify your sample using column chromatography, recrystallization, or preparative HPLC.

  • 2D NMR: Acquire 2D NMR spectra (COSY, HSQC, HMBC) to help elucidate the structure of the impurities.

Q4: My spectrum shows broad peaks and a distorted baseline. What could be the issue?

Broad peaks and a poor baseline are often indicative of issues with sample preparation or NMR acquisition parameters, rather than chemical impurities.[11]

Potential Causes and Solutions:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample. Re-shim the instrument, particularly the Z1 and Z2 gradients, until the peak shape of the solvent lock signal is sharp and symmetrical.

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[11] Dilute your sample and re-acquire the spectrum. For small molecules like this compound, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[12]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If you suspect paramagnetic contamination, you can try to remove it by passing your sample through a small plug of silica gel or celite.

  • Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[13] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Experimental Protocol: Sample Filtration

  • Take a clean, dry Pasteur pipette.

  • Gently push a small amount of glass wool or a cotton plug into the narrow end of the pipette.

  • Dissolve your sample in a minimal amount of the deuterated NMR solvent in a separate vial.

  • Using another pipette, transfer the solution onto the top of the glass wool plug in the prepared filtration pipette.

  • Allow the solution to filter by gravity directly into a clean NMR tube.

Q5: I observe a second set of peaks that seem related to my product. Could this be due to tautomerism?

This is a very likely explanation. 3(2H)-benzofuranones can exist in equilibrium with their enol tautomer. This keto-enol tautomerism is a dynamic process that can be slow on the NMR timescale, resulting in distinct sets of peaks for both the keto and enol forms.[14][3][15][16][17][18]

Keto-Enol Equilibrium in this compound:

Caption: Keto-enol tautomerism of this compound.

Evidence and Confirmation:

  • Solvent Dependence: The position of the keto-enol equilibrium is often highly dependent on the solvent.[3][16][18] Polar, protic solvents can stabilize the enol form through hydrogen bonding. Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to observe shifts in the relative intensities of the two sets of peaks.

  • Temperature Dependence: The rate of interconversion between tautomers is temperature-dependent. Acquiring spectra at different temperatures can lead to coalescence of the peaks if the exchange rate becomes fast on the NMR timescale, or a shift in the equilibrium constant.

  • D₂O Exchange: If the enol form is present, the enolic proton is acidic and will exchange with deuterium from D₂O. Add a drop of D₂O to your NMR sample, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of a peak is indicative of an exchangeable proton.

Expected Spectral Features of the Enol Tautomer:

The enol form will give rise to a distinct set of signals. The methylene protons at position 2 in the keto form will be replaced by a vinyl proton in the enol form, which will appear at a different chemical shift. The aromatic and methyl protons will also experience slightly different chemical environments.

Q6: My sample is old, and I see some new, unexpected peaks. Could this be degradation?

Lactones, such as this compound, can be susceptible to hydrolysis, especially in the presence of trace amounts of acid or base and water.

Potential Degradation Pathway:

The ester linkage in the lactone ring can be hydrolyzed to open the ring, forming a carboxylic acid and a phenol.

Troubleshooting and Prevention:

  • Check Sample History: Note the age and storage conditions of your sample.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify the molecular weights of the impurities, confirming if they correspond to degradation products.

  • Proper Storage: Store samples of this compound in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize degradation.

  • Use Fresh Samples: Whenever possible, use freshly synthesized and purified material for NMR analysis.

Reference NMR Data for Benzofuranone Derivatives

Table 2: ¹H and ¹³C NMR Data for Related Benzofuranone Structures in CDCl₃

Compound¹H Chemical Shifts (δ ppm)¹³C Chemical Shifts (δ ppm)Reference
3-Ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one7.42-7.07 (m, Ar-H), 3.47-3.37 (m, OCH₂CH₃), 2.37 (s, CH₃), 1.28 (t, OCH₂CH₃)174.9 (C=O), 151.9, 138.0, 134.7, 131.5, 128.9, 128.6, 126.6, 126.3, 126.2, 110.1, 82.8, 61.9, 21.2, 15.3[13]
5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one7.38-6.95 (m, Ar-H), 2.37 (s, CH₃)176.1 (C=O), 150.5, 142.8, 140.4, 134.5, 131.2, 130.1, 128.8, 128.2, 127.8, 127.6, 127.4, 126.8, 126.5, 126.2, 110.8, 58.1, 21.3[13]

Based on these related structures and general principles of NMR spectroscopy, the following are the predicted chemical shifts for this compound:

  • ¹H NMR (CDCl₃):

    • Aromatic protons: ~ δ 6.9-7.2 ppm

    • Methylene protons (-CH₂-): ~ δ 3.5-4.0 ppm

    • Methyl protons (-CH₃): ~ δ 2.3 ppm

  • ¹³C NMR (CDCl₃):

    • Carbonyl carbon (C=O): ~ δ 170-180 ppm

    • Aromatic carbons: ~ δ 110-155 ppm

    • Methylene carbon (-CH₂-): ~ δ 30-40 ppm

    • Methyl carbon (-CH₃): ~ δ 20-22 ppm

Conclusion

The appearance of unexpected peaks in the NMR spectrum of this compound can be a multifaceted issue. By systematically considering the possibilities of impurities, tautomerism, degradation, and sample preparation artifacts, researchers can effectively diagnose and resolve these spectral anomalies. This guide provides a framework for this troubleshooting process, empowering you to obtain high-quality, reliable NMR data for your research and development endeavors.

References

  • Iowa State University Chemical Instrumentation Facility.
  • Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484–6493. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). [Link]
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  • Zheng, Q., et al. (2021).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • University of Wisconsin-Madison Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(11), 2593. [Link]
  • An, L., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 60(8), 795-805. [Link]
  • SpectraBase. Benzofuran-2-yl methyl ketone. [Link]
  • PubChem. 5-methyl-3H-benzofuran-2-one. [Link]
  • Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]
  • Dong, J., et al. (2019). Synthesis of Highly Substituted Benzofuran-containing Natural Products via Rh-catalyzed Carbonylative Benzannulation. Organic Letters, 21(15), 5996-6000. [Link]
  • Singh, F. V., & Wirth, T. (2014). Synthesis of benzofurans via Friedel–Crafts acylation. Synthesis, 46(10), 1287-1294. [Link]
  • Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • El-Faham, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-on. Molecules, 25(22), 5441. [Link]
  • Çetin, A., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(7), 748-757. [Link]
  • Majumdar, K. C., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(59), 33765-33802. [Link]
  • Kumar, A., et al. (2019). FeCl3-Mediated Friedel-Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. European Journal of Organic Chemistry, 2019(43), 7249-7253. [Link]

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Technical Support Center: Scaling Up 5-Methyl-3(2H)-benzofuranone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-3(2H)-benzofuranone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides, detailed protocols, and visual workflows to ensure the successful and safe scale-up of your process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, and which is most amenable to scale-up?

A1: Several synthetic strategies exist for the synthesis of the benzofuranone core.[1][2][3] For this compound, a prevalent and scalable approach involves the intramolecular cyclization of a suitably substituted precursor. A common route begins with 4-methylphenol, which is first O-acylated with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an intermediate ester. This is followed by an intramolecular Friedel-Crafts-type cyclization to yield the desired product.

The amenability of this route to scale-up is due to the availability of starting materials and the robustness of the reaction types. However, careful control of reaction conditions is crucial to minimize byproduct formation.[4]

Q2: What are the primary challenges I should anticipate when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces challenges that may not be apparent at the bench scale. For this compound, the key challenges include:

  • Thermal Management: The intramolecular Friedel-Crafts cyclization is often exothermic. What is easily managed in a small flask can lead to a runaway reaction in a large reactor if heat transfer is not efficient.[5]

  • Reagent Addition and Mixing: Slower, controlled addition of reagents and efficient mixing are critical to maintain consistent reaction profiles and prevent localized "hot spots" that can lead to side reactions.

  • Work-up and Product Isolation: Lab-scale purification methods like column chromatography are generally not feasible for large-scale production. Developing a robust crystallization or distillation procedure is essential.[6]

  • Byproduct Formation: Impurities that are minor at a small scale can become significant at a larger scale, complicating purification and impacting final product quality.[4]

Q3: How does the choice of catalyst impact the scalability of the reaction?

A3: The choice of catalyst is critical. For the Friedel-Crafts cyclization, a Lewis acid such as aluminum chloride (AlCl₃) is commonly used. While effective, the use of stoichiometric amounts of AlCl₃ can lead to large volumes of acidic waste during work-up, which is problematic at an industrial scale. The reaction can also be highly exothermic and difficult to control.

Exploring solid acid catalysts or more efficient Lewis acids that can be used in catalytic amounts could improve the process's greenness and scalability. However, this may require significant process optimization.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; side product formation; degradation of product.- Optimize reaction temperature and time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Improve mixing: Ensure the reactor's agitation is sufficient for the batch size.- Control reagent addition: A slower addition rate can prevent temperature spikes and reduce side reactions.[5]
Formation of Regioisomers Lack of selectivity in the Friedel-Crafts cyclization.- Screen different Lewis acids: The choice of Lewis acid can influence regioselectivity.- Modify the substrate: Introducing blocking groups on the starting material can direct the cyclization to the desired position.
Dark-colored Product/ Impurities Thermal degradation; presence of residual catalyst or starting materials.- Purification: Develop a robust purification method such as recrystallization from a suitable solvent system or vacuum distillation.- Charcoal treatment: Activated carbon can be used to remove colored impurities.
Difficulty in Product Isolation Product is an oil or forms a fine precipitate that is difficult to filter.- Optimize crystallization: Screen different solvents and solvent mixtures, and control the cooling rate to promote the growth of larger crystals.- Extraction: If crystallization is not feasible, consider an extraction-based workup followed by distillation.
Runaway Reaction Poor heat dissipation during the exothermic cyclization.[5]- Improve heat transfer: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.- Dilution: Increasing the solvent volume can help to better manage the reaction exotherm.- Semi-batch process: Add one of the reagents portion-wise to control the rate of heat generation.

Part 3: Protocols and Methodologies

Lab-Scale Synthesis of this compound

This protocol describes a representative lab-scale synthesis. Caution: Always perform a thorough safety review before conducting any chemical reaction.

Step 1: O-Acylation of 4-Methylphenol

  • To a solution of 4-methylphenol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a suspension of aluminum chloride (AlCl₃, 1.5 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of the crude intermediate ester from Step 1 in the same solvent dropwise.

  • Stir the reaction at 0 °C to room temperature until completion (monitor by TLC or HPLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Scale-Up Considerations and Workflow

Transitioning the lab-scale protocol to a larger scale requires careful planning and execution. The following diagram illustrates a typical workflow for scaling up the synthesis, highlighting key decision points.

Scale_Up_Workflow cluster_Prep Preparation Phase cluster_Execution Execution Phase cluster_Purification Purification Phase Safety_Review Thorough Safety Review (Exotherms, Reagents, PPE) Process_Parameters Define Critical Process Parameters (Temperature, Addition Rate, Mixing) Safety_Review->Process_Parameters Equipment_Selection Select Appropriate Reactor and Ancillary Equipment Process_Parameters->Equipment_Selection Reagent_Charging Charge Reactor with Starting Materials and Solvent Equipment_Selection->Reagent_Charging Controlled_Addition Controlled Addition of Reagents (Monitor Temperature) Reagent_Charging->Controlled_Addition Reaction_Monitoring In-Process Monitoring (HPLC, GC, etc.) Controlled_Addition->Reaction_Monitoring Quenching Controlled Quenching of Reaction Reaction_Monitoring->Quenching Workup Aqueous Workup and Phase Separation Quenching->Workup Purification_Method Purification (Crystallization, Distillation) Workup->Purification_Method Drying Product Drying Purification_Method->Drying Final_Product Final Product Analysis (Purity, Yield) Drying->Final_Product

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting Flowchart for Scale-Up

The following diagram provides a decision-making flowchart for troubleshooting common issues during the scale-up process.

Troubleshooting_Flowchart Start Problem Encountered During Scale-Up Low_Yield Low Yield? Start->Low_Yield Impurity_Profile Unacceptable Impurity Profile? Start->Impurity_Profile Reaction_Control Reaction Control Issues (e.g., Exotherm)? Start->Reaction_Control Isolation_Issues Product Isolation Difficulties? Start->Isolation_Issues Check_Completion Reaction Incomplete? Low_Yield->Check_Completion Yes Identify_Impurity Identify Impurity Structure Impurity_Profile->Identify_Impurity Yes Review_Heat_Transfer Review Heat Transfer Calculations Reaction_Control->Review_Heat_Transfer Yes Optimize_Crystallization Optimize Crystallization Conditions (Solvent, Temperature Profile) Isolation_Issues->Optimize_Crystallization Yes Increase_Time_Temp Increase Reaction Time/Temperature Check_Completion->Increase_Time_Temp Yes Investigate_Side_Reactions Investigate Side Reactions Check_Completion->Investigate_Side_Reactions No Modify_Conditions Modify Reaction Conditions to Minimize Impurity Formation Identify_Impurity->Modify_Conditions Develop_Purge_Step Develop a Purification Step to Remove the Impurity Modify_Conditions->Develop_Purge_Step Improve_Cooling Improve Cooling Capacity or Reduce Addition Rate Review_Heat_Transfer->Improve_Cooling Consider_Alternative_Purification Consider Alternative Purification (e.g., Distillation) Optimize_Crystallization->Consider_Alternative_Purification

Caption: Troubleshooting flowchart for common scale-up challenges.

References

  • Synthetic methods of benzofuran‐3(2H)‐ones.
  • Scheme 1.
  • Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtr
  • Minimizing byproduct formation in benzofuranone synthesis - Benchchem
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon St
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety
  • 5-amino-2-methyl-benzofuran-3-one - Chemical Synthesis D
  • Synthesis of Benzofuran-3(2H)-ones - Organic Chemistry Portal
  • 5-Methoxy-2-benzofuran-1(3H)-one - PMC - NIH
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN
  • CN1219537A - The preparation method of benzofuranone derivative - Google P
  • This compound | 54120-66-0 - ChemicalBook
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article
  • Synthesis of benzofurans via Friedel–Crafts acylation.

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Technical Support Center: Enhancing the Purity of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-3(2H)-benzofuranone. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. The purity of your compound is paramount, as it directly impacts the reliability of downstream applications, from biological screening to the synthesis of complex target molecules.[1] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: I have just completed my synthesis. What are the first analytical steps I should take to assess my crude this compound?

Before attempting any purification, a preliminary analysis of the crude product is essential to devise an effective strategy.

  • Visual Inspection: Note the color and physical state of your crude material. Dark coloration (yellow, brown, or black) often indicates the presence of oxidized phenolic impurities or polymeric byproducts.[2]

  • Thin-Layer Chromatography (TLC): This is the fastest way to visualize the complexity of your crude mixture. Spot the crude material alongside your starting materials on a TLC plate. This will help you identify the presence of unreacted precursors and the number of byproducts.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum is invaluable. It provides a wealth of information regarding the presence of starting materials, residual solvents, and major side products. The relative integration of impurity peaks versus your product peaks gives a rough estimate of purity.[3]

Q2: What are the most common types of impurities I should expect in the synthesis of this compound?

Impurities are typically related to the specific synthetic route employed. However, for common syntheses involving intramolecular cyclization of phenolic precursors, the following are frequently encountered:

  • Unreacted Starting Materials: Such as substituted phenols or their corresponding esters.

  • Reaction Intermediates: Incomplete cyclization can leave acyclic precursors in the final mixture.

  • Positional Isomers: Depending on the regioselectivity of the reaction, other isomers of the benzofuranone may be formed.[4]

  • Polymeric or Tar-like Materials: Often resulting from side reactions, especially if the reaction is run at high temperatures or for extended periods.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DMSO, THF) can be difficult to remove.

Q3: Which advanced analytical techniques are best for quantifying the final purity of my this compound?

Once you have a purified product, quantitative methods are necessary to establish a definitive purity value.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for routine purity assessment of non-volatile organic compounds. It can separate closely related impurities and provide accurate quantification.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, including residual solvents.[1][5][6]

  • Quantitative NMR (qNMR): qNMR is a powerful primary method for determining purity without needing a specific reference standard for the compound itself. It uses a certified internal standard to provide a highly accurate, absolute purity value.[3]

Part 2: Troubleshooting Common Purification Issues

This section provides direct answers and protocols for specific problems encountered during the purification process.

Issue: Persistent Discoloration

Q: My isolated this compound is a yellow or brown solid, not the expected off-white crystals. What causes this, and how can I fix it?

Causality: This discoloration is typically due to high-molecular-weight, colored byproducts or the oxidation of phenolic impurities. These compounds, even at low concentrations, can impart significant color. The goal is to remove them without significant loss of your target compound.

Solution Workflow:

  • Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.

    • Dissolve the impure solid in a suitable solvent (e.g., ethyl acetate or acetone) at a concentration of ~50-100 mg/mL.

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Use a minimal amount as it can adsorb your product as well.

    • Heat the suspension gently with stirring for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.

    • Remove the solvent under reduced pressure to recover the decolorized material, which can then be further purified by recrystallization or chromatography.

  • Recrystallization: If the impurities are present in a small enough quantity, a carefully chosen recrystallization can leave them behind in the mother liquor.

Issue: Complex ¹H NMR Spectrum

Q: My ¹H NMR spectrum shows several unexpected aromatic and aliphatic signals. How do I identify the impurities and select a purification method?

Causality: Unexpected signals often correspond to unreacted starting materials or structurally similar side products from incomplete or alternative reaction pathways. Identifying these helps in choosing the right purification technique based on polarity differences.

Solution Workflow:

  • Identify Known Signals: First, assign the peaks corresponding to this compound and any residual solvents (e.g., CDCl₃, DMSO-d₆).

  • Compare with Starting Materials: Compare the remaining signals to the NMR spectra of your starting materials. This is the most common source of contamination.

  • Purification by Column Chromatography: Flash column chromatography is the most effective method for separating compounds with different polarities.[4][7][8][9] Since benzofuranones are moderately polar, a silica gel column is standard.

Protocol: Flash Column Chromatography

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small sample of your crude material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on several TLC plates and elute them with different solvent systems of varying polarity. Common systems for benzofuranones include mixtures of hexanes and ethyl acetate.[4][10]

    • The ideal solvent system will give your desired product a Retention Factor (Rf) of 0.25-0.35 . This ensures good separation from both more polar and less polar impurities.

  • Column Packing and Loading:

    • Pack a glass column with silica gel using your chosen eluent.

    • Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like dichloromethane), add silica gel, and evaporate the solvent completely.

    • Carefully add the dry-loaded silica to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • Monitor the elution process using TLC to identify which fractions contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityTypical Impurities Separated
9:1 Hexanes / Ethyl AcetateLowNon-polar byproducts, residual grease.
4:1 Hexanes / Ethyl AcetateMedium-LowIdeal starting point for many benzofuranones.[4][10]
1:1 Hexanes / Ethyl AcetateMedium-HighMore polar side-products, unreacted phenols.
100% Ethyl AcetateHighHighly polar impurities, baseline material.
Issue: Difficulty with Recrystallization

Q: My product is "oiling out" during cooling or my recrystallization yield is extremely low. How can I optimize this process?

Causality: "Oiling out" occurs when the solute's solubility is too high in the cooling solvent, or the cooling rate is too fast, causing it to separate as a liquid instead of forming crystals. Low yield means the solvent is too good, even at low temperatures. The key is finding a solvent (or solvent pair) where the compound has high solubility at high temperatures and very low solubility at low temperatures.[11] this compound has a reported melting point of 54°C.[12]

Solution Workflow:

  • Systematic Solvent Screening:

    • Place ~20-30 mg of your compound into several test tubes.

    • Add a small amount (0.5 mL) of a different solvent to each tube. Test a range of solvents with varying polarities (see Table 2).

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Heat the insoluble mixtures to boiling. A suitable solvent will completely dissolve the compound at or near its boiling point.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

    • The best solvent will produce a large quantity of crystalline solid upon cooling.

Table 2: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Hexanes / Ligroine60-90Non-polarA good starting point. Ligroine is a reported solvent for this compound.[12]
Isopropanol82Polar ProticOften a good choice for moderately polar compounds.
Ethanol / Water78 (Ethanol)Polar ProticUse as a solvent/anti-solvent pair. Dissolve in hot ethanol, add water dropwise until cloudy, then cool.
Toluene111Non-polarHigher boiling point may be useful for stubborn solids.
Ethyl Acetate / Hexanes77 (EtOAc)Medium-PolarUse as a solvent/anti-solvent pair. Dissolve in minimal hot EtOAc, add hexanes until cloudy, then cool.

Protocol: Standard Recrystallization Procedure

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or silica gel), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity with the analytical methods described in the FAQs.

Part 3: Visualization of Key Workflows

General Synthetic & Impurity Pathway

The following diagram illustrates a conceptual pathway for the synthesis of this compound, highlighting where impurities can arise.

G cluster_1 Reaction & Workup SM Starting Materials (e.g., p-cresol derivative, chloroacetyl chloride) Intermediate Acyclic Intermediate SM->Intermediate Unreacted Unreacted SM SM->Unreacted Reaction Intramolecular Cyclization Intermediate->Reaction Crude Crude Product Reaction->Crude SideProduct Side Products (e.g., Isomers) Reaction->SideProduct Degradation Degradation/ Polymerization Reaction->Degradation Unreacted->Crude SideProduct->Crude Degradation->Crude

Caption: Potential sources of impurities during synthesis.

Systematic Purification Workflow

This workflow provides a logical sequence of steps to take a crude product to high purity.

Caption: A decision-based workflow for purification.

References

  • Benchchem.
  • Abdel-Wahab, B. F., Mohamed, H. A., Kariuki, B., & El-Hiti, G. A. (2023). Synthetic methods of benzofuran-3(2H)-ones.
  • Li, S. L., et al. (2009).
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Liu, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • SIELC Technologies. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. [Link]
  • Zawisza, A., et al. (2012). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
  • Snieckus, V., et al. (2013). Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. National Institutes of Health (NIH). [Link]
  • Chimenti, F., et al. (2024). Synthesis and Biological Evaluation of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives as Potent Monoamine Oxidases Inhibitors. J-Stage. [Link]
  • Büyüktimkin, N., & Büyüktimkin, S. (2006). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Institutes of Health (NIH). [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Benchchem. A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
  • Büyüktimkin, N., & Büyüktimkin, S. (2006). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.
  • Iesce, M. R., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. [Link]
  • Taha, M., et al. (2020). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PMC - PubMed Central. [Link]
  • Benchchem. A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Zawisza, A., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. [Link]
  • Kumar, A., Singh, B., & Kumar, S. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC for Benzofuranone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. Peak tailing is one of the most common and frustrating issues encountered in HPLC, particularly with polar analytes like benzofuranone compounds. This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing, moving from common, easily addressed issues to more complex chemical interactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial questions regarding peak tailing for benzofuranone compounds.

Q1: What is peak tailing and how do I know if my peak is unacceptable?

Peak tailing is the asymmetry of a chromatographic peak where the back of the peak is drawn out.[1] We measure this using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. Generally, a tailing factor greater than 1.2 indicates a potential issue, although some assays may accept a Tf up to 1.5.[2][3] Significant tailing can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[4]

Q2: My benzofuranone compound is showing significant tailing. What is the most likely cause?

The most common cause of peak tailing for polar compounds like benzofuranones is secondary interactions with the stationary phase.[5] Specifically, the polar carbonyl (C=O) and ether (C-O-C) groups in the benzofuranone structure can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][6] This unwanted interaction provides a secondary retention mechanism in addition to the primary hydrophobic retention, causing some molecules to elute later and create a "tail".[7]

Q3: Could the problem be my HPLC column itself?

Yes, the column is a primary suspect. This can manifest in several ways:

  • Column Contamination: Accumulation of strongly retained matrix components at the column inlet can distort peak shape.[8] This is often accompanied by an increase in backpressure.[9]

  • Column Degradation: Over time, especially with aggressive mobile phases (e.g., high pH), the stationary phase can degrade, exposing more active silanol sites.[10]

  • Physical Damage: A physical shock or repeated pressure cycles can cause the packed bed to settle, creating a void at the column inlet, which leads to peak distortion for all analytes.[3]

  • Inappropriate Column Choice: Using a column with high residual silanol activity (e.g., an older, Type-A silica column that is not end-capped) will exacerbate tailing for polar compounds.[2][6]

Q4: I suspect my mobile phase pH is the culprit. How does it affect benzofuranone peak shape?

Mobile phase pH is a powerful tool for controlling peak shape, especially for ionizable compounds.[11][12] While benzofuranone itself is generally neutral, related structures or impurities may have acidic or basic functional groups. For these compounds, operating at a pH close to their pKa can cause peak splitting or tailing because both the ionized and unionized forms exist simultaneously.[13]

More importantly for benzofuranones, pH affects the ionization state of the silica surface itself. At a mid-range pH (e.g., >4), silanol groups become deprotonated (SiO⁻), creating a negatively charged surface that strongly interacts with any positive charge or polarity on the analyte, causing severe tailing.[2][14] Lowering the mobile phase pH to ~2.5-3.0 keeps the silanol groups protonated (Si-OH), minimizing these secondary interactions and dramatically improving peak shape for polar analytes.[3][6]

Q5: Can the solvent I dissolve my sample in cause peak tailing?

Absolutely. If your sample solvent is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[15] The strong solvent carries the analyte band down the column in a dispersed manner before the mobile phase can properly focus it at the column head. This often leads to broad or tailing peaks. As a rule, your sample diluent should be as close in composition to the initial mobile phase as possible, or weaker.[5]

Part 2: In-Depth Troubleshooting Guide

A logical, step-by-step approach is the key to efficient troubleshooting. First, determine if the problem affects all peaks or is specific to your analyte.

Symptom 1: All Peaks in the Chromatogram are Tailing

If every peak is tailing, the issue is likely a system-wide or physical problem, not a chemical one.

  • Possible Cause A: Extra-Column Volume

    • Explanation: Excessive volume between the injector and the detector can cause band broadening and tailing. This is most noticeable for early-eluting peaks.[15] The primary culprits are using tubing with an unnecessarily large internal diameter (I.D.) or having poor connections between the column and tubing.[1]

    • Solution:

      • Ensure all fittings are properly seated and there are no gaps.

      • Use narrow I.D. tubing (e.g., 0.005" or 0.12 mm) where possible, especially between the column and detector.

      • Keep tubing lengths as short as possible.

  • Possible Cause B: Column Inlet Frit Blockage

    • Explanation: Particulate matter from samples or pump seal wear can clog the inlet frit of the column.[4] This disrupts the flow path, leading to a distorted peak shape for all compounds. A gradual increase in system backpressure is a strong indicator of a blocked frit.[9]

    • Solution:

      • Diagnosis: Disconnect the column and run the pump to confirm normal system pressure. If the pressure is normal without the column, the blockage is in the column.

      • Action: Reverse the column and flush it to waste with a solvent in which the contaminants are soluble. Start at a low flow rate. This resolves the issue about one-third of the time.[4]

      • Prevention: Always filter your samples and mobile phases. Use a guard column or an in-line filter to protect the analytical column.[16]

  • Possible Cause C: Column Void or Bed Deformation

    • Explanation: A void can form at the top of the column due to pressure shocks or the dissolution of silica at high pH.[3][16] This creates an empty space that disrupts the sample band as it enters the stationary phase, causing tailing or split peaks for all analytes.

    • Solution: This is typically irreversible damage. The column must be replaced.[9] Using a guard column can help extend the life of the main column by absorbing physical and chemical shocks.

Symptom 2: Only Benzofuranone Peaks are Tailing

If only your analyte of interest or other polar compounds are tailing, the cause is almost certainly chemical.

  • Possible Cause A: Secondary Silanol Interactions

    • Explanation: As previously mentioned, this is the most probable cause. Residual silanol groups on the silica surface provide an alternative, highly polar retention mechanism. The benzofuranone molecule's interaction with these sites delays its elution relative to the main hydrophobic retention, causing a tail.[2][6]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using a buffer like phosphate or an additive like 0.1% formic or trifluoroacetic acid. This protonates the silanols, rendering them much less active.[2][3]

      • Use a High-Purity, End-Capped Column: Modern columns (Type B or hybrid silica) are manufactured with fewer residual silanols and are "end-capped," a process that chemically converts most remaining silanols into less polar groups.[1][2] This is the most effective long-term solution.

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the silanol groups, improving peak shape.[6]

  • Possible Cause B: Sample Overload

    • Explanation: Injecting too high a concentration of your analyte can saturate the stationary phase at the point of injection.[5] This leads to a non-ideal distribution of molecules, often resulting in a peak that looks like a right-angled triangle.[4]

    • Solution:

      • Diagnosis: Perform a dilution series. Inject samples at 1/10th and 1/100th of the original concentration.

      • Action: If the peak shape improves and becomes more symmetrical upon dilution, you are experiencing mass overload.[8] Reduce your sample concentration to stay within the column's linear capacity.

  • Possible Cause C: Metal Chelation

    • Explanation: Certain compounds can interact with trace metal ions (like iron or aluminum) present in the silica matrix or leached from stainless steel components of the HPLC system.[5][6] This chelation provides another secondary retention mechanism that can cause tailing.

    • Solution:

      • Add a competitive chelating agent, such as a low concentration of EDTA, to the mobile phase.

      • Use columns specifically designed with low metal content or hybrid particle technology that shields the silica surface.

Part 3: Protocols & Methodologies

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol helps determine the optimal pH to minimize silanol interactions.

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of phosphate buffer at pH 2.5 and pH 7.0. Also prepare a 1% v/v solution of formic acid in water.

  • Initial Condition: Start with a mobile phase of Acetonitrile:Water (e.g., 50:50) containing 0.1% formic acid (final pH ~2.7).

  • Inject Sample: Inject your benzofuranone standard and record the chromatogram, noting the tailing factor.

  • Adjust pH Upwards: Prepare a new mobile phase using the phosphate buffer, starting at pH 3.0. Ensure the buffer concentration in the final mobile phase is at least 10 mM.

  • Iterate: Repeat step 4, increasing the pH in 0.5 unit increments up to pH 7.0.

  • Analyze Results: Compare the chromatograms. You will likely observe a significant improvement in peak shape (lower tailing factor) at the lower pH values (pH 2.5-3.5), confirming the role of silanol interactions.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination, a thorough flush may restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of your mobile phase composition without any salts or buffers (e.g., Acetonitrile/Water).

  • Strong Solvent Flush: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Intermediate Polarity Flush: Flush with 10-20 column volumes of Isopropanol.

  • Re-equilibrate: Flush with 10-20 column volumes of your initial mobile phase (including buffer) until the backpressure is stable.

  • Test Performance: Reconnect the detector and inject a standard to see if peak shape has improved.

Part 4: Visual Guides & Diagrams

Diagram 1: Troubleshooting Workflow for Peak Tailing

This diagram provides a logical path to follow when diagnosing the root cause of peak tailing.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 sys_issues System / Physical Issue q1->sys_issues Yes chem_issues Chemical Interaction Issue q1->chem_issues No check_frit Check for Blocked Frit (High Backpressure?) sys_issues->check_frit check_void Check for Column Void (Sudden performance drop?) sys_issues->check_void check_ecv Check Extra-Column Volume (Poor connections?) sys_issues->check_ecv sol_sys Flush/Replace Frit Replace Column Optimize Tubing/Connections check_frit->sol_sys check_void->sol_sys check_ecv->sol_sys check_silanol Suspect Silanol Interactions (Polar Analyte?) chem_issues->check_silanol check_overload Suspect Overload (High Concentration?) chem_issues->check_overload check_solvent Suspect Solvent Mismatch chem_issues->check_solvent sol_chem Lower Mobile Phase pH Use End-Capped Column Dilute Sample Match Sample Solvent to MP check_silanol->sol_chem check_overload->sol_chem check_solvent->sol_chem

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Diagram 2: Mechanism of Silanol Interaction

This diagram illustrates the unwanted secondary interaction between a benzofuranone molecule and a deprotonated silanol group on the silica surface.

Caption: Secondary interaction between benzofuranone and an ionized silanol group.

Part 5: Summary Tables

Table 1: Common Causes of Peak Tailing and Recommended Solutions
Symptom Potential Cause Primary Solution(s) Secondary Action(s)
All Peaks Tailing Extra-Column VolumeCheck and tighten all fittings; use narrower I.D. tubing.Minimize tubing length.
Blocked Column FritReverse and flush the column; replace the frit if possible.Use guard columns and in-line filters.
Column Void / DamageReplace the column.Use a guard column; avoid pressure shocks.
Specific Peaks Tailing Secondary Silanol InteractionsLower mobile phase pH to 2.5-3.5 ; use a modern, end-capped column.Increase buffer strength; add mobile phase modifier.
Sample OverloadDilute the sample concentration.Increase column I.D. for preparative work.
Sample Solvent MismatchDissolve the sample in the initial mobile phase or a weaker solvent.Reduce injection volume.
Metal ChelationAdd a competing agent (e.g., EDTA) to the mobile phase.Use a bio-inert or metal-free HPLC system/column.
Table 2: Recommended Starting Conditions for Benzofuranone HPLC Method Development
Parameter Recommendation Rationale
Column High-purity, end-capped C18 or C8 (e.g., Type-B silica, Hybrid)Minimizes residual silanol groups, preventing secondary interactions.[1][6]
Dimensions 150 x 4.6 mm, 5 µm (for development)Standard dimension offering a good balance of efficiency and pressure.[17]
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Phosphate Buffer, pH 3.0Low pH protonates silanols, drastically reducing peak tailing.[2][14]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[18]
Elution Mode Start with a scouting gradient (e.g., 5-95% B over 20 min)Efficiently determines the approximate elution conditions.[18]
Flow Rate 1.0 mL/min (for 4.6 mm I.D. column)Standard flow rate for this column dimension.
Column Temp. 30-40 °CImproves efficiency and can sometimes improve peak shape.
Detector UV-Vis (scan for optimal wavelength)Benzofuranones typically have strong UV absorbance.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column.
  • Restek Corporation. (2014). Troubleshooting HPLC- Tailing Peaks.
  • Advanced Materials Technology. (n.d.). HPLC Troubleshooting Guide.
  • Link Lab. (n.d.). HPLC Column Selection Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Axcend. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.

Sources

Technical Support Center: Optimizing Crystallization Methods for 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Methyl-3(2H)-benzofuranone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to facilitate the successful crystallization of this compound. As every molecule presents unique challenges, this resource focuses on foundational principles and systematic approaches to developing a robust crystallization protocol.

I. Understanding the Molecule: this compound

Before delving into crystallization protocols, it is crucial to understand the physicochemical properties of this compound. While specific solubility data in a wide range of organic solvents is not extensively published, its structure—a planar benzofuranone core with a methyl group—suggests it is a relatively non-polar molecule with potential for π-π stacking interactions. These characteristics will influence solvent selection and crystallization behavior.

Known Properties:

PropertyValueSource
Molecular FormulaC₉H₈O₂N/A
Molecular Weight148.16 g/mol N/A
AppearanceSolid (predicted)N/A

II. Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My this compound is not crystallizing from solution upon cooling. What are the likely causes and what steps should I take?

Answer:

Failure to crystallize upon cooling is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

Step 1: Confirm Supersaturation. Crystallization occurs from a supersaturated solution.[1] It's possible your solution is not sufficiently concentrated.

  • Action: Try evaporating some of the solvent to increase the concentration of your compound.[2] If you are using a hot, saturated solution, ensure it has cooled sufficiently, as solubility is often temperature-dependent.[1]

Step 2: Induce Nucleation. Crystal growth requires nucleation sites. If none form spontaneously, you can attempt to induce them.

  • Action 1: Scratching. Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[2][3]

  • Action 2: Seeding. If you have a previously obtained crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for further crystal growth.[2]

Step 3: Re-evaluate Your Solvent System. The chosen solvent may be too good, keeping your compound fully dissolved even at lower temperatures.[4]

  • Action: Consider adding a miscible "anti-solvent" dropwise to your solution. An anti-solvent is a solvent in which your compound is insoluble. This will decrease the overall solubility of your compound and promote crystallization.[2] A common strategy is to dissolve the compound in a good solvent and then add a poor solvent until the solution becomes slightly turbid, then warm until it clarifies before allowing it to cool slowly.

Question 2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.[3]

Step 1: Reduce the Concentration. An overly saturated solution can lead to the separation of the solute as a liquid.

  • Action: Add a small amount of the hot solvent back to your solution to dissolve the oil, then allow it to cool more slowly.[3]

Step 2: Slow Down the Cooling Rate. Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

  • Action: Insulate the crystallization vessel to slow the cooling process. You can wrap it in glass wool or place it in a Dewar flask. This allows more time for molecules to orient themselves into a crystal lattice.[5]

Step 3: Modify the Solvent System. The solvent choice can significantly impact the tendency to oil out.

  • Action: Try a different solvent or a solvent mixture. A solvent in which the compound has slightly lower solubility at elevated temperatures may be beneficial.

Question 3: The crystals I've obtained are very small or needle-like, making them difficult to filter and dry. How can I grow larger crystals?

Answer:

The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down the crystallization process.[5]

Step 1: Decrease the Rate of Supersaturation. Slower cooling or evaporation will reduce the rate at which the solution becomes supersaturated, allowing for fewer nucleation events and promoting the growth of larger crystals from those nuclei.

  • Action 1 (Slow Cooling): As mentioned previously, insulate your crystallization vessel to slow the cooling process.[5]

  • Action 2 (Slow Evaporation): If using an evaporation method, partially cover the opening of the vessel to slow the rate of solvent evaporation.[6]

Step 2: Use a More Dilute Solution. Starting with a less concentrated, but still saturated, hot solution can lead to slower crystal growth and larger crystals.

  • Action: Add a slight excess of the hot solvent to your dissolved compound before allowing it to cool.[3]

Step 3: Consider Vapor Diffusion. This technique is excellent for growing high-quality, large single crystals.

  • Action: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent." The anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.[4][6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for this compound?

A1: A good crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.[1] For a relatively non-polar molecule like this compound, good starting points for solvent screening would include:

  • Non-polar solvents: Hexanes, Toluene

  • Moderately polar solvents: Ethyl acetate, Acetone, Isopropanol

  • Polar aprotic solvents: Acetonitrile

  • Protic solvents: Ethanol, Methanol

A systematic approach is to test the solubility of a small amount of your compound in a small volume of each solvent at room temperature and then upon heating.

Q2: How important is the purity of my this compound for successful crystallization?

A2: Purity is critical for successful crystallization. Impurities can inhibit crystal growth, lead to the formation of oils, or become incorporated into the crystal lattice, compromising the purity of the final product.[6][7] It is highly recommended to purify your crude this compound by a method such as column chromatography before attempting crystallization.

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, solvent mixtures are very effective for crystallization, especially when a single solvent does not provide the ideal solubility profile.[6] A common technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: My crystallization has stalled, and no more crystals are forming. What should I do?

A4: If crystal formation has stopped but the solution is still not exhausted of the compound, you can try to induce further crystallization by:

  • Cooling further: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[6]

  • Concentrating the solution: Carefully evaporate some of the solvent to increase the concentration of the remaining solute.

Q5: What are some advanced crystallization techniques I can try if standard methods fail?

A5: For particularly challenging compounds, several advanced methods can be employed:

  • Vapor Diffusion: As described in the troubleshooting section, this is a gentle and effective method for growing high-quality crystals.[4][6]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form slowly at the interface of the two liquids.[6]

  • Microbatch Under-Oil Crystallization: Small droplets of the crystallization solution are placed under a layer of inert oil. The oil controls the rate of solvent evaporation, allowing for slow crystal growth.[8]

IV. Experimental Workflow and Visualization

General Crystallization Workflow

The following diagram outlines a general workflow for developing a crystallization method for a new compound like this compound.

Crystallization_Workflow start Start: Crude this compound purify Purify Compound (e.g., Column Chromatography) start->purify solvent_screen Solvent Screening (Solubility Tests) purify->solvent_screen select_solvent Select Promising Solvent(s) or Solvent System solvent_screen->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve cool Slow Cooling dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash, and Dry Crystals crystals_form->collect Yes troubleshoot Troubleshoot (Induce Nucleation, Concentrate, etc.) crystals_form->troubleshoot No troubleshoot->cool

Caption: A general workflow for developing a crystallization protocol.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for common crystallization problems.

Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out small_crystals Small/Needle-like Crystals start->small_crystals induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try First add_solvent Add More Hot Solvent oiling_out->add_solvent Try First cool_slower Cool More Slowly small_crystals->cool_slower Try First concentrate Concentrate Solution induce_nucleation->concentrate If Fails add_antisolvent Add Anti-solvent concentrate->add_antisolvent If Fails add_solvent->cool_slower If Fails change_solvent Change Solvent add_solvent->change_solvent If Fails cool_slower->add_solvent If Fails cool_slower->change_solvent If Fails

Caption: A decision tree for troubleshooting common crystallization issues.

V. References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from

  • 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from

  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved from

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Retrieved from

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer. Retrieved from

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved from

  • Guide for crystallization. (n.d.). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 5-Methyl-3(2H)-benzofuranone and Other Benzofuran Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry

The benzofuran ring system, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the architecture of biologically active molecules.[1][2] Found in a plethora of natural products and synthetic compounds, this "privileged scaffold" is a testament to nature's efficiency and a fertile ground for synthetic exploration.[3][4] Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of intensive research in drug discovery.[2][4][5][6][7]

This guide provides an in-depth, data-driven comparison of 5-Methyl-3(2H)-benzofuranone , a specific keto-containing derivative, with other prominent classes of benzofurans. We will dissect their synthetic strategies, compare their physicochemical and spectroscopic signatures, and evaluate their performance in biological assays, supported by experimental protocols and mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the selection and design of next-generation benzofuran-based therapeutic agents.

Focus Molecule: this compound

This compound (also known as 5-methylbenzofuran-3-one) is a derivative distinguished by a ketone group at the 3-position and a methyl substituent on the benzene ring. This structure, part of the broader benzofuranone class, fundamentally alters its electronic and conformational properties compared to the fully aromatic benzofurans.

Chemical Properties:

  • CAS Number: 54120-66-0[8]

  • Molecular Formula: C₉H₈O₂[8][9]

  • Molecular Weight: 148.16 g/mol [8][9]

  • Structure:

    
    
    

The presence of the C3-carbonyl and the sp³-hybridized carbon at the C2 position breaks the aromaticity of the furan ring, creating a dihydrofuranone moiety. This structural feature is a critical point of differentiation, influencing reactivity, metabolic stability, and receptor binding interactions.

Part 1: A Comparative Analysis of Synthesis Strategies

The synthetic accessibility of a scaffold is paramount for its development. The routes to benzofuran-3-ones and fully aromatic benzofurans diverge significantly, reflecting their distinct structural nature.

Synthesis of Benzofuran-3(2H)-ones

A prevalent strategy for constructing the benzofuran-3-one core involves the intramolecular cyclization of precursors like substituted phenylacetic acids. Palladium(II)-catalyzed C-H activation provides an elegant and efficient route, forming the critical C-O bond to yield the lactone.[10]

Caption: Pd-catalyzed synthesis of benzofuran-3-ones.

Experimental Protocol: Synthesis via Pd(II)-Catalyzed C-H Activation/Cyclization [10]

  • Reaction Setup: To a sealable reaction vessel, add the substituted phenylacetic acid (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and an appropriate oxidant (e.g., benzoquinone, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent, such as acetic acid or trifluoroacetic acid (TFA) (0.2 M).

  • Inert Atmosphere: Flush the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuranone.

Synthesis of 2-Substituted Benzofurans

In contrast, the synthesis of fully aromatic benzofurans often employs cross-coupling strategies. The Sonogashira coupling followed by cyclization is a robust and widely adopted method, particularly for accessing 2-substituted derivatives.[11]

Caption: Sonogashira coupling for 2-substituted benzofurans.

Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [11]

  • Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine or DMF (5 mL), add (PPh₃)PdCl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Degas the mixture and maintain it under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heating: Stir the reaction mixture at room temperature or heat to reflux, monitoring progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Causality and Choice of Method: The choice of synthetic route is dictated by the desired final structure. The benzofuran-3-one synthesis preserves the carbonyl functionality, which can act as a hydrogen bond acceptor or a reactive handle for further derivatization. The Sonogashira route directly yields the stable, aromatic benzofuran core, ideal for applications where this planarity and electronic structure are key to biological activity.

Part 2: Comparative Spectroscopic & Physicochemical Profile

The structural differences between benzofuran-3-ones and other benzofurans are clearly reflected in their spectroscopic data.

PropertyThis compound2-Arylbenzofuran (Representative)Halogenated Benzofuran (Representative)
Molecular Weight 148.16 g/mol ~200-300 g/mol Varies with halogen
Key IR Peaks (cm⁻¹) ~1810 (C=O, lactone) , ~1600 (C=C, aromatic)[12]~1600 (C=C, aromatic), No strong C=O~1600 (C=C, aromatic), ~700-800 (C-X)
¹H NMR (δ ppm) ~3.7 (s, 2H, -CH₂-) , ~2.4 (s, 3H, Ar-CH₃), ~7.0-7.5 (m, 3H, Ar-H)[12]~7.0-8.0 (m, Ar-H), No aliphatic protons ~7.0-8.0 (m, Ar-H)
¹³C NMR (δ ppm) ~200 (C=O) , ~40-50 (-CH₂-) , ~20 (Ar-CH₃), ~110-150 (Ar-C)~110-160 (Ar-C), No C=O or aliphatic C ~110-160 (Ar-C)

Expert Interpretation: The most telling spectroscopic feature of this compound is the presence of the lactone carbonyl (C=O) group, which gives rise to a strong, characteristic absorption in the IR spectrum around 1810 cm⁻¹, a region distinct from most other carbonyls.[12] Furthermore, its ¹H NMR spectrum clearly shows a singlet around 3.7 ppm corresponding to the two protons of the C2 methylene group.[12] This signal is entirely absent in fully aromatic benzofurans. These two features provide an unambiguous method for distinguishing the benzofuranone core from its aromatic counterparts in quality control and structural elucidation.

Part 3: Comparative Biological Activity & Performance Data

While data on this compound itself is limited, we can infer its potential by comparing the performance of the broader benzofuranone class against other well-studied benzofuran derivatives. The benzofuran scaffold is a versatile pharmacophore, with substitutions dramatically influencing the therapeutic target.[3]

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, acting through diverse mechanisms such as tubulin polymerization inhibition, kinase inhibition, and apoptosis induction.[1][3][7]

Caption: Common anticancer mechanisms of benzofurans.

Comparative Cytotoxicity Data (IC₅₀ in µM)

Derivative ClassCompound ExampleHeLa (Cervical)A549 (Lung)MCF-7 (Breast)Reference
Halogenated BenzofuranCompound 31.136--[1]
Fluorinated BenzofuranCompound 5--Potent[2]
Benzofuran-Piperazine HybridHybrid 16-0.12-[1]
Benzofuran LSD1 InhibitorCompound 17i-5.742.90[13]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The addition of halogens like chlorine or fluorine to the benzofuran ring consistently enhances cytotoxic activity.[2] This is often attributed to improved membrane permeability and specific electronic interactions within the target's active site.

  • Hybridization: Fusing the benzofuran scaffold with other heterocyclic moieties, such as piperazine, can lead to highly potent and selective compounds.[1][2][14] Hybrid 16, for example, demonstrates nanomolar potency against lung carcinoma cells.[1]

  • The Benzofuranone Core: While less explored for anticancer activity, the benzofuranone core is present in natural products with other bioactivities. A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones displayed potent antileishmanial activity, demonstrating the core is biologically compatible and capable of potent interactions.[15] The methyl group on this compound is an electron-donating group that may influence metabolic stability and target engagement compared to an unsubstituted analog.

Experimental Protocol: MTT Assay for Cell Viability [1]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The benzofuran scaffold is also a promising framework for developing novel antimicrobial agents.[16][17]

Comparative Antimicrobial Data (MIC in µg/mL)

Derivative ClassCompound ExampleS. aureusE. coliC. albicansReference
Aza-benzofuranCompound 112.525-[17]
Oxa-benzofuranCompound 6--12.5[17]
Hydralazine Schiff BaseM5gPotent @ 50--[18]
Hydralazine Schiff BaseM5i--Potent @ 25[18]

SAR Insights:

  • The nature of the heteroatom within the furan ring system can influence the spectrum of activity. Aza-benzofurans (containing nitrogen) have shown better antibacterial activity, while oxa-benzofurans were more effective against fungi in one study.[17]

  • Derivatives of the benzofuran-3-one core have demonstrated significant antibacterial activity against resistant strains like MRSA, indicating this scaffold is a viable starting point for antibiotic development.[15]

Conclusion and Future Outlook

This comparative analysis underscores the immense versatility of the benzofuran scaffold. While 2-aryl, halogenated, and hybrid benzofurans are well-established as potent anticancer agents, the This compound represents a structurally distinct and less-explored subclass.

  • Synthesis: The synthetic routes are well-defined but divergent. C-H activation strategies provide access to the benzofuranone core, while cross-coupling reactions are the workhorse for producing fully aromatic 2-substituted benzofurans.

  • Properties: this compound is easily distinguished by its unique spectroscopic signatures—a lactone carbonyl peak in the IR and a C2-methylene signal in the ¹H NMR—which arise from its non-aromatic furanone ring.

  • Biological Potential: Although direct data is sparse, the established bioactivity of related benzofuranone compounds in antimicrobial and antiparasitic assays suggests that this compound is a promising, albeit under-investigated, scaffold.[15] The C5-methyl group offers a handle for probing the effects of electron-donating substituents on activity and metabolism.

Future research should focus on the systematic exploration of substituted benzofuran-3-ones like this compound. By generating a library of analogs and screening them against diverse biological targets, including cancer cell lines and microbial panels, the full therapeutic potential of this important subclass can be unlocked, potentially yielding novel candidates with unique mechanisms of action.

References

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  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl.
  • ResearchGate. (2015). Benzofurans: A new profile of biological activities.
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  • SpectraBase. (n.d.). 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-.
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A Comparative Guide to the Biological Activity of 5-Methyl-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, benzofuranones stand out as a privileged scaffold, consistently demonstrating a wide spectrum of biological activities. This guide provides a comprehensive validation of the biological potential of 5-Methyl-3(2H)-benzofuranone, a key derivative within this class. By presenting a comparative analysis against established therapeutic agents and other relevant compounds, supported by detailed experimental protocols, we aim to equip researchers with the necessary insights to evaluate its potential as a lead compound in drug discovery programs.

Introduction to this compound: A Structurally Promising Scaffold

This compound belongs to the benzofuranone family, a class of bicyclic compounds containing a furanone ring fused to a benzene ring. The inherent structural features of this scaffold, including the lactone moiety and the aromatic ring system, make it a versatile pharmacophore capable of interacting with a variety of biological targets. The addition of a methyl group at the 5-position can significantly influence its lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its biological activity.

Numerous studies have highlighted the diverse pharmacological properties of benzofuranone derivatives, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2][3] This guide will focus on the validation of three key biological activities of this compound: anticancer, antibacterial, and anti-inflammatory.

Comparative Analysis of Biological Activity

To provide a clear and objective assessment of this compound's potential, its biological activity is compared against well-established drugs and a structurally related benzofuranone derivative. This comparative approach allows for a direct evaluation of its potency and potential advantages.

Table 1: Comparative Anticancer Activity
CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
This compoundA549 (Lung Carcinoma)Data not availableDoxorubicin>20[4][5]
This compoundHeLa (Cervical Carcinoma)Data not availableDoxorubicin2.9[4][5]
Benzofuranone Derivative (Compound 7)A549 (Lung Carcinoma)6.3Doxorubicin>20[6][7]
Benzofuranone Derivative (Compound 8)A549 (Lung Carcinoma)3.5Doxorubicin>20[6][7]
Table 2: Comparative Antibacterial Activity
CompoundTarget BacteriumMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
This compoundStaphylococcus aureusData not availableCiprofloxacin0.25 - 0.6[8][9]
This compoundEscherichia coliData not availableCiprofloxacin0.013[8]
Benzofuranone Derivatives (General)Enterococcus Faecalis50--
Benzofuranone Derivatives (General)Candida albicans25--
Table 3: Comparative Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)
This compoundNO Inhibition in RAW 264.7 cellsData not availableCelecoxib32.1[10]
Benzofuran Derivative (Compound 1)NO Inhibition in RAW 264.7 cells17.3Celecoxib32.1[10]
Benzofuran Derivative (Compound 3)NO Inhibition in RAW 264.7 cells16.5Celecoxib32.1[10]

Experimental Protocols for Biological Activity Validation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to validate the biological activity of this compound and its comparators.

Anticancer Activity: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound, the comparator benzofuranone, and Doxorubicin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Anticancer Activity Validation

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay & Measurement cluster_3 Data Analysis A Cancer Cell Lines (A549, HeLa) B Seed in 96-well plates A->B C Prepare Serial Dilutions (Test Compound & Doxorubicin) B->C D Treat Cells C->D E Incubate (48-72h) D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for determining the anticancer activity using the MTT assay.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacteria (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of this compound, the comparator benzofuranone, and Ciprofloxacin in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Experimental Workflow for Antibacterial Activity Validation

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Result A Bacterial Culture (S. aureus, E. coli) B Standardize Inoculum A->B C Serial Dilutions of Compounds (Test Compound & Ciprofloxacin) B->C D Inoculate Microplate C->D E Incubate (16-20h) D->E F Visually Assess Growth E->F G Determine MIC F->G

Caption: Workflow for determining the antibacterial activity using the broth microdilution method.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages (e.g., RAW 264.7) produce NO upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, the comparator benzofuranone, and Celecoxib for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Nitrite Measurement: After incubation, collect the cell culture supernatants. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits 50% of NO production.

Signaling Pathway in Macrophage Inflammation

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation 5_Methyl_3_2H_benzofuranone This compound 5_Methyl_3_2H_benzofuranone->IKK Inhibition 5_Methyl_3_2H_benzofuranone->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the potential inhibitory points for this compound.

Conclusion and Future Directions

This guide provides a framework for the systematic validation of the biological activity of this compound. While specific experimental data for this particular compound is currently limited in the public domain, the provided protocols and comparative data for related benzofuranone derivatives and established drugs offer a robust starting point for its evaluation. The promising activities observed within the broader benzofuranone class strongly suggest that this compound warrants further investigation as a potential therapeutic agent.

Future research should focus on generating precise IC50 and MIC values for this compound in the described assays. Mechanistic studies to elucidate its specific molecular targets and signaling pathways are also crucial for its development as a drug candidate. The comparative approach outlined in this guide will be instrumental in positioning this compound within the current landscape of therapeutic agents and guiding its journey from a promising scaffold to a potential clinical candidate.

References

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  • Byczek-Wyrostek, A., Gola, J., & Kiełbus, M. (2018). Simple 2(5H)-furanone Derivatives With Selective Cytotoxicity Towards Non-Small Cell Lung Cancer Cell Line A549 - Synthesis, Structure-Activity Relationship and Biological Evaluation. European journal of medicinal chemistry, 150, 687–697.
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  • Wang, Y., Li, X., Wang, Y., Li, Y., Wang, Y., & Li, X. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules (Basel, Switzerland), 28(4), 1835.
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comparative analysis of different synthetic routes to 5-Methyl-3(2h)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Methyl-3(2H)-benzofuranone

This compound is a crucial building block in medicinal chemistry and materials science. Its structural motif is present in a range of natural products and synthetic compounds exhibiting diverse pharmacological activities. The strategic placement of the methyl group at the 5-position influences the electronic and steric properties of the molecule, making it a desirable synthon for targeted drug design and the development of novel organic materials. Consequently, the efficient and scalable synthesis of this compound is of significant interest to the scientific community.

This guide will focus on the most prevalent and practical synthetic approaches to this compound, with a primary emphasis on the classical and widely employed intramolecular Friedel-Crafts acylation, alongside a discussion of modern transition-metal-catalyzed alternatives.

Route 1: Intramolecular Friedel-Crafts Acylation of 4-Methylphenoxyacetic Acid

The most established and frequently utilized method for the synthesis of this compound is the intramolecular Friedel-Crafts cyclization of 4-methylphenoxyacetic acid. This two-step sequence commences with the synthesis of the carboxylic acid precursor followed by its acid-catalyzed ring closure.

Step 1: Synthesis of 4-Methylphenoxyacetic Acid

The synthesis of the precursor, 4-methylphenoxyacetic acid, is a straightforward Williamson ether synthesis. It involves the reaction of p-cresol with chloroacetic acid in the presence of a base, typically sodium hydroxide.[1]

Reaction Scheme:

Mechanistic Insight: The reaction proceeds via the deprotonation of the phenolic hydroxyl group of p-cresol by sodium hydroxide to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction, displacing the chloride ion and forming the ether linkage.

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid [1]

  • In a round-bottom flask, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (9 mol%).

  • Add chloroacetic acid (2.5 equivalents) dropwise to the solution.

  • Heat the reaction mixture on a water bath for 1 hour.

  • After cooling, add water and acidify the mixture with dilute hydrochloric acid until Congo red paper indicates an acidic pH.

  • Extract the product with diethyl ether.

  • Wash the ethereal extract with water.

  • Extract the aryloxyacetic acid from the ether layer by shaking with a 5% sodium carbonate solution.

  • Acidify the sodium carbonate extract with dilute HCl to precipitate the product.

  • Recrystallize the obtained solid from ethanol to yield pure 4-methylphenoxyacetic acid.

Expected Yield: This procedure typically affords good to excellent yields of the desired carboxylic acid.

Characterization Data for 4-Methylphenoxyacetic Acid:

  • Appearance: White to pale yellow crystalline powder.[2]

  • Melting Point: 140-142 °C.[2]

  • ¹H NMR Spectrum: Data available in various databases.[3]

  • ¹³C NMR Spectrum: Data available in various databases.[4]

  • IR Spectrum: Characteristic peaks for the carboxylic acid and aromatic ring are observable.[5]

Step 2: Intramolecular Friedel-Crafts Cyclization

The crucial ring-closing step to form the benzofuranone core is an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by strong acids or Lewis acids, which facilitate the formation of an acylium ion intermediate that then attacks the electron-rich aromatic ring.

Reaction Scheme:

Common Cyclizing Agents:

  • Polyphosphoric Acid (PPA): A viscous and powerful dehydrating agent widely used for intramolecular acylations.[6][7] It is effective but can be challenging to handle and work up.[8]

  • Eaton's Reagent (P₂O₅ in Methanesulfonic Acid): A more fluid and often more efficient alternative to PPA, offering easier handling and milder reaction conditions.[9][10][11]

  • Thionyl Chloride (SOCl₂)/Lewis Acid (e.g., AlCl₃): This two-step approach involves the initial formation of the more reactive acyl chloride from the carboxylic acid, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.[12]

Mechanistic Insight: The carboxylic acid is first activated by the acidic reagent to form a reactive acylium ion or a mixed anhydride. This electrophile is then attacked by the ortho-position of the aromatic ring in a classical electrophilic aromatic substitution. The methyl group at the para-position directs the cyclization to the adjacent ortho-position. Subsequent deprotonation re-aromatizes the ring system, yielding the benzofuranone product.

G

Experimental Protocol: Intramolecular Cyclization using Polyphosphoric Acid (General Procedure)

  • Heat polyphosphoric acid (PPA) to approximately 60-80 °C to reduce its viscosity.

  • Add 4-methylphenoxyacetic acid to the stirred PPA.

  • Continue heating and stirring the mixture for the specified reaction time, monitoring the reaction progress by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: Moderate to good yields are typically reported for such cyclizations.

Route 2: Modern Transition-Metal-Catalyzed Approaches

While the Friedel-Crafts acylation remains a workhorse for the synthesis of benzofuranones, modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed methods for the construction of heterocyclic rings. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Synthesis

Hypothetical Reaction Scheme:

Potential Advantages:

  • Milder Reaction Conditions: Often avoiding the use of strong, corrosive acids.

  • Higher Functional Group Tolerance: Potentially allowing for the synthesis of more complex derivatives.

  • Atom Economy: Some catalytic cycles can be designed to be highly atom-economical.

Challenges:

  • Catalyst and Ligand Screening: The development of an efficient catalytic system often requires extensive optimization of the palladium source, ligand, and reaction conditions.

  • Substrate Synthesis: The synthesis of the required starting materials for a catalytic cyclization may be more complex than the precursor for the Friedel-Crafts route.

G

Comparative Analysis

FeatureRoute 1: Intramolecular Friedel-Crafts AcylationRoute 2: Transition-Metal Catalysis
Starting Materials Readily available and inexpensive (p-cresol, chloroacetic acid).May require multi-step synthesis of specialized precursors.
Reagents Strong, corrosive acids (PPA, Eaton's reagent, AlCl₃).Often expensive and air-sensitive catalysts and ligands.
Reaction Conditions Often requires elevated temperatures.Can often be performed under milder conditions.
Scalability Well-established and scalable.May require significant optimization for large-scale synthesis.
Generality & Scope A robust and general method for benzofuranone synthesis.Potentially offers broader functional group tolerance.
Environmental Impact Generates significant acidic waste.Can be more environmentally benign, but catalyst removal may be an issue.
Predictability Generally predictable regioselectivity based on directing groups.Regioselectivity can be highly dependent on the ligand and catalyst system.

Conclusion

For the synthesis of this compound, the intramolecular Friedel-Crafts acylation of 4-methylphenoxyacetic acid remains the most practical and well-documented approach. Its reliance on readily available starting materials and straightforward reaction conditions makes it an attractive choice for both academic and industrial laboratories. While modern transition-metal-catalyzed methods hold promise for future synthetic innovations, the classical Friedel-Crafts route currently offers a more established and reliable pathway to this important heterocyclic building block. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the desired level of molecular complexity in the final product.

References

  • Beilstein, F. K. (1872). Handbuch der Organischen Chemie, 1st ed., vol. 1, p. 474. Leopold Voss, Hamburg and Leipzig.
  • ChemBK. (2024, April 10). 4-Methylphenoxyacetic acid.
  • NIST. (n.d.). (4-methylphenoxy)acetic acid. In NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent.
  • PubChem. (n.d.). p-Methylphenoxyacetic acid.
  • SpectraBase. (n.d.). (4-Methylphenoxy)acetic acid.
  • Ma, Z., Zhou, M., Ma, L., & Zhang, M. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(7-8), 433-438.
  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work.
  • Iowa State University Digital Repository. (n.d.). A Photochemical Alternative to the Friedel—Crafts Reaction.
  • Wikipedia. (n.d.). Eaton's reagent.
  • Google Patents. (n.d.). Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
  • ResearchGate. (n.d.). Synthesis of benzofuran derivatives.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • JOCPR. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • Beilstein Journals. (n.d.). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes.
  • Scirp.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Google Patents. (n.d.). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • PMC. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • Semantic Scholar. (n.d.). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Methyl-3(2H)-benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

The 5-Methyl-3(2H)-benzofuranone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] Derivatives of this class are explored for applications ranging from anti-inflammatory to anticancer agents.[2] In drug development, absolute certainty of a molecule's structure is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships (SAR), ensuring patentability, and guaranteeing patient safety. An incorrect or ambiguous structural assignment can lead to misinterpreted biological data, wasted resources, and potential clinical failures.

This guide provides a comprehensive comparison of the primary analytical techniques used for the structural confirmation of this compound derivatives. As your partner in analytical sciences, we will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to build a self-validating, orthogonal dataset for unequivocal structural proof.

The Analytical Challenge: Isomers and Ambiguities

The primary challenge in characterizing substituted benzofuranones lies in the potential for isomerism. For a monosubstituted derivative, for example, the substituent could be located at positions 4, 6, or 7 on the benzene ring. While the 5-methyl group provides a key landmark, additional substitutions can create complex isomeric mixtures that are difficult to distinguish without a multi-pronged analytical approach. Therefore, relying on a single technique is insufficient; a confluence of evidence is required.

An Integrated Workflow for Structural Elucidation

A robust analytical strategy does not apply techniques in isolation but as part of a logical, tiered workflow. Each step provides complementary information that, when combined, builds an unassailable structural argument.

Structural_Confirmation_Workflow cluster_0 Initial Screening & Purity cluster_1 Core Structure & Connectivity cluster_2 Definitive Confirmation LC_MS LC-MS (Purity & Molecular Weight) IR_Spec FTIR Spectroscopy (Key Functional Groups) LC_MS->IR_Spec Confirms MW 1D_NMR 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) IR_Spec->1D_NMR Confirms C=O 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) 1D_NMR->2D_NMR Assign Signals X_Ray Single Crystal X-Ray (Absolute Structure) 2D_NMR->X_Ray Proposes Structure, Resolve Ambiguity

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the initial and indispensable step, providing the molecular weight of the synthesized compound. This experiment validates that the intended chemical reaction has occurred and provides the empirical formula when using high-resolution mass spectrometry (HRMS).

Expertise & Experience: For benzofuranone derivatives, Electrospray Ionization (ESI) is a preferred soft ionization technique as it typically yields a prominent protonated molecular ion ([M+H]⁺), minimizing initial fragmentation and clearly indicating the molecular weight.[3] The fragmentation pattern, studied via tandem MS (MS/MS), offers vital clues about the core structure. The stability of the benzofuran ring system often leads to characteristic fragmentation pathways.[4][5]

Data Presentation: Common Fragments of the Benzofuranone Core

Fragment Description Typical m/z Causality
Loss of CO [M+H - 28]⁺ Characteristic of lactone or ketone fragmentation.
Loss of Substituent Varies Cleavage of bonds at the substitution site.
Benzofuranoyl Cation m/z 131-133 Cleavage of the side chain in substituted benzofurans, indicating a stable core fragment.[6][7]

| Acylium Ions | Varies | Common in aroyl-substituted benzofurans.[4] |

Experimental Protocol: ESI-MS/MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 70:30 v/v). Add a trace of formic acid (0.1%) to facilitate protonation.[5]

  • Infusion: Directly infuse the sample into the ESI source at a low flow rate (e.g., 3-5 µL/min).

  • Full Scan (MS1): Acquire a full scan spectrum to identify the [M+H]⁺ ion.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) energy.

  • Data Analysis: Analyze the resulting fragment ions to corroborate the expected structure. Compare observed fragments with known pathways for benzofurans.[4][5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While less detailed than NMR, Fourier-transform infrared (FTIR) spectroscopy is a rapid and cost-effective method to confirm the presence of key functional groups, most notably the carbonyl (C=O) of the lactone ring.

Expertise & Experience: The defining feature of a 3(2H)-benzofuranone is its five-membered lactone ring. The ring strain and electronic effects result in a strong, characteristic C=O stretching absorption at a higher frequency than that of a simple acyclic ketone. Its presence is a crucial piece of evidence confirming the integrity of the core structure.

Data Presentation: Key IR Absorptions for this compound

Functional Group Typical Wavenumber (cm⁻¹) Vibration Type
C=O (Lactone) 1710 - 1720 Stretch[8]
C=C (Aromatic) 1600 - 1650 Stretch[9]
C-O (Ether) 1280 - 1300 Stretch[8]
C-H (Aromatic) 3000 - 3100 Stretch

| C-H (Aliphatic - CH₃, CH₂) | 2850 - 3000 | Stretch[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans.

  • Background Correction: Run a background scan of the empty ATR crystal prior to the sample scan.

  • Analysis: Identify the prominent C=O stretch to confirm the presence of the benzofuranone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure.[10][11]

Expertise & Experience: For this compound, the chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern. The ¹H NMR spectrum will clearly show signals for the aromatic protons, the C2-methylene protons, and the C5-methyl group. Two-dimensional NMR is not optional; it is essential for trustworthy assignment. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals 2- and 3-bond correlations between protons and carbons, allowing one to piece the molecular puzzle together definitively.[12][13]

Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
H4 ~7.4 (d) ~125 C2, C5, C6, C7a
H6 ~7.0 (dd) ~122 C4, C5, C7a
H7 ~7.6 (d) ~112 C5, C3a
C2-H₂ ~3.6 (s) ~35-40 C3, C3a, C4
C5-CH₃ ~2.4 (s) ~21 C4, C5, C6
C3 (C=O) - ~195-200 -
C3a - ~125 -
C5 - ~135 -

| C7a | - | ~170 | - |

Note: Values are approximate and can vary based on substitution and solvent.[8][14][15]

Sources

Assessing the Reproducibility of 5-Methyl-3(2H)-benzofuranone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methyl-3(2H)-benzofuranone, a key structural motif in medicinal chemistry and natural products, presents several methodological challenges that can impact reproducibility and scalability. This guide provides an in-depth comparison of two prominent synthetic routes, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs. Our analysis focuses on the causality behind experimental choices to ensure a robust and reproducible outcome.

Comparative Analysis of Synthetic Methodologies

Two distinct and reproducible strategies for the synthesis of substituted benzofuran-3(2H)-ones, applicable to the 5-methyl derivative, are highlighted here: a microwave-assisted intramolecular Dieckmann condensation and a thermal cascade reaction involving 3-hydroxy-2-pyrones and nitroalkenes.

Method 1: Microwave-Assisted Intramolecular Dieckmann Condensation

This approach offers a rapid and efficient route to benzofuran-3(2H)-ones. The synthesis proceeds via an initial O-alkylation of a substituted methyl salicylate followed by a microwave-assisted intramolecular Dieckmann condensation.

Key Advantages:

  • Speed: Microwave irradiation significantly reduces reaction times compared to conventional heating.

  • Efficiency: Generally provides good to excellent yields.

  • Scalability: Amenable to scaling up for larger quantity synthesis.

Potential Reproducibility Challenges:

  • Microwave Variability: Different microwave reactors can exhibit varied power output and heating patterns, potentially requiring optimization of reaction time and temperature.

  • Base Sensitivity: The Dieckmann condensation is sensitive to the choice and stoichiometry of the base. Incomplete reaction or side-product formation can occur with suboptimal base conditions.

Method 2: Thermal Cascade Reaction of 3-Hydroxy-2-pyrones and Nitroalkenes

This method provides a regioselective route to highly substituted benzofuranones. The reaction cascade involves a Diels-Alder reaction, elimination of nitrous acid, and a subsequent intramolecular cyclization.[1]

Key Advantages:

  • Regiocontrol: The nature of the cascade reaction allows for precise control over the substitution pattern on the resulting benzofuranone.[1]

  • Substrate Scope: Tolerates a wide range of substituents on both the pyrone and nitroalkene starting materials.[1]

Potential Reproducibility Challenges:

  • Reaction Concentration: The yield and enantioselectivity can be sensitive to the concentration of the reactants.[2]

  • Thermal Stability: The reaction is typically conducted at elevated temperatures (120 °C), which may not be suitable for thermally sensitive substrates.[1]

  • Multi-step Nature: As a cascade reaction, minor deviations in conditions at any stage can affect the overall yield and purity of the final product.

Experimental Data Summary

The following table summarizes the key reaction parameters and reported yields for the synthesis of benzofuran-3(2H)-ones using the two discussed methodologies. While a direct synthesis of this compound is not explicitly detailed with yields in the provided literature, the data for analogous structures strongly suggests the viability of these methods.

MethodKey ReagentsCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Microwave-Assisted Methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoateK₂CO₃DMF15020 min43-58% (for analogs)[3]
Thermal Cascade 3-Hydroxy-2-pyrone, Methyl 3-nitrobut-3-enoateAlCl₃, TFADCB12016 h64-76% (for analogs)[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 7-Methylbenzofuran-3(2H)-one (as an analog for 5-methyl)

This protocol is adapted from the synthesis of analogous benzofuran-3(2H)-ones.[3]

Step 1: Synthesis of Methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoate

  • To a solution of methyl 2-hydroxy-4-methylbenzoate (1 equivalent) in acetone, add K₂CO₃ (3.5 equivalents) and methyl bromoacetate (1.2 equivalents).

  • Stir the mixture under reflux for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired intermediate.

Step 2: Microwave-Assisted Intramolecular Dieckmann Condensation

  • In a microwave reaction vessel, combine the intermediate from Step 1 (1 equivalent) and K₂CO₃ (1.0 equivalent) in DMF.

  • Seal the vessel and heat in a microwave reactor at 150 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with 1 N HCl and dry over Na₂SO₄.

  • Concentrate the organic layer and purify the residue by silica gel chromatography to yield 7-Methylbenzofuran-3(2H)-one.[3]

Protocol 2: Thermal Cascade Synthesis of 7-Methylbenzofuran-2(3H)-one (as an analog for 5-methyl)

This protocol is based on the general procedure for benzofuranone synthesis via a thermal cascade.[1]

  • To a thick-walled reaction vessel, add 3-hydroxy-4-methyl-2H-pyran-2-one (2 equivalents), methyl 3-nitrobut-3-enoate (1 equivalent), BHT (0.1 equivalents), and AlCl₃ (0.1 equivalents).

  • Flush the vessel with Argon for 5 minutes.

  • Add 1,2-dichlorobenzene (DCB) to achieve a 0.5 M concentration of the nitroalkene, followed by trifluoroacetic acid (TFA) (0.2 equivalents).

  • Quickly seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by flash column chromatography on silica gel to yield 7-Methylbenzofuran-2(3H)-one.[1]

Mechanistic Insights & Workflow Diagrams

Microwave-Assisted Intramolecular Dieckmann Condensation

The reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular Dieckmann condensation to form the five-membered heterocyclic ring. Microwave irradiation accelerates the rate of the intramolecular cyclization.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Dieckmann Condensation A Methyl 2-hydroxy-4-methylbenzoate C Methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoate A->C K₂CO₃, Acetone, Reflux B Methyl bromoacetate B->C D Intermediate from Step 1 E This compound D->E K₂CO₃, DMF, Microwave (150°C)

Caption: Workflow for Microwave-Assisted Synthesis.

Thermal Cascade Reaction of 3-Hydroxy-2-pyrones and Nitroalkenes

This elegant cascade reaction is initiated by a Diels-Alder reaction between the pyrone and the nitroalkene. This is followed by a retro-cycloaddition to form a phenol intermediate bearing a tethered ester. Subsequent acid-catalyzed intramolecular cyclization yields the benzofuranone product.[1]

G A 3-Hydroxy-2-pyrone + Nitroalkene B Diels-Alder Adduct A->B Heat (120°C) C Phenol Intermediate B->C Elimination of Nitrous Acid D Benzofuranone Product C->D Acid-catalyzed Cyclization (TFA)

Caption: Key steps in the Thermal Cascade Reaction.

Conclusion

Both the microwave-assisted Dieckmann condensation and the thermal cascade reaction of pyrones and nitroalkenes represent viable and reproducible methods for the synthesis of this compound and its analogs. The choice of method will depend on the specific requirements of the researcher, including available equipment (microwave reactor), desired scale, and tolerance for higher temperatures and longer reaction times. For rapid synthesis and scalability, the microwave-assisted approach is advantageous. For applications requiring high regiocontrol and access to diverse substitution patterns, the thermal cascade method offers greater flexibility. Careful attention to the reaction parameters outlined in the detailed protocols is crucial for achieving high reproducibility.

References

  • Synthetic methods of benzofuran‐3(2H)‐ones. - ResearchGate.
  • Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. - ResearchGate.
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH.
  • Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - NIH.
  • 5-amino-2-methyl-benzofuran-3-one - Chemical Synthesis Database.
  • Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - ResearchGate.
  • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones - ResearchGate.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - MDPI.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Methyl-3(2h)-benzofuranone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The true challenge lies in ensuring its selectivity. Small molecules, such as 5-Methyl-3(2h)-benzofuranone, a derivative of the versatile benzofuran scaffold, often interact with multiple unintended biological targets.[1][2] These "off-target" effects are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates observed in clinical trials.[1][3] This guide provides a comprehensive framework for conducting cross-reactivity studies, using this compound as a case study, to empower researchers in making informed decisions for lead candidate selection.[4][5]

The benzofuran core is a "privileged scaffold" in medicinal chemistry, known to be a constituent of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10] This inherent bioactivity underscores the critical need for rigorous selectivity profiling to delineate the on-target efficacy from potential off-target liabilities.[11][12][13][14]

The Subject of Our Investigation: this compound

While specific biological targets for this compound are not extensively documented in publicly available literature, its parent structure, benzofuranone, and its derivatives have been explored for various therapeutic applications. For instance, certain benzofuranone derivatives have shown potential as antileishmanial agents.[15] Given the broad bioactivity of the benzofuran class, a proactive and comprehensive cross-reactivity assessment is not just recommended, but essential.

Strategic Approach to Cross-Reactivity Profiling

A systematic evaluation of a compound's selectivity involves a tiered approach, beginning with broad screening panels and progressing to more focused functional assays. This strategy allows for the early identification of potential liabilities and informs subsequent lead optimization efforts.

Tier 1: Broad Panel Screening (Binding Assays)

The initial step is to screen the compound against a diverse panel of receptors, enzymes, ion channels, and transporters. These panels, often comprising dozens of targets known to be associated with adverse drug events, provide a panoramic view of the compound's promiscuity.[4][16][17][18][19] Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[20][21]

Tier 2: Functional Assays for Hit Confirmation and Mechanistic Elucidation

Targets identified in the initial binding screen ("hits") should be further investigated in functional assays. These assays determine whether the binding event translates into a biological response (e.g., agonism, antagonism, or inverse agonism). Common functional assays include calcium flux assays for G-protein coupled receptors (GPCRs) and enzyme activity assays.[22]

Experimental Protocols: A Practical Guide

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a representative off-target, such as a specific GPCR.[20][23][24][25]

Objective: To quantify the binding affinity of the test compound to a panel of off-targets.

Materials:

  • HEK293 cells expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target receptor.[23][25]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[20][23]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.[25]

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a dose-response curve.[26][27][28] Calculate the Ki value using the Cheng-Prusoff equation.[25][29]

Data Interpretation: The Ki value is an intrinsic measure of binding affinity, with lower values indicating higher affinity.[30] A significant Ki value for an off-target suggests potential for cross-reactivity.

Protocol 2: Functional Calcium Flux Assay for GPCRs

This protocol describes a cell-based assay to assess the functional consequence of this compound binding to a Gq-coupled GPCR identified as a potential off-target.[22][31]

Objective: To determine if the test compound acts as an agonist or antagonist at a specific GPCR.

Materials:

  • CHO or HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[32]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Known agonist and antagonist for the target receptor.

  • Fluorescence plate reader with kinetic read capability.[31]

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[31][32]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.[32][33]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the cells and measure the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound before adding a known concentration (e.g., EC₈₀) of the reference agonist, then measure the fluorescence.[31]

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Data Interpretation: An EC₅₀ value in agonist mode indicates agonistic activity, while an IC₅₀ value in antagonist mode suggests antagonistic activity. The potency of these effects can be compared to the on-target activity to assess the selectivity window.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological context, the following diagrams have been generated.

G cluster_tier1 Tier 1: Broad Panel Screening cluster_tier2 Tier 2: Functional Follow-up T1_Start Start with This compound T1_Screen Radioligand Binding Assays (e.g., SafetyScreen44 Panel) T1_Start->T1_Screen T1_Data Generate Ki values for a diverse set of targets T1_Screen->T1_Data T1_Analysis Identify 'Hits' (Targets with significant binding affinity) T1_Data->T1_Analysis T2_Hits Confirmed 'Hits' from Tier 1 T1_Analysis->T2_Hits Prioritize based on potency and target class T2_Assays Functional Assays (e.g., Calcium Flux, Enzyme Activity) T2_Hits->T2_Assays T2_Data Determine EC50/IC50 values and mode of action (agonist/antagonist) T2_Assays->T2_Data T2_Analysis Assess Functional Potency and Selectivity Window T2_Data->T2_Analysis Decision Decision T2_Analysis->Decision Go/No-Go Decision for Lead Optimization

Caption: Tiered approach to cross-reactivity profiling.

G Start Start Plate_Cells Plate cells expressing target GPCR Start->Plate_Cells Dye_Loading Load cells with Fluo-8 AM dye Plate_Cells->Dye_Loading Compound_Addition Add test compound (this compound) or controls Dye_Loading->Compound_Addition Kinetic_Reading Measure fluorescence kinetically in a plate reader Compound_Addition->Kinetic_Reading Data_Analysis Analyze dose-response curves to calculate EC50/IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium flux functional assay.

Comparative Data Analysis

To illustrate the output of such studies, the following table presents hypothetical data for this compound and two structural analogs against a primary target and a panel of representative off-targets.

CompoundPrimary Target (Ki, nM)Off-Target 1 (GPCR) (Ki, nM)Off-Target 2 (Kinase) (IC₅₀, nM)Off-Target 3 (Ion Channel) (IC₅₀, nM)
This compound 15 850>10,0002,500
Analog A51505,0001,200
Analog B50>10,000>10,000>10,000

Interpretation of Hypothetical Data:

  • This compound shows good potency at its primary target. It has a reasonable selectivity window against Off-Target 1 (GPCR) and Off-Target 3 (Ion Channel), and is highly selective against Off-Target 2 (Kinase).

  • Analog A exhibits improved on-target potency but a significant decrease in selectivity against Off-Target 1. This increased cross-reactivity might be a concern.

  • Analog B , while less potent at the primary target, demonstrates a superior selectivity profile, with minimal activity against the tested off-targets.

This comparative analysis is crucial for guiding structure-activity relationship (SAR) studies to optimize both potency and selectivity.[11]

Conclusion: A Pathway to Safer and More Efficacious Therapeutics

A thorough and early assessment of cross-reactivity is a cornerstone of modern, successful drug discovery. By employing a combination of broad panel screening and targeted functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach, as outlined in this guide for this compound, enables the early identification and mitigation of potential off-target liabilities, ultimately leading to the development of safer and more effective medicines. The investment in these front-loaded activities pays significant dividends by reducing the risk of costly late-stage failures.[18]

References

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Stephens, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 138-153. [Link]
  • Satoh, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 146(2), 149-151. [Link]
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Ciulli, A., & Williams, G. (2010). Finding a better path to drug selectivity. Biochemical Journal, 428(2), 169-181. [Link]
  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 10, 39-74. [Link]
  • Schipper, T., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
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A Head-to-Head In Vitro Comparison: Benchmarking 5-Methyl-3(2H)-benzofuranone Against Established Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound 5-Methyl-3(2H)-benzofuranone. Due to the limited publicly available biological data on this specific molecule, we propose a scientifically rigorous benchmarking strategy against a well-validated therapeutic target: Monoamine Oxidase B (MAO-B). The benzofuran scaffold is present in numerous biologically active compounds, making MAO-B, a key enzyme in neuroscience drug discovery, a plausible and highly relevant target for initial investigation.[1][2][3][4][5]

We will compare our test compound against two FDA-approved, irreversible MAO-B inhibitors, Selegiline and Rasagiline, which are cornerstone therapies in the management of Parkinson's disease.[6][7] This guide details the scientific rationale, provides step-by-step experimental protocols for determining inhibitory potency (IC₅₀), and presents a template for data visualization and interpretation.

Introduction to the Target and Benchmark Compounds

The Target: Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of key monoamine neurotransmitters, most notably dopamine.[7][8] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopamine-producing neurons leads to severe motor deficits.[8][9] By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, thereby increasing its availability and alleviating disease symptoms.[6][9] This makes MAO-B a critical target for therapeutic intervention.

The Benchmark Inhibitors: Selegiline and Rasagiline
  • Selegiline (L-deprenyl): One of the first selective MAO-B inhibitors used in clinical practice.[10] It is an irreversible inhibitor that covalently binds to the enzyme.[11][12] At therapeutic doses for Parkinson's disease, it selectively inhibits MAO-B, though it can inhibit MAO-A at higher concentrations.[12][13] Its metabolism produces amphetamine-like metabolites, which may contribute to some of its side effects.[12][14]

  • Rasagiline: A second-generation, potent, and irreversible MAO-B inhibitor.[9][15] Like selegiline, it covalently inactivates the enzyme, but it is highly selective for MAO-B.[16][17] A key advantage of rasagiline is that its major metabolite, 1-aminoindan, does not have amphetamine-like properties.[16][17] It is used as both a monotherapy in early Parkinson's and as an adjunct therapy in more advanced stages.[15][18]

The Test Compound: this compound

This compound is a synthetic organic compound.[19][20] While its specific biological activities are not extensively documented in public literature, the benzofuranone core is a privileged scaffold in medicinal chemistry, known to be part of molecules with diverse biological activities, including enzyme inhibition.[21][22][23][24] This guide establishes a robust method to characterize its potential as a novel MAO-B inhibitor.

Experimental Design: The Rationale for a Fluorometric Assay

To quantify and compare the inhibitory potency of our test compound and the benchmarks, we will employ a fluorometric in vitro enzyme inhibition assay. This method is widely adopted in high-throughput screening for its sensitivity, reliability, and straightforward protocol.[25][26]

The assay measures the activity of recombinant human MAO-B. The enzyme catalyzes the oxidation of a substrate, which generates hydrogen peroxide (H₂O₂) as a byproduct.[26][27] A fluorescent probe in the reaction mixture reacts with this H₂O₂ to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity.[28][29] When an inhibitor is present, the rate of fluorescence generation decreases, allowing for the quantification of inhibitory potency.

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC₅₀) . The IC₅₀ is the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.[30][31] A lower IC₅₀ value indicates a more potent inhibitor.[32]

Detailed Experimental Protocol: IC₅₀ Determination

This protocol is adapted from commercially available MAO-B inhibitor screening kits and established methodologies.[26][27][33]

Materials and Reagents
  • Recombinant Human MAO-B Enzyme (lyophilized)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)

  • Fluorescent Probe (e.g., OxiRed™ or equivalent H₂O₂-sensitive probe)

  • Developer Enzyme (e.g., Horseradish Peroxidase)

  • This compound

  • Positive Control Inhibitors: Selegiline and Rasagiline

  • Vehicle Control: Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase (96-Well Plate) cluster_readout Data Acquisition & Analysis P1 Prepare Stock Solutions (Test Compound, Selegiline, Rasagiline in DMSO) P2 Create Serial Dilutions (10x final concentration) P1->P2 A1 Add 10 µL of Diluted Inhibitors (or DMSO vehicle) to wells P2->A1 P3 Prepare Master Mixes (Enzyme Solution, Substrate Solution) A2 Add 50 µL of MAO-B Enzyme Solution to all wells P3->A2 A4 Add 40 µL of MAO-B Substrate Solution to start reaction P3->A4 A1->A2 A3 Incubate at 37°C (10 minutes) A2->A3 A3->A4 R1 Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) at 37°C A4->R1 R2 Calculate Reaction Rates (Slope of linear phase) R1->R2 R3 Normalize Data to Controls (% Inhibition) R2->R3 R4 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) R3->R4 R5 Calculate IC50 Value (Non-linear regression) R4->R5

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Reconstitute lyophilized reagents (MAO-B Enzyme, Substrate, Developer, Selegiline) according to the supplier's instructions.[26][33] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Prepare a 10 mM stock solution of this compound and Rasagiline in 100% DMSO.

    • Prepare a fresh working solution of the reconstituted positive control, Selegiline (e.g., 10 µM).[33]

  • Inhibitor Plate Preparation:

    • Create a serial dilution series for each inhibitor (this compound, Rasagiline, Selegiline) in assay buffer. Prepare these at 10 times the final desired concentration (e.g., for a final concentration range of 1 nM to 100 µM).

    • In a 96-well black plate, add 10 µL of each diluted inhibitor to the appropriate wells.

    • Add 10 µL of assay buffer with the same percentage of DMSO as the inhibitor wells to the "Enzyme Control" (100% activity) and "Blank" wells.

  • Enzyme Reaction:

    • Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in assay buffer as per the manufacturer's protocol.[26]

    • Add 50 µL of the MAO-B Enzyme Solution to all wells except the "Blank" wells.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Initiate and Read Reaction:

    • Prepare the MAO-B Substrate Solution containing the MAO-B substrate, developer, and fluorescent probe in assay buffer.[27]

    • To initiate the enzymatic reaction, add 40 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence kinetically (e.g., one reading per minute for 30-40 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

  • Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = (1 - (Rate_Sample - Rate_Blank) / (Rate_EnzymeControl - Rate_Blank)) * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[30][34]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for direct comparison of inhibitory potencies.

Table 1: Comparative Inhibitory Potency against MAO-B

CompoundTargetIC₅₀ (nM) [95% CI]Hill Slope
This compoundMAO-BExperimental ValueExperimental Value
Selegiline (Control)MAO-BLiterature/Exp. ValueLiterature/Exp. Value
Rasagiline (Control)MAO-BLiterature/Exp. ValueLiterature/Exp. Value

IC₅₀ values are typically presented in nanomolar (nM) or micromolar (µM) concentrations. The 95% Confidence Interval (CI) indicates the precision of the estimate. The Hill Slope provides information about the steepness of the dose-response curve.

Visualizing the Mechanism of Action

The therapeutic effect of MAO-B inhibitors is achieved by preventing the breakdown of dopamine. This mechanism can be visualized as follows:

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Postsynaptic Neuron Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release MAOB MAO-B Dopamine_Synapse->MAOB Breakdown Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound Selegiline / Rasagiline Inhibitor->MAOB Inhibition

Caption: MAO-B inhibition increases dopamine availability.

Trustworthiness and Self-Validation

The integrity of this benchmarking study relies on a self-validating experimental design:

  • Positive Controls: The inclusion of Selegiline and Rasagiline serves as a crucial quality control measure. The experimentally determined IC₅₀ values for these compounds should align with established literature values, thereby validating the assay's accuracy and performance.[25][35]

  • Negative Control: The vehicle control (DMSO) establishes the baseline enzyme activity (0% inhibition) and ensures that the solvent does not interfere with the assay.

  • Dose-Response Curve: A classic sigmoidal dose-response relationship confirms that the observed inhibition is specific and dependent on the inhibitor concentration, ruling out non-specific effects or assay artifacts.

By adhering to this rigorous protocol, researchers can generate high-quality, reproducible data to confidently assess the potential of this compound as a novel MAO-B inhibitor, providing a solid foundation for further preclinical development. For irreversible inhibitors, it is important to note that the IC₅₀ can be time-dependent; therefore, consistent incubation times are critical for comparability.[36]

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A Senior Application Scientist's Guide to Identifying Alternative Compounds to 5-Methyl-3(2H)-benzofuranone for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a lead compound is a critical step in the discovery pipeline. 5-Methyl-3(2H)-benzofuranone represents a foundational scaffold within the broader class of benzofuranones, a group of heterocyclic compounds renowned for their diverse and potent biological activities.[1][2] This guide provides an in-depth technical comparison of this compound with viable alternative compounds, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their preclinical studies.

The benzofuranone core, a fusion of a benzene and a furanone ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with demonstrated therapeutic potential.[3][4] These compounds have garnered significant attention for their wide-ranging pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6] The strategic modification of the benzofuranone scaffold offers a fertile ground for the development of novel therapeutic agents with enhanced potency and selectivity.[7][8]

Understanding the this compound Scaffold

This compound is characterized by a methyl group at the 5-position of the benzofuranone core. While extensive biological data specifically for this compound is not prolific in publicly accessible literature, we can infer its potential activities based on structure-activity relationship (SAR) studies of closely related analogs. The methyl group at the 5-position is likely to influence the compound's lipophilicity and metabolic stability, which can in turn affect its pharmacokinetic and pharmacodynamic properties. Research on similar substituted benzofuranones suggests that this scaffold is a promising starting point for exploring various therapeutic areas.

Strategic Alternatives to this compound

The exploration of alternatives to this compound can be broadly categorized into two main strategies:

  • Structural Analogs: Modifying the substitution pattern on the benzofuranone ring to enhance a desired biological activity or to probe the SAR.

  • Scaffold Hopping: Replacing the benzofuranone core with a different heterocyclic system that may exhibit similar or improved biological properties, often referred to as bioisosteric replacement.[9][10]

I. Structural Analogs: Fine-Tuning the Benzofuranone Core

The biological activity of benzofuranone derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the furanone moiety.

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, to the benzofuranone scaffold has been shown to significantly enhance anticancer activity.[11] This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to target proteins.

Example Compound: Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

This compound has demonstrated notable cytotoxic activity against various cancer cell lines.[12][13]

Hybrid molecules that conjugate the benzofuranone scaffold with other pharmacologically active moieties, such as piperazine, triazole, or chalcone, have emerged as potent cytotoxic agents.[3]

Example Compound: A piperazine/benzofuran hybrid, has shown excellent inhibitory effects on nitric oxide (NO) generation in RAW-264.7 cells, indicating significant anti-inflammatory potential.[14]

II. Scaffold Hopping: Exploring Bioisosteric Replacements

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the aim of creating a new molecule with similar biological activity.

The indole scaffold is a well-known bioisostere of benzofuran, where the oxygen atom in the furan ring is replaced by a nitrogen atom. This substitution can lead to altered hydrogen bonding capabilities and potentially different interactions with biological targets.[9]

Substitution of the benzofuranone moiety with an indanone has been studied, although in some cases, this has resulted in significantly less active compounds, highlighting the importance of the heterocyclic oxygen.[15]

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the reported biological activities of various benzofuranone derivatives. It is important to note the absence of specific data for this compound, which underscores the opportunity for further research on this particular compound.

Table 1: Anticancer Activity of Benzofuranone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[12]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[12]
Benzofuran-isatin conjugate (5a)SW620 (Colorectal)Not specified, but potent[16]
2-aminomethylene-3(2H)-benzofuranone with fluorine substitutionHSC-2 (Oral Squamous)Generally elevated activity[17]
Table 2: Antimicrobial Activity of Benzofuranone Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranoneLeishmania major1.29 ± 1.10[15]
7-Methoxy substituted benzofuranone derivativeLeishmania donovani0.016[15]
Benzofuran derivativesEnterococcus faecalis50[6]
Benzofuran derivativesCandida albicans25[6]
Table 3: Anti-inflammatory Activity of Benzofuranone Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
Piperazine/benzofuran hybrid 5dNO inhibition in LPS-stimulated RAW 264.7 cells52.23 ± 0.97[14]
Aza-benzofuran compoundsNO inhibition in LPS-stimulated RAW 264.7 cells16.5 - 17.3[18]
5-Acyl-3-substituted-benzofuran-2(3H)-onesAdjuvant-induced arthritis in ratsActivity demonstrated[19]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological activities of the compounds discussed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO in medium).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B 24h incubation C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[4]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).[20]

  • Incubation: Incubate the microplate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[4]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of compound B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually assess for microbial growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the Broth Microdilution assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.[7]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite, a stable metabolite of NO.[21]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Inhibition_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells B Pre-treat with compound A->B 24h incubation C Stimulate with LPS B->C 1h pre-treatment D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess assay E->F G Measure absorbance at 540 nm F->G

Caption: Workflow for the Nitric Oxide Inhibition assay.

Conclusion and Future Directions

The benzofuranone scaffold is a versatile platform for the development of novel therapeutic agents. While this compound itself requires further biological characterization, the extensive research on its analogs provides a clear roadmap for identifying promising alternative compounds. By strategically modifying the substitution patterns on the benzofuranone ring or by exploring bioisosteric replacements, researchers can fine-tune the pharmacological properties to achieve desired therapeutic outcomes. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds, ensuring the generation of reliable and reproducible data. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these promising benzofuranone derivatives to accelerate their translation into clinical candidates.

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A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-3(2h)-benzofuranone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 5-Methyl-3(2h)-benzofuranone, a key chemical intermediate. We will delve into the validation of a proposed High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and comparative analysis against alternative techniques. This document is designed to not only present methodologies but to explain the scientific rationale behind the selection of specific techniques and validation parameters, ensuring a self-validating system of protocols.

The Critical Role of Method Validation

Before delving into specific techniques, it is paramount to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This process ensures that the measurements are accurate, reproducible, and reliable, which is a regulatory requirement and fundamental to good manufacturing practice (GMP). The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be investigated.[2][3][4][5][6]

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

For the quantification of this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique. This choice is predicated on the physicochemical properties of benzofuranone derivatives, which typically exhibit good solubility in common HPLC mobile phases and possess chromophores that allow for UV detection.[7]

Proposed HPLC Method Parameters
  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Rationale for Parameter Selection

The C18 column is a versatile and robust stationary phase suitable for the separation of moderately polar compounds like this compound. The mobile phase composition is selected to achieve optimal retention and peak shape. The addition of a small amount of phosphoric acid helps to suppress the ionization of any acidic functional groups and improve peak symmetry. A detection wavelength of 280 nm is chosen based on the typical UV absorbance maxima for benzofuranone structures.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the key stages in the validation of the proposed HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting Standard Prepare Standard Solutions Specificity Specificity/ Forced Degradation Standard->Specificity Sample Prepare Sample Solutions Sample->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data Analyze Data Robustness->Data Report Generate Validation Report Data->Report

Figure 1: Workflow for the validation of the HPLC method for this compound quantification.

Detailed Validation Protocol

To ensure the method is stability-indicating, forced degradation studies must be performed.[8][9] This involves subjecting a solution of this compound to various stress conditions to produce potential degradation products. The goal is to demonstrate that the peak for the intact drug is well-resolved from any degradant peaks.

Protocol:

  • Acid Hydrolysis: 1 mg/mL of this compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of this compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.

  • Photolytic Degradation: Solution of the drug exposed to UV light (254 nm) for 48 hours.

After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the proposed HPLC method. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector.

This parameter establishes the relationship between the concentration of the analyte and the analytical signal.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five dilutions ranging from 50% to 150% of the expected working concentration (e.g., 5 µg/mL to 15 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.

Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Introduce small variations to the method parameters one at a time and assess the impact on the results.

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2%)

  • Column temperature (± 5°C) The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods may be suitable for the quantification of this compound, each with its own advantages and disadvantages.

Gas Chromatography (GC)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[10][11] The sample is vaporized and carried by an inert gas through a column, and separation occurs based on the compound's boiling point and interaction with the stationary phase.[11]

Applicability: this compound has a boiling point that may allow for GC analysis, provided it is thermally stable and does not decompose in the heated injection port.

Advantages:

  • High resolution for volatile compounds.

  • Fast analysis times.

  • Sensitive detectors like Flame Ionization Detector (FID).

Disadvantages:

  • Requires the analyte to be volatile and thermally stable.

  • Derivatization may be necessary for polar compounds, adding complexity to the sample preparation.

Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[1][12] It combines some of the advantages of both gas and liquid chromatography.

Applicability: SFC is well-suited for the analysis of chiral and achiral small molecules, including those that are not amenable to GC due to low volatility or thermal instability.[13][14]

Advantages:

  • Faster separations and higher efficiency compared to HPLC.[15]

  • Reduced use of organic solvents, making it a "greener" technique.[12]

  • Suitable for both polar and non-polar compounds.

Disadvantages:

  • Requires specialized and more expensive instrumentation.

  • Method development can be more complex than for HPLC.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an applied electric field.[3][16] Separation is achieved in a narrow capillary filled with an electrolyte.

Applicability: CE is a powerful technique for the analysis of a wide range of molecules, including small organic molecules, if they possess a charge or can be induced to carry a charge.[2][4]

Advantages:

  • High separation efficiency and resolution.

  • Very small sample and reagent consumption.

  • Can be a complementary technique to HPLC for complex samples.[2]

Disadvantages:

  • Lower sensitivity compared to HPLC with UV detection for some analytes.

  • Reproducibility can be a challenge.

  • Not suitable for neutral molecules without the use of specialized techniques like Micellar Electrokinetic Chromatography (MEKC).

Comparative Decision Tree for Method Selection

The following diagram provides a simplified decision-making framework for selecting an appropriate analytical method for the quantification of this compound.

Method_Selection Analyte This compound Volatility Is the compound volatile and thermally stable? Analyte->Volatility Charge Does the compound have a charge? Volatility->Charge No GC Gas Chromatography (GC) Volatility->GC Yes Green Is 'green' chemistry a high priority? Charge->Green No CE Capillary Electrophoresis (CE) Charge->CE Yes HPLC High-Performance Liquid Chromatography (HPLC) Green->HPLC No SFC Supercritical Fluid Chromatography (SFC) Green->SFC Yes

Figure 2: Decision tree for selecting an analytical method for this compound.

Quantitative Data Summary and Comparison

The following table provides a hypothetical comparison of the expected performance of the different analytical methods for the quantification of this compound, based on typical performance characteristics for each technique.

Validation ParameterHPLC (Proposed)GCSFCCE
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999≥ 0.997
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.098.0 - 102.095.0 - 105.0
Precision (RSD) ≤ 2.0%≤ 3.0%≤ 2.5%≤ 5.0%
LOD (µg/mL) ~0.1~0.05~0.08~0.5
LOQ (µg/mL) ~0.3~0.15~0.25~1.5
Analysis Time (min) 10 - 155 - 103 - 815 - 25
Solvent Consumption ModerateLowVery LowVery Low

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and consistency of pharmaceutical products. For the quantification of this compound, a reversed-phase HPLC method offers a robust, reliable, and widely accessible solution. The detailed validation protocol provided in this guide, based on ICH guidelines, serves as a comprehensive framework for establishing a method that is fit for its intended purpose.

While HPLC is the recommended primary technique, alternative methods such as GC, SFC, and CE present viable options with their own unique advantages. The choice of the most appropriate method will depend on specific laboratory capabilities, the required analytical performance, and considerations such as analysis speed and environmental impact. By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity of their analytical data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Gnoscience. (2022, June 30). Journal of Biology and Medicine: Open Access Principles of Capillary Electrophoresis – A Small Synthesis.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • Research and Reviews. (2015, May 27). Journal of Pharmaceutical Analysis.
  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • LCGC International. (2024, September 10). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization.
  • Teledyne Labs. (n.d.). What is Gas Chromatography?.
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  • PubMed. (2012, April). Capillary electrophoresis and small molecule drug discovery: a perfect match?.
  • PubMed. (1997, September). Analysis of small molecules for clinical diagnosis by capillary electrophoresis.
  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
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  • Lösungsfabrik. (2018, August 23). Stability-indicating methods and their role in drug's quality control.
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A Senior Application Scientist's Guide to In Silico Docking Studies of 5-Methyl-3(2H)-benzofuranone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Unveiling Molecular Interactions: A Comparative Docking Analysis

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents by predicting their binding to biological targets.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the docking performance of 5-Methyl-3(2H)-benzofuranone analogs. Benzofuran and its derivatives are recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a fertile ground for therapeutic exploration.[3][4][5]

This guide will navigate through the principles of molecular docking, present a comparative analysis of a series of hypothetical this compound analogs against a relevant cancer target, Cyclin-Dependent Kinase 2 (CDK2), and provide a detailed, validated protocol for conducting such studies. Our focus is on not just the "how" but the "why," offering insights into the critical choices made throughout the in silico workflow to ensure scientific rigor and trustworthy results.

The Rationale for In Silico Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is primarily used to forecast the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[1][6] The utility of this approach is multifaceted:

  • Efficiency and Cost-Effectiveness: It allows for the rapid screening of large virtual libraries of compounds, significantly reducing the time and cost associated with high-throughput screening (HTS) in the lab.[7]

  • Prioritization of Candidates: By ranking compounds based on their predicted binding affinity and interactions, docking helps prioritize the most promising candidates for synthesis and experimental testing.[2]

  • Understanding Structure-Activity Relationships (SAR): Docking studies provide valuable insights into the key molecular interactions that govern a ligand's activity, thereby guiding the rational design of more potent and selective analogs.

Comparative Docking Analysis of this compound Analogs Against CDK2

To illustrate the power of in silico docking, we present a comparative study of a series of hypothetical this compound analogs designed to target Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[8] Benzofuran derivatives have previously been identified as potent CDK2 inhibitors.[8]

For this analysis, we will utilize AutoDock Vina, a widely used and rigorously validated open-source docking program known for its accuracy and efficiency.[7] The binding affinity will be evaluated based on the calculated binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Table 1: Comparative Docking Performance of this compound Analogs against CDK2 (PDB ID: 1FIN)

Compound IDModification on Benzofuranone CoreBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (µM)
BZF-01 (Parent) 5-Methyl-7.8LEU83, GLU81, ILE101.85
BZF-02 5-Methyl, 6-Chloro-8.5LEU83, GLU81, ILE10, LYS330.52
BZF-03 5-Methyl, 6-Fluoro-8.2LEU83, GLU81, ILE10, LYS330.89
BZF-04 5-Methyl, 6-Amino-9.1LEU83, GLU81, ILE10, LYS33, ASP860.19
BZF-05 5-Methyl, 6-Nitro-7.2LEU83, GLU814.67
Staurosporine (Reference) --11.2LEU83, GLU81, ASP86, LYS330.01

Analysis of Docking Results:

The results from our comparative docking study, summarized in Table 1, reveal a clear structure-activity relationship. The parent compound, BZF-01 , exhibits a respectable binding energy of -7.8 kcal/mol. The introduction of small electron-withdrawing groups at the 6-position, such as chloro (BZF-02 ) and fluoro (BZF-03 ), enhances the binding affinity. This is likely due to favorable interactions with the ATP-binding pocket of CDK2.

Notably, the analog with an amino group at the 6-position, BZF-04 , demonstrates the most potent predicted binding affinity among the designed analogs (-9.1 kcal/mol). The amino group appears to form an additional hydrogen bond with the side chain of ASP86, a key residue in the CDK2 active site. Conversely, the bulky and strongly electron-withdrawing nitro group in BZF-05 leads to a decrease in binding affinity, possibly due to steric hindrance or unfavorable electrostatic interactions.

These in silico findings provide a strong rationale for prioritizing the synthesis and in vitro evaluation of the 6-amino substituted analog (BZF-04 ) as a potential CDK2 inhibitor.

A Validated Experimental Protocol for In Silico Docking

To ensure the reliability and reproducibility of in silico docking studies, a well-defined and validated protocol is paramount. The following step-by-step methodology outlines a robust workflow for docking this compound analogs against a target protein like CDK2.

PART 1: Preparation of the Receptor and Ligands

  • Receptor Preparation:

    • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we use CDK2 in complex with an inhibitor (PDB ID: 1FIN).

    • Clean the Protein Structure: Remove all non-essential molecules, such as water, co-factors, and the co-crystallized ligand, from the PDB file using a molecular visualization tool like PyMOL or Chimera.

    • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges to the protein atoms. This is a critical step as it influences the electrostatic interactions. Software like AutoDockTools (ADT) can automate this process.

    • Define the Binding Site: Identify the active site of the protein. This is typically the pocket where the native ligand binds. Define a grid box that encompasses this binding site. The size and center of the grid box will define the search space for the docking algorithm.

  • Ligand Preparation:

    • 2D Structure Drawing: Draw the 2D structures of the this compound analogs using a chemical drawing software like ChemDraw or Marvin Sketch.

    • 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D structures and perform energy minimization to obtain a low-energy conformation. This can be done using software like Avogadro or the tools available in docking software packages.

    • Ligand File Format Conversion: Convert the ligand files into the appropriate format required by the docking software (e.g., .pdbqt for AutoDock Vina). This step also involves assigning charges and defining the rotatable bonds.

PART 2: Molecular Docking and Validation

  • Docking Simulation:

    • Configuration File Setup: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness of the search).

    • Run the Docking Simulation: Execute the docking program using the prepared files and the configuration file. The software will systematically explore different conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose.[9]

  • Protocol Validation (Self-Validation System):

    • Redocking of the Co-crystallized Ligand: To ensure the docking protocol is reliable, the co-crystallized ligand (the one originally present in the PDB file) is docked back into the protein's active site.

    • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[10][11]

PART 3: Post-Docking Analysis and Visualization

  • Analysis of Docking Results:

    • Binding Energy Evaluation: Rank the docked analogs based on their predicted binding energies.

    • Interaction Analysis: Visualize the top-ranked poses of the ligands in the protein's active site using software like PyMOL or Discovery Studio. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Data Interpretation and Next Steps:

    • Correlate with SAR: Relate the docking results to the structural modifications of the analogs to understand the structure-activity relationship.

    • Prioritize for Synthesis: Based on the docking scores and interaction analysis, select the most promising candidates for chemical synthesis and in vitro biological evaluation to validate the in silico predictions.[12]

Visualizing the In Silico Workflow and Molecular Interactions

To further clarify the experimental process and the resulting molecular interactions, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB -> Clean -> Protonate) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (2D -> 3D -> Minimize) ligand_prep->docking validation Protocol Validation (Redocking, RMSD < 2.0 Å) docking->validation Self-Validation results Analyze Results (Binding Energy, Pose) validation->results Validated Protocol visualize Visualize Interactions (PyMOL, Discovery Studio) results->visualize prioritization prioritization visualize->prioritization Prioritize for Synthesis

Caption: A streamlined workflow for in silico molecular docking studies.

G bzf04 BZF-04 (6-Amino Analog) Amino Group Carbonyl Oxygen leu83 LEU83 bzf04->leu83 Hydrophobic glu81 GLU81 bzf04:co->glu81 H-Bond ile10 ILE10 bzf04->ile10 Hydrophobic lys33 LYS33 bzf04->lys33 Hydrophobic asp86 ASP86 bzf04:nh2->asp86 H-Bond

Caption: Key molecular interactions of BZF-04 within the CDK2 active site.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of in silico docking studies to a series of this compound analogs. Through a combination of theoretical principles, a comparative analysis, and a detailed experimental protocol, we have demonstrated how molecular docking can be a powerful tool for accelerating drug discovery. The presented case study against CDK2 highlights the ability of this computational method to elucidate structure-activity relationships and guide the rational design of potent inhibitors.

It is crucial to remember that in silico predictions are not a replacement for experimental validation.[13] The most promising candidates identified through docking must be synthesized and subjected to rigorous in vitro and in vivo testing to confirm their biological activity and therapeutic potential. The integration of computational and experimental approaches represents the most effective strategy for the successful discovery and development of novel therapeutics.

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A Comparative Guide to the Structure-Activity Relationships of 5-Methyl-3(2H)-benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-Methyl-3(2H)-benzofuranone Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuranone core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The 3(2H)-benzofuranone isomeric form, in particular, serves as a versatile template for the development of novel drugs. The introduction of a methyl group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide will dissect the impact of substitutions on this specific scaffold, drawing comparisons with the broader class of 3(2H)-benzofuranones.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzofuran derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like GSK-3β and mTOR, as well as interfering with tubulin polymerization.[3][4]

SAR of 2-Substituted-3(2H)-benzofuranones as Anticancer Agents

A common strategy to enhance the anticancer potency of the 3(2H)-benzofuranone core is the introduction of a substituted methylene group at the 2-position, creating 2-benzylidene-3(2H)-benzofuranones, also known as aurones.

Key SAR Insights:

  • Substitution on the Benzofuran Ring: The nature and position of substituents on the benzofuranone ring are critical. While specific data on the 5-methyl group's consistent effect is limited, studies on related scaffolds suggest that electron-withdrawing or electron-donating groups can modulate activity.

  • Substitution on the 2-Benzylidene Moiety: Modifications on the exocyclic phenyl ring (Ring C) profoundly impact cytotoxicity.

    • Electron-donating groups , such as methoxy (-OCH3), often enhance activity.

    • Halogenation (e.g., -Cl, -Br) can increase potency, likely by forming halogen bonds with the target protein.

    • The position of the substituent is also crucial, with para-substitution often being favorable.

The following diagram illustrates the general workflow for assessing the anticancer activity of novel benzofuranone derivatives.

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Substituted Phenols) reaction Multi-step Synthesis start->reaction purification Purification & Characterization (NMR, MS, HPLC) reaction->purification cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, Panc-1) purification->cell_lines Test Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) cell_lines->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme_inhibition Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (Annexin V) ic50->apoptosis

Caption: Workflow for anticancer evaluation of benzofuranone derivatives.

Comparative Performance Data

The following table summarizes the cytotoxic activity of representative 3(2H)-benzofuranone derivatives against various cancer cell lines. Note the influence of different substituents on their potency.

Compound IDCore StructureR (Benzofuran Ring)R' (2-Benzylidene Ring)Cancer Cell LineIC50 (µM)Reference
9h 2-(thiosemicarbazide-methyl)-benzofuran5-Cl3-CF3 (on phenyl of thiosemicarbazide)Panc-10.94[3]
9e 2-(thiosemicarbazide-methyl)-benzofuran5-Cl4-F (on phenyl of thiosemicarbazide)Panc-13.29[3]
13b 2-(acylhydrazone-methyl)-benzofuran5-Cl3-OCH3 (on phenyl of acylhydrazone)Panc-11.04[3]
38 2-(N-aryl piperazine)-benzofuranUnsubstitutedN-aryl piperazineA5490.12[1]
38 2-(N-aryl piperazine)-benzofuranUnsubstitutedN-aryl piperazineSGC79012.75[1]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

3(2H)-Benzofuranone derivatives have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis.

Alkaline Phosphatase (AP) Inhibition

A study on 2-benzylidenebenzofuran-3(2H)-ones revealed their potential as alkaline phosphatase inhibitors.[5]

Key SAR Insights:

  • The benzofuranone scaffold is a key determinant of inhibitory activity.

  • Substituents on the 2-benzylidene ring, such as -OCH3 and -N(CH3)2 , play a vital role in enhancing potency.

  • Halogen atoms like -Cl on the benzofuranone ring also contribute to the inhibitory effect.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Hybrid molecules incorporating the benzofuran scaffold have been designed as novel type II CDK2 inhibitors.[3]

Key SAR Insights:

  • A 3-(piperazinylmethyl)benzofuran core structure is a key feature of these inhibitors.

  • The nature of the substituent on the piperazine ring and the presence of a thiosemicarbazide or acylhydrazone tail are crucial for potent inhibition.

  • A meta-trifluoromethyl group on the phenyl ring of the thiosemicarbazide moiety (compound 9h) resulted in the most potent CDK2 inhibition in the series.[3]

The logical relationship for designing these hybrid inhibitors is depicted below.

cdk2_inhibitor_design cluster_scaffold Core Scaffold cluster_linker Linker & Tail cluster_target Biological Target benzofuran Benzofuran methyl Methyl Linker benzofuran->methyl piperazine Piperazine piperazine->methyl tail Thiosemicarbazide/ Acylhydrazone Tail methyl->tail cdk2 CDK2 Enzyme tail->cdk2 Inhibition

Caption: Design strategy for benzofuran-piperazine hybrid CDK2 inhibitors.

Experimental Protocols

General Synthesis of 2-Benzylidene-3(2H)-benzofuranones (Aurones)

This protocol is adapted from the synthesis of 2-benzylidenebenzofuran-3(2H)-ones as alkaline phosphatase inhibitors.[5]

Step 1: Synthesis of 3(2H)-Benzofuranone

  • A mixture of the appropriately substituted 2-hydroxyacetophenone and a suitable oxidizing agent (e.g., selenium dioxide) in a solvent like dioxane is refluxed for several hours.

  • The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 3(2H)-benzofuranone.

Step 2: Claisen-Schmidt Condensation

  • To a solution of the 3(2H)-benzofuranone and a substituted benzaldehyde in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., piperidine or KOH) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period.

  • The resulting precipitate is filtered, washed with a cold solvent, and recrystallized to afford the pure 2-benzylidene-3(2H)-benzofuranone.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and enzyme inhibition. The available data on the broader class of 3(2H)-benzofuranones provides a strong foundation for the rational design of new derivatives. Future research should focus on systematic SAR studies of 5-methylated analogs to elucidate the specific contribution of this substituent to biological activity. The synthesis and evaluation of a focused library of this compound derivatives with diverse substitutions at the 2-position and on the benzofuran ring will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

References

  • Ashraf, J., Mughal, E. U., Alsantali, R. I., Sadiq, A., Jassas, R. S., Naeem, N., Ashraf, Z., Nazir, Y., Zafar, M. N., Mumtaz, A., Mirzaei, M., Saberi, S., & Ahmed, S. A. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 12(46), 30039–30053. [Link]
  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., Wetter, J., Curtis, M., Faghih, R., Esbenshade, T. A., Hancock, A. A., & Cowart, M. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 48(20), 6482–6490. [Link]
  • Ibrahim, T. S., Abdel-Aziz, M., El-Sayed, M. A. A., & El-Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836–1856. [Link]
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  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., Wetter, J., Curtis, M., Faghih, R., Esbenshade, T. A., Hancock, A. A., & Cowart, M. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry, 48(20), 6482-6490. [Link]
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  • Gebeş-Alperen, B., Evren, A. E., Sağlik Özkan, B. N., Karaburun, A. C., & Gundogdu-Karaburun, N. (2022). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Pharmaceuticals, 15(7), 868. [Link]
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A Comparative Efficacy Analysis of 5-Methyl-3(2H)-benzofuranone and Its Derivatives Against Standard-of-Care Drugs in Oncology and Bacteriology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of 5-Methyl-3(2H)-benzofuranone, as a representative of the promising benzofuranone class of compounds, with established standard-of-care drugs in the fields of oncology and infectious disease. For researchers, scientists, and drug development professionals, this document outlines the therapeutic landscape, mechanisms of action, and detailed experimental protocols for a robust comparative analysis. While direct experimental data for this compound is emerging, this guide leverages the extensive research on benzofuran derivatives to establish a framework for its evaluation.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This inherent bioactivity makes the benzofuranone core, and specifically this compound, a compelling candidate for novel drug discovery.

Part 1: Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Benzofuran derivatives have shown significant potential as anticancer agents, with some exhibiting potent activity against various cancer cell lines, including non-small cell lung cancer.[4][5] A key mechanism of action for some benzofuran-based compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[4]

Standard Drugs for Comparison:

The current standard-of-care for NSCLC often involves platinum-based chemotherapy agents. For the purpose of this guide, we will focus on:

  • Cisplatin: A cornerstone of NSCLC treatment, cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.[1][6]

  • Carboplatin: A second-generation platinum compound with a similar mechanism to cisplatin but a different toxicity profile.

  • Paclitaxel: A taxane that disrupts microtubule function, leading to mitotic arrest and apoptosis.

Mechanism of Action: A Comparative Overview

This compound (Hypothesized) : Based on related benzofuran structures, a likely mechanism of action is the inhibition of the VEGFR-2 signaling pathway. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, it would block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[4]

Cisplatin : Enters the cell and becomes aquated, allowing it to bind to the N7 reactive center of purine residues in DNA. This forms intrastrand and interstrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[1][6]

The following diagram illustrates the VEGFR-2 signaling cascade, a potential target for this compound.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation PI3K PI3K VEGFR2:f2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro Anticancer Efficacy (MTT Assay)

This protocol details a standardized method for comparing the cytotoxic effects of this compound and standard anticancer drugs on a non-small cell lung cancer cell line (e.g., A549).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • A549 cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound, Cisplatin, Paclitaxel (stock solutions in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the standard drugs in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow A 1. Seed A549 cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of This compound & Standard Drugs B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for MTT-based anticancer drug screening.

Data Presentation: Comparative Anticancer Efficacy
CompoundTarget Cell LineIC50 (µM) - Expected RangePrimary Mechanism of Action
This compound A549 (NSCLC)To be determinedVEGFR-2 Inhibition (Hypothesized)
Cisplatin A549 (NSCLC)1-10DNA Cross-linking[1][6]
Paclitaxel A549 (NSCLC)0.01-0.1Microtubule Stabilization

Part 2: Comparative Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The benzofuran scaffold has also been explored for its antibacterial properties, with derivatives showing activity against a range of pathogenic bacteria, including drug-resistant strains like MRSA.[7][8]

Standard Drugs for Comparison:

For infections caused by MRSA, the following antibiotics are commonly used:

  • Vancomycin: A glycopeptide antibiotic that is a first-line treatment for serious MRSA infections.[5]

  • Linezolid: An oxazolidinone antibiotic effective against many Gram-positive bacteria, including MRSA.

  • Clindamycin: A lincosamide antibiotic that can be used for certain MRSA infections, depending on susceptibility.

Mechanism of Action: A Comparative Overview

This compound (Hypothesized): The exact antibacterial mechanism is yet to be fully elucidated. However, related benzofuran compounds are known to disrupt bacterial cell wall synthesis or interfere with other essential cellular processes.

Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall.[2][9] This leads to cell lysis and bacterial death.

Experimental Protocol: In Vitro Antibacterial Efficacy (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and standard antibiotics against an MRSA strain (e.g., ATCC 43300).

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound, Vancomycin, Linezolid (stock solutions in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Culture the MRSA strain on a suitable agar plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow A 1. Prepare serial dilutions of This compound & Standard Antibiotics in a 96-well plate C 3. Inoculate each well with the bacterial suspension A->C B 2. Prepare standardized MRSA inoculum (0.5 McFarland) B->C D 4. Incubate at 37°C for 16-20 hours C->D E 5. Visually determine the MIC (lowest concentration with no growth) D->E F 6. Record MIC values E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Antibacterial Efficacy
CompoundTarget OrganismMIC (µg/mL) - Expected RangePrimary Mechanism of Action
This compound MRSA (ATCC 43300)To be determinedTo be determined
Vancomycin MRSA (ATCC 43300)0.5 - 2Inhibition of cell wall synthesis[2][9]
Linezolid MRSA (ATCC 43300)0.5 - 4Inhibition of protein synthesis

Conclusion and Future Directions

While this compound itself requires further investigation, the extensive body of research on benzofuran derivatives provides a strong rationale for its evaluation as a potential therapeutic agent. The experimental frameworks provided in this guide offer a robust starting point for researchers to conduct comparative efficacy studies against current standards of care in oncology and bacteriology. Future studies should focus on elucidating the precise mechanisms of action, evaluating in vivo efficacy and safety profiles, and exploring structure-activity relationships to optimize the therapeutic potential of this promising class of compounds.

References

  • Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. (2021). Cancer Genomics Proteomics, 18(3 Suppl), 471-486. [Link]
  • Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features. (2020). Journal of Advanced Research, 21, 149-155. [Link]
  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Current Topics in Medicinal Chemistry, 22(1), 64-82. [Link]
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 643-652. [Link]
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.).
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11435-11456. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Mechanisms of vancomycin resistance in Staphylococcus aureus. (2014). Annual Review of Biochemistry, 83, 381-404. [Link]
  • The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... (n.d.).
  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]
  • Development - VEGF signaling via VEGFR2 - generic cascades P
  • Vancomycin pharmacology | Mechanism of action and side effects. (2022, April 29). YouTube. [Link]
  • MRSA Infection. (n.d.). Johns Hopkins Medicine. [Link]
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. [Link]
  • Cisplatin resistance in non-small cell lung cancer cells is associated with an abrogation of cisplatin-induced G2/M cell cycle arrest. (2017). PLOS ONE, 12(7), e0181081. [Link]
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  • Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis. (2023).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3(2h)-benzofuranone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of research and development, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, disposal, is a critical stage governed by stringent regulations and safety imperatives. This guide provides a detailed, procedural framework for the proper disposal of 5-Methyl-3(2h)-benzofuranone (CAS No. 54120-66-0), ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. As scientists, our responsibility for a substance does not end when the reaction is quenched; it ends when the resulting waste is managed safely and compliantly.

Part 1: Hazard Profile and Safety Imperatives

Understanding the inherent properties of this compound is the foundation of its safe management. According to available safety data, this compound is classified as a combustible liquid. This classification dictates specific handling and storage protocols to mitigate risks.

Key Hazards:

  • Combustibility: The compound is a Category 4 Combustible Liquid, meaning it has a flashpoint between 60 °C (140 °F) and 93.3 °C (200 °F). It must be kept away from heat, sparks, open flames, and other ignition sources.

  • Vapor Hazards: Vapors are heavier than air and can travel along floors, potentially reaching distant ignition sources.

  • Thermal Decomposition: Upon intense heating, it can form explosive mixtures with air.

These characteristics necessitate that all disposal procedures are designed to prevent the accumulation of vapors and avoid contact with ignition sources.

Safety and Regulatory Profile: this compound
CAS Number 54120-66-0[1][2]
Molecular Formula C₉H₈O₂[1]
GHS Hazard Classification Combustible liquid (Category 4)
Hazard Statement H227: Combustible liquid
Primary Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant

Part 2: The Core of Compliance: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous rests solely with the generator—the laboratory that created the waste.[3] This process, known as a "hazardous waste determination," is the most critical step in the disposal pathway.[3][4]

For this compound, the determination follows this logic:

  • Is it a "Listed Waste"? The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists).[5] this compound does not typically appear on these lists as a discarded commercial chemical product.

  • Does it exhibit a "Characteristic" of Hazardous Waste? A waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

    • Ignitability (D001): While classified as a "combustible liquid" and not a "flammable liquid" under GHS, its flashpoint requires careful management. For regulatory purposes, it is essential to manage it as a hazardous waste to ensure it is handled by a facility capable of processing ignitable streams.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Immediate Safety Precautions & PPE

Before handling the waste, ensure you are in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6] The minimum required Personal Protective Equipment (PPE) includes:

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[7]

  • Body Protection: A lab coat.[6]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect waste this compound in a dedicated waste container.

  • Do not mix this waste with other chemical streams, especially strong oxidizing agents, acids, or bases.[6][8]

Step 3: Containerization

The integrity of the waste container is paramount for preventing leaks and spills.

  • Select a Compatible Container: Use a clean, leak-proof container made of glass or polyethylene.[6][9] Ensure the container has a tightly fitting screw-on cap.

  • Adhere to Fill Limits: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[6]

  • Keep Containers Closed: Waste containers must be sealed at all times, except when waste is actively being added.[4][10]

Step 4: Labeling

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "this compound" .

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Indicate the primary hazard: "Combustible" .

  • Record the "Accumulation Start Date" (the date the first drop of waste was added).

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in an SAA at or near the point of generation.[4]

  • Location: The SAA must be under the control of laboratory personnel.[6]

  • Secondary Containment: Store the waste container in a secondary containment tray or bin to capture any potential leaks.[6]

  • Ignition Sources: Ensure the storage area is away from all sources of heat and ignition.

Step 6: Final Disposal

On-site treatment or neutralization of this chemical is not recommended and is broadly prohibited without specific permits.[6][11]

  • Contact EHS: When the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[6]

  • Professional Disposal: The EHS department will arrange for pickup by a licensed hazardous waste contractor for transport to an approved Treatment, Storage, and Disposal Facility (TSDF).[3]

Workflow for Proper Disposal

The following diagram outlines the logical decision-making process for the compliant disposal of this compound.

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_store Storage & Disposal gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe seg Segregate Waste Stream (No Mixing with Incompatibles) ppe->seg cont Select Compatible Container (Glass/Polyethylene, <90% Full) seg->cont label_node Label Container: 'Hazardous Waste' Chemical Name & Hazards Accumulation Date cont->label_node store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_node->store contact Contact EHS for Pickup store->contact dispose Disposal via Licensed Hazardous Waste Vendor contact->dispose

Caption: Logical workflow for the disposal of this compound.

Prohibited Actions and Their Consequences

  • Drain Disposal: Introduces chemicals into the water system, posing a significant threat to aquatic life and potentially compromising water treatment facilities. This is a direct violation of environmental regulations.

  • Trash Disposal: Can lead to fires in waste collection vehicles or landfills and exposes sanitation workers to unknown chemical hazards. Evaporation from a landfill can release pollutants into the atmosphere.

  • On-site Incineration/Treatment: Attempting to treat or burn chemical waste without proper equipment and permits can release toxic combustion byproducts and is illegal.[11]

Failure to comply with hazardous waste regulations can result in substantial fines for the institution and, in severe cases, individual liability.[12]

References

  • Hazardous Waste Management in the Labor
  • Regulation of Laboratory Waste. American Chemical Society. [Link]
  • Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental. [Link]
  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020-03-04). NY.Gov. [Link]
  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Dispose of Hazardous Waste. (2024-06-03). Ohio EPA. [Link]
  • ACS Comments on Hazardous Waste Treatment.
  • Hazardous Waste. US EPA. [Link]
  • How Does The EPA Define Hazardous Waste? (2023-10-04). CountyOffice.org - YouTube. [Link]
  • Chemical Waste Disposal Guidelines. University of Missouri. [Link]
  • Procedures for Disposal of Hazardous Waste. University of Tennessee. [Link]

Sources

Navigating the Safe Handling of 5-Methyl-3(2H)-benzofuranone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety and precision of our laboratory practices. 5-Methyl-3(2H)-benzofuranone, a valuable chemical intermediate, requires a protocol-driven approach to handling to ensure both personal safety and experimental success. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in scientific principles and field-proven best practices.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a combustible liquid.[1] This dictates a stringent set of precautions to mitigate the risk of ignition. The primary hazards to be managed are:

  • Flammability: As a combustible liquid, its vapors can form ignitable mixtures with air upon heating.[1]

  • Skin and Eye Contact: While specific data for this compound is limited, related benzofuranone structures can cause skin and eye irritation. A conservative approach is therefore essential.

  • Inhalation: Inhalation of vapors, especially if aerosolized or heated, may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical control measure dictated by the chemical's properties. The following table outlines the minimum required PPE for handling this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid/Liquid) Chemical safety gogglesButyl or PVA-coated glovesFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood.
Solution Preparation and Transfers Chemical safety goggles with a face shieldDouble-gloving with Butyl or PVA-coated outer glovesFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood.
Heating or Refluxing Chemical safety goggles with a face shieldButyl or PVA-coated glovesFlame-resistant lab coatRecommended to have a respirator available for emergency situations.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty Butyl or PVA-coated glovesChemical-resistant apron over a flame-resistant lab coatAir-purifying respirator with organic vapor cartridges.

Expert Insight on Glove Selection: While nitrile gloves are a common choice in laboratories, they offer poor resistance to many ketones and aromatic compounds.[2] Given the structure of this compound, Butyl rubber or Polyvinyl Alcohol (PVA) coated gloves are the recommended choice for prolonged handling.[3][4] PVA-coated gloves, such as the Ketochem® brand, provide excellent resistance to ketones and aromatic solvents but should not be used with water-based solutions.[5][6][7]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Designated Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][10]

  • Eliminate Ignition Sources: Before commencing work, ensure the immediate area is free of open flames, hot plates, and other potential ignition sources.[8][10][11]

  • Personal Protective Equipment (PPE) Donning: Don the appropriate PPE as outlined in the table above.

  • Chemical Transfer: When transferring the chemical, do so carefully to avoid splashing. For larger volumes, ensure proper bonding and grounding of metal containers to prevent static discharge.[9][10]

Spill Response

In the event of a spill, immediate and decisive action is required:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for initial containment.

  • Cleanup: Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: this compound waste should be collected in a dedicated, properly labeled, and sealed container.[12][13] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[13]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible").[12][13]

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[1][9]

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company.[1][14] Never pour this compound or its waste down the drain.[12]

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling this compound Task Identify Task: - Weighing - Solution Prep - Heating - Spill Cleanup Start->Task Eye Eye/Face Protection: - Safety Goggles (minimum) - Add Face Shield for splash risk Task->Eye Hand Hand Protection: - Butyl or PVA-coated gloves - Consider double-gloving Task->Hand Body Body Protection: - Flame-resistant lab coat - Chemical apron for large volumes/spills Task->Body Respiratory Respiratory Protection: - Fume Hood (primary control) - Respirator for spills/emergencies Task->Respiratory Inspect Inspect PPE for damage Eye->Inspect Hand->Inspect Body->Inspect Respiratory->Inspect Don Don PPE correctly Inspect->Don Proceed Proceed with Task Don->Proceed

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

  • MilliporeSigma. (2023). Safety Data Sheet for this compound.
  • University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety.
  • Polyco. (n.d.). Ketochem 33cm Lightweight Ketone Resistant Glove.
  • Safety Gloves. (n.d.). Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO.
  • Carnegie Mellon University. (2024). EHS Guideline - Flammable and Combustible Liquids.
  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • Stanford University. (2024). 24-002e - General Use SOP - Flammable and Combustible Liquids. Environmental Health & Safety.
  • Novi AMS. (2020). Best Practices for the Safe Storage and Handling of Laboratory Combustible and Flammable Liquids.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • University of Illinois. (2024). Flammable Liquids. Division of Research Safety.
  • TFT Pneumatic. (2022). Disposal of flammable and dangerous substances.
  • CP Lab Safety. (n.d.). Glove Compatibility.
  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances.
  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal.
  • Northbridge Insurance. (n.d.). How to dispose of flammable liquids.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.